molecular formula C18H15B3O3 B1580813 Triphenylboroxin CAS No. 3262-89-3

Triphenylboroxin

Cat. No.: B1580813
CAS No.: 3262-89-3
M. Wt: 311.7 g/mol
InChI Key: VOXXGUAZBWSUSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Triphenylboroxin is a useful research compound. Its molecular formula is C18H15B3O3 and its molecular weight is 311.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 51723. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2,4,6-triphenyl-1,3,5,2,4,6-trioxatriborinane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15B3O3/c1-4-10-16(11-5-1)19-22-20(17-12-6-2-7-13-17)24-21(23-19)18-14-8-3-9-15-18/h1-15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOXXGUAZBWSUSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OB(OB(O1)C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15B3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80186311
Record name Boroxin, triphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80186311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3262-89-3
Record name Boroxin, triphenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003262893
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Triphenylboroxin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51723
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Triphenylboroxin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22331
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Boroxin, triphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80186311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4,6-triphenyl-1,3,5,2,4,6-trioxatriborinane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Triphenylboroxin synthesis from phenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of Triphenylboroxine from Phenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triphenylboroxine, the cyclic trimer anhydride of phenylboronic acid, is a crucial reagent and building block in organic synthesis, notable for its applications in Suzuki-Miyaura cross-coupling reactions, catalysis, and materials science. Its synthesis via the dehydration of phenylboronic acid is a fundamental and widely employed transformation. This guide provides a comprehensive overview of the synthesis of triphenylboroxine, detailing the underlying reaction mechanism, experimental protocols for various synthetic methodologies, and a summary of relevant quantitative and characterization data. The information is intended to equip researchers and professionals with the technical knowledge required for the efficient and pure synthesis of this valuable compound.

Reaction Mechanism and Principles

The formation of triphenylboroxine from phenylboronic acid is a reversible condensation reaction.[1] Three molecules of phenylboronic acid undergo intermolecular dehydration to form the stable six-membered boroxine ring, releasing three molecules of water.

3 C₆H₅B(OH)₂ ⇌ (C₆H₅BO)₃ + 3 H₂O

The reaction is understood to be an entropy-driven process, favored by the removal of water.[2] Computational studies using Density Functional Theory (DFT) suggest a stepwise mechanism:[3]

  • Dimerization: Two molecules of phenylboronic acid form a hydrogen-bonded dimer.

  • Condensation: The boron atom of one acid acts as a Lewis acid, accepting an electron pair from a hydroxyl oxygen of the second molecule. This forms a tetravalent boron intermediate.

  • Dehydration: The intermediate collapses, eliminating a molecule of water to form a linear dimer.

  • Cyclization: This process repeats with a third molecule of phenylboronic acid, leading to the formation of the cyclic trimer, triphenylboroxine.

The reversibility of the reaction means that triphenylboroxine can be hydrolyzed back to phenylboronic acid in the presence of water.[1] Therefore, synthesis methods focus on effectively removing water to drive the equilibrium toward the product.

Below is a diagram illustrating the logical progression of the condensation mechanism.

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products PBA1 Phenylboronic Acid (x3) Dimer Hydrogen-Bonded Dimer PBA1->Dimer - H₂O H2O Water (x3) LinearTrimer Linear Trimer Intermediate Dimer->LinearTrimer - H₂O TPB Triphenylboroxine LinearTrimer->TPB - H₂O G start Start reagents Combine Phenylboronic Acid (and Toluene, if applicable) start->reagents end End Product reaction Dehydration Reaction (Thermal or Azeotropic) reagents->reaction isolation Product Isolation (Cooling or Solvent Evaporation) reaction->isolation purification Purification (Recrystallization, if needed) isolation->purification characterization Characterization (NMR, IR, MP) purification->characterization characterization->end

References

An In-Depth Technical Guide to Triphenylboroxin (CAS 3262-89-3) for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Anhydrous Phenylboronic Acid: A Versatile Reagent in Modern Organic Synthesis

Triphenylboroxin, with the CAS number 3262-89-3, is the cyclic trimer anhydride of phenylboronic acid.[1][2] It presents as a white to off-white crystalline solid and is a key organoboron compound with significant applications in organic synthesis, particularly in the realm of palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive overview of its properties, applications, and a detailed experimental protocol for its use in the Suzuki-Miyaura coupling reaction, a cornerstone of modern drug discovery and development.

Core Properties of this compound

This compound is a stable and convenient source of phenylboronic acid, gradually hydrolyzing in the presence of water to release three equivalents of the monomeric acid.[1] This property makes it an excellent reagent in reactions where the slow release of boronic acid is advantageous. Its key physical and chemical properties are summarized in the table below.

PropertyValueReference(s)
CAS Number 3262-89-3[1][3][4][5][6]
Molecular Formula C₁₈H₁₅B₃O₃[1][3][7]
Molecular Weight 311.74 g/mol [3][7]
Melting Point 217-221 °C[2][3]
Boiling Point 368.3 °C at 760 mmHg[3][4]
Density 1.13 g/cm³[3][4]
Solubility Soluble in methanol.[2][3][8]
Appearance White to almost white powder or crystal.[2][8]

Applications in Organic Synthesis and Drug Development

The primary application of this compound in research and drug development lies in its role as a precursor to phenylboronic acid in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[9] This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl and heteroaryl structures that are common motifs in pharmaceutically active compounds.[10][11]

The use of this compound can offer advantages over phenylboronic acid itself, such as improved stability and ease of handling. Boroxines are recognized for their effectiveness as vinyl and aryl sources in organic synthesis.

The Suzuki-Miyaura Coupling Reaction: A Detailed Look

The Suzuki-Miyaura coupling reaction facilitates the formation of a carbon-carbon bond between an organoboron compound (like phenylboronic acid derived from this compound) and an organohalide in the presence of a palladium catalyst and a base. The generally accepted catalytic cycle is a cornerstone of modern synthetic chemistry.

Below is a diagram illustrating the key steps of the Suzuki-Miyaura catalytic cycle, adapted for the use of this compound as the phenylboronic acid source.

Suzuki_Miyaura_Coupling cluster_hydrolysis In-situ Generation of Phenylboronic Acid cluster_catalytic_cycle Catalytic Cycle This compound This compound (C₆H₅BO)₃ H2O 3 H₂O PhenylboronicAcid 3 x Phenylboronic Acid C₆H₅B(OH)₂ H2O->PhenylboronicAcid Hydrolysis Base Base (e.g., K₂CO₃) PhenylboronicAcid->Base Activation Pd0 Pd(0)L₂ (Active Catalyst) OxidativeAddition Oxidative Addition Pd0->OxidativeAddition ArylHalide Aryl Halide (Ar-X) PdII_Aryl Ar-Pd(II)L₂-X OxidativeAddition->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Biaryl Ar-Pd(II)L₂-Ar' Transmetalation->PdII_Biaryl ReductiveElimination Reductive Elimination PdII_Biaryl->ReductiveElimination ReductiveElimination->Pd0 Catalyst Regeneration BiarylProduct Biaryl Product (Ar-Ar')

Caption: Suzuki-Miyaura catalytic cycle using this compound.

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromoanisole with this compound

The following is a representative experimental protocol for the Suzuki-Miyaura cross-coupling reaction utilizing this compound as the phenylboronic acid source. This protocol is adapted from established procedures for similar boroxine reagents and general Suzuki couplings.[9]

Materials:

  • This compound (CAS 3262-89-3)

  • 4-Bromoanisole

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (0.33 equivalents relative to the aryl halide), 4-bromoanisole (1.0 equivalent), potassium carbonate (2.0 equivalents), palladium(II) acetate (0.02 equivalents), and triphenylphosphine (0.08 equivalents).

  • Solvent Addition: Add a 4:1 mixture of toluene and ethanol (volume appropriate for the scale of the reaction, e.g., 10 mL for a 1 mmol scale) followed by degassed water (10% of the total solvent volume).

  • Reaction Execution: The reaction mixture is heated to reflux (approximately 80-90 °C) with vigorous stirring under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with water and then with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.

Below is a workflow diagram outlining the experimental procedure.

Suzuki_Workflow start Start setup Reaction Setup: - this compound - 4-Bromoanisole - K₂CO₃ - Pd(OAc)₂ - PPh₃ start->setup solvents Add Solvents: - Toluene/Ethanol - Degassed Water setup->solvents reflux Heat to Reflux (12-24h under N₂) solvents->reflux workup Aqueous Work-up: - Cool to RT - Separate layers - Extract with EtOAc - Wash with H₂O and Brine reflux->workup dry Dry and Concentrate: - Dry over MgSO₄ - Filter - Evaporate solvent workup->dry purify Purification: - Column Chromatography dry->purify product Pure Biaryl Product purify->product

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Safety Information

This compound is a chemical that should be handled with care in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) before use. General safety precautions include:

  • Handling: Use in a well-ventilated area or under a fume hood. Avoid breathing dust. Avoid contact with skin and eyes.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

  • Storage: Store in a tightly closed container in a dry and well-ventilated place.

Conclusion

This compound (CAS 3262-89-3) is a valuable and versatile reagent for organic synthesis, particularly for researchers and professionals in drug development. Its stability and role as an in-situ source of phenylboronic acid make it an attractive choice for Suzuki-Miyaura cross-coupling reactions. The provided technical information, including the detailed experimental protocol and workflow visualizations, serves as a comprehensive resource for the effective application of this important chemical.

References

An In-depth Technical Guide to the Characterization of Triphenylboroxin by NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical techniques used to characterize triphenylboroxin, a versatile organoboron compound with increasing applications in organic synthesis, materials science, and drug development. A thorough understanding of its structural and chemical properties through Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) is crucial for its effective application and for quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of this compound in solution. A combination of ¹H, ¹³C, and ¹¹B NMR experiments provides a complete picture of the molecule's framework.

Data Presentation

The following tables summarize the expected quantitative NMR data for this compound.

Table 1: ¹H NMR Spectral Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.2-8.0Multiplet6HAromatic Protons (ortho to Boron)
~7.6-7.4Multiplet9HAromatic Protons (meta and para to Boron)

Note: The precise chemical shifts can vary slightly depending on the solvent and concentration.

Table 2: ¹³C NMR Spectral Data for this compound

Chemical Shift (δ) ppmAssignment
~136Aromatic Carbon (ortho to Boron)
~134Aromatic Carbon (para to Boron)
~128Aromatic Carbon (meta to Boron)
Not ObservedAromatic Carbon directly bonded to Boron (ipso-Carbon)

Note: The carbon atom directly attached to the boron atom is often not observed or appears as a very broad signal due to quadrupolar relaxation of the boron nucleus.

Table 3: ¹¹B NMR Spectral Data for this compound

Chemical Shift (δ) ppmLine WidthAssignment
~30-33BroadTrigonal Planar Boron in a Boroxine Ring

Note: The chemical shift of boron is sensitive to its coordination environment. The observed broad signal is characteristic of a three-coordinate boron atom in a boroxine ring.

Experimental Protocols

A detailed methodology for acquiring high-quality NMR spectra of this compound is provided below.

1.2.1. Sample Preparation

  • Sample Weighing: Accurately weigh 10-20 mg of this compound into a clean, dry vial.

  • Solvent Selection: Choose a suitable deuterated solvent in which this compound is soluble, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial. Gently swirl the vial to ensure complete dissolution.

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.

  • Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool in the Pasteur pipette during transfer to the NMR tube.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

1.2.2. Instrument Parameters and Data Acquisition

  • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended.

  • ¹H NMR:

    • Pulse Program: Standard single-pulse experiment.

    • Number of Scans: 8-16 scans are typically sufficient.

    • Relaxation Delay: 1-2 seconds.

    • Spectral Width: -2 to 12 ppm.

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).

    • Number of Scans: 1024 or more scans may be necessary due to the low natural abundance of ¹³C.

    • Relaxation Delay: 2-5 seconds.

    • Spectral Width: 0 to 200 ppm.

  • ¹¹B NMR:

    • Pulse Program: Standard single-pulse experiment.

    • Number of Scans: 128-256 scans.

    • Relaxation Delay: 0.5-1 second.

    • Spectral Width: -50 to 50 ppm.

    • Note: It is advisable to use a quartz NMR tube for ¹¹B NMR to avoid background signals from borosilicate glass tubes.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight of this compound and for studying its fragmentation pattern, which can provide further structural confirmation.

Data Presentation

Table 4: Mass Spectrometry Data for this compound

m/z (Mass-to-Charge Ratio)Relative IntensityAssignment
312High[M]⁺˙ (Molecular Ion)
235Moderate[M - C₆H₅]⁺
158Low[M - 2(C₆H₅)]⁺
104Moderate[C₆H₅BO]⁺˙
77High[C₆H₅]⁺

Note: The relative intensities are approximate and can vary depending on the ionization method and instrument conditions. The molecular ion peak at m/z 312 is expected to be prominent due to the stability of the boroxine ring.

Experimental Protocols

2.2.1. Sample Preparation

  • Sample Weighing: Prepare a dilute solution of this compound (approximately 1 mg/mL).

  • Solvent Selection: Use a volatile solvent compatible with the chosen ionization technique, such as methanol, acetonitrile, or dichloromethane.

  • For Electrospray Ionization (ESI): The solution can be directly infused into the mass spectrometer.

  • For Electron Ionization (EI) with a Direct Insertion Probe (DIP):

    • Place a small amount of the solid sample into a capillary tube.

    • Insert the capillary tube into the DIP.

  • For Gas Chromatography-Mass Spectrometry (GC-MS):

    • Ensure the GC column and temperature program are suitable for the analysis of a relatively high molecular weight, thermally stable compound. A non-polar or medium-polarity column is typically used.

2.2.2. Instrument Parameters and Data Acquisition

  • Ionization Method: Electron Ionization (EI) or Electrospray Ionization (ESI) can be used. EI is common for providing detailed fragmentation patterns.

  • EI-MS Parameters:

    • Electron Energy: 70 eV.

    • Source Temperature: 200-250 °C.

    • Mass Range: m/z 50-500.

  • ESI-MS Parameters:

    • Mode: Positive ion mode.

    • Capillary Voltage: 3-4 kV.

    • Drying Gas Flow and Temperature: Optimized for the specific instrument and solvent.

    • Mass Range: m/z 100-600.

Visualization of Workflows and Pathways

Experimental Workflow for Characterization

experimental_workflow cluster_synthesis Synthesis cluster_nmr NMR Analysis cluster_ms Mass Spectrometry Analysis synthesis This compound Synthesis nmr_prep Sample Preparation (CDCl3 or DMSO-d6) synthesis->nmr_prep ms_prep Sample Preparation (MeOH or CH2Cl2) synthesis->ms_prep nmr_acq Data Acquisition (1H, 13C, 11B NMR) nmr_prep->nmr_acq nmr_data Spectral Analysis nmr_acq->nmr_data characterization Structural Characterization nmr_data->characterization ms_acq Data Acquisition (EI or ESI) ms_prep->ms_acq ms_data Fragmentation Analysis ms_acq->ms_data ms_data->characterization

Caption: Experimental workflow for the synthesis and characterization of this compound.

Proposed Fragmentation Pathway in Mass Spectrometry

fragmentation_pathway M This compound (M) m/z = 312 frag1 [M - C6H5]+ m/z = 235 M->frag1 - C6H5• frag2 [C6H5]+ m/z = 77 M->frag2 - (C6H5)2B3O3• frag3 [C6H5BO]+• m/z = 104 M->frag3 Rearrangement & Fragmentation frag4 [M - 2(C6H5)]+ m/z = 158 frag1->frag4 - C6H5•

Caption: Proposed fragmentation pathway of this compound under electron ionization.

Navigating the Solubility of Triphenylboroxine in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Triphenylboroxine, the cyclic anhydride of phenylboronic acid, is a crucial reagent and building block in organic synthesis, finding applications in catalysis, materials science, and medicinal chemistry. Its solubility in organic solvents is a critical parameter for reaction optimization, purification, and formulation development. This technical guide provides a comprehensive overview of the known solubility characteristics of triphenylboroxine, details a robust experimental protocol for quantitative solubility determination, and presents a visual workflow for this process.

Qualitative Solubility Profile of Triphenylboroxine

For instance, it is cited as being "soluble in Methanol".[1][2][3] Its adducts with pyridine have been noted to be "highly soluble in chloroform". Furthermore, polymeric structures incorporating boroxine linkages have demonstrated solubility in anhydrous acetone, a property that was enhanced by the addition of a small amount of water. In contrast, triphenylboroxine exhibits low solubility in water and is often described as insoluble in aqueous media.[4] The related compound, triphenylborane, is known to be soluble in aromatic solvents such as benzene, toluene, and chloroform.[5]

The table below summarizes the available qualitative solubility information for triphenylboroxine in various organic solvents.

Solvent ClassificationSolventSolubility
Protic Solvents MethanolSoluble[1][2][3]
WaterInsoluble/Low Solubility[4]
Aromatic Hydrocarbons TolueneSoluble (by analogy with triphenylborane)[5]
BenzeneSoluble (by analogy with triphenylborane)[5]
Chlorinated Solvents ChloroformSoluble (particularly for adducts)
Ketones AcetoneSoluble (for polymeric derivatives)

Experimental Protocol for Quantitative Solubility Determination

For researchers requiring precise solubility data, the dynamic (or synthetic) method is a widely accepted and rigorous approach for determining the solid-liquid equilibrium of boronic acids and their derivatives, including triphenylboroxine.[4][6][7][8][9] This method involves the controlled heating of a solid-solvent mixture of known composition and observing the temperature at which complete dissolution occurs.

Materials and Equipment
  • Analyte: High-purity Triphenylboroxine

  • Solvents: High-purity organic solvents of interest

  • Jacketed glass vessel with a magnetic stirrer

  • Precision temperature controller and circulator bath

  • Calibrated digital thermometer

  • Luminance probe or a light source and detector to monitor turbidity

  • Analytical balance

Procedure
  • Sample Preparation: Accurately weigh a specific mass of triphenylboroxine and the chosen organic solvent into the jacketed glass vessel to create a mixture of known mole fraction.

  • Heating and Equilibration: Begin stirring the mixture and gradually heat the jacketed vessel at a constant, slow rate (e.g., 0.2-0.5 °C/min) using the circulator bath.

  • Turbidity Monitoring: Continuously monitor the turbidity of the mixture. As the temperature increases, the solid will begin to dissolve, and the turbidity will decrease.

  • Equilibrium Point Determination: The equilibrium solubility temperature is the point at which the last solid particles dissolve, and the solution becomes clear. This can be determined visually or by monitoring the light transmittance, which will plateau at its maximum value.

  • Data Collection: Record the temperature at which complete dissolution occurs for the specific mole fraction.

  • Repeatability: Repeat the procedure for a range of different mole fractions to construct a solubility curve (solubility vs. temperature) for triphenylboroxine in the selected solvent.

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical flow of the dynamic method for determining the solubility of triphenylboroxine.

G cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis A Accurately weigh Triphenylboroxine C Combine in jacketed glass vessel A->C B Accurately measure volume of Solvent B->C D Heat at a constant, slow rate C->D Start Experiment F Monitor turbidity (light transmittance) D->F E Stir continuously E->F G Record temperature at complete dissolution F->G H Repeat for different compositions G->H Next Data Point I Construct solubility curve (Solubility vs. Temperature) H->I

Dynamic Method for Solubility Determination

Signaling Pathways and Logical Relationships

In the context of solubility determination, there are no biological signaling pathways to diagram. The logical relationship is a linear experimental workflow, as depicted in the Graphviz diagram above. This workflow outlines the sequential steps from sample preparation to data analysis, providing a clear and reproducible methodology for researchers. The diagram highlights the critical parameters that need to be controlled and monitored to obtain accurate and reliable solubility data for triphenylboroxine in various organic solvents.

References

An In-depth Technical Guide to the Discovery and Historical Synthesis of Triphenylboroxin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triphenylboroxin, a versatile organoboron compound, has garnered significant interest across various scientific disciplines, including organic synthesis, materials science, and drug discovery. Its unique electronic properties and reactivity have established it as a valuable reagent and building block. This technical guide provides a comprehensive overview of the discovery and historical synthesis of this compound, offering detailed experimental protocols for its preparation via key historical methods. Quantitative data are summarized in structured tables for comparative analysis, and logical relationships in synthesis and reactivity are visualized through diagrams generated using the DOT language. This document serves as a practical resource for researchers seeking to understand and utilize this important compound.

Introduction

This compound, with the chemical formula (C₆H₅BO)₃, is the trimeric anhydride of phenylboronic acid. It exists as a white, crystalline solid that is stable under ambient conditions.[1] The core of the molecule is a six-membered boroxine ring, composed of alternating boron and oxygen atoms, with a phenyl group attached to each boron atom. This structure imparts significant Lewis acidity to the boron centers, a key feature driving its reactivity.[1] The discovery and subsequent development of synthetic routes to this compound have played a crucial role in advancing the field of organoboron chemistry.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and spectroscopic properties of this compound is essential for its application in research and development. Key data are summarized in the tables below.

Table 1: Physical Properties of this compound
PropertyValueReference
Molecular Formula C₁₈H₁₅B₃O₃[1][2][3][4]
Molecular Weight 311.74 g/mol [1][2][3][4]
Melting Point 217-221 °C[1][2][5]
Boiling Point 368.3 °C at 760 mmHg[1][2]
Density 1.13 g/cm³[1][2]
Appearance White to off-white crystalline powder[1]
Solubility Soluble in methanol and other organic solvents.[1]
Table 2: Spectroscopic Data of this compound
Spectroscopic TechniqueCharacteristic Peaks/ShiftsReference
¹H NMR (CDCl₃) δ 8.20-8.30 (m, 6H), 7.40-7.60 (m, 9H)[6]
¹³C NMR (CDCl₃) Signals corresponding to aromatic carbons. Boron-attached carbon signal may be broad or unobserved due to quadrupolar relaxation.[6][7][8]
¹¹B NMR (CDCl₃) δ ~33 ppm[6]
Infrared (IR) ν ~1330-1380 cm⁻¹ (B-O stretching), ~1600 cm⁻¹ (C=C aromatic stretching)[6][7]
Mass Spectrometry (MS) m/z 312 [M]⁺[3]

Historical Synthesis of this compound

The synthesis of this compound has evolved since its initial discovery. The following sections detail the key historical methods for its preparation, including detailed experimental protocols.

Dehydration of Phenylboronic Acid

The most direct and common method for the synthesis of this compound is the dehydration of its corresponding monomer, phenylboronic acid. This reversible reaction can be driven to completion by removing the water formed.[9][10]

Reaction Scheme:

G cluster_reactants Reactants cluster_products Products 3 Phenylboronic Acid 3 C₆H₅B(OH)₂ This compound (C₆H₅BO)₃ 3 Phenylboronic Acid->this compound Δ, -3H₂O Water 3 H₂O

Caption: Dehydration of Phenylboronic Acid to this compound.

Experimental Protocol:

  • Apparatus: A round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.

  • Reagents:

    • Phenylboronic acid

    • Toluene (or another suitable azeotroping solvent)

  • Procedure:

    • To a round-bottom flask, add phenylboronic acid (1 equivalent).

    • Add a sufficient volume of toluene to suspend the solid.

    • Assemble the Dean-Stark apparatus and reflux condenser.

    • Heat the mixture to reflux. Water will be removed as an azeotrope with toluene and collected in the Dean-Stark trap.

    • Continue refluxing until no more water is collected.

    • Cool the reaction mixture to room temperature.

    • The product, this compound, will crystallize out of the solution.

    • Collect the solid by vacuum filtration, wash with a small amount of cold toluene or hexane, and dry under vacuum.

  • Expected Yield: This method typically provides a high yield, often exceeding 90%.

Grignard Reaction with Trialkyl Borates

An alternative historical route involves the reaction of a phenyl Grignard reagent with a trialkyl borate, followed by hydrolysis and dehydration.[11][12]

Reaction Workflow:

G A Bromobenzene + Mg B Phenylmagnesium Bromide (Grignard Reagent) A->B D Reaction at low temperature (-10 to 0 °C) B->D C Trialkyl Borate C->D E Intermediate Borate Ester D->E F Aqueous Acid Hydrolysis E->F G Phenylboronic Acid F->G H Dehydration (in situ or separate step) G->H I This compound H->I

Caption: Grignard Synthesis Workflow for this compound.

Experimental Protocol:

  • Apparatus: A three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser with a drying tube, and a magnetic stirrer. All glassware must be flame-dried and cooled under an inert atmosphere (e.g., nitrogen or argon).

  • Reagents:

    • Magnesium turnings

    • Anhydrous diethyl ether or tetrahydrofuran (THF)

    • Bromobenzene

    • Triisopropyl borate or trimethyl borate

    • Aqueous sulfuric acid (e.g., 10%)

  • Procedure:

    • Grignard Reagent Formation:

      • Place magnesium turnings (1.1 equivalents) in the reaction flask.

      • Add a small amount of anhydrous ether.

      • In the dropping funnel, prepare a solution of bromobenzene (1 equivalent) in anhydrous ether.

      • Add a small portion of the bromobenzene solution to the magnesium. The reaction should initiate, indicated by bubbling and a cloudy appearance. If it does not start, gently warm the flask or add a crystal of iodine.

      • Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

      • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete reaction.

    • Reaction with Trialkyl Borate:

      • Cool the Grignard reagent solution to -10 to 0 °C in an ice-salt bath.

      • In a separate flask, prepare a solution of trialkyl borate (1 equivalent) in anhydrous ether.

      • Add the trialkyl borate solution dropwise to the cold Grignard reagent with vigorous stirring. Maintain the temperature below 0 °C.

    • Hydrolysis and Workup:

      • After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.

      • Pour the reaction mixture slowly into a beaker containing crushed ice and aqueous sulfuric acid.

      • Stir until the layers separate.

      • Transfer the mixture to a separatory funnel and separate the layers.

      • Extract the aqueous layer with ether.

      • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

      • Filter and evaporate the solvent under reduced pressure to yield crude phenylboronic acid.

    • Dehydration to this compound:

      • The crude phenylboronic acid can then be dehydrated to this compound using the procedure described in Section 3.1.

  • Expected Yield: Yields for this multi-step process can vary, but are typically in the range of 50-70%.[12]

Reaction of Triphenylborane with Boric Oxide

A less common but historically relevant method is the reaction of triphenylborane with boric oxide.[10]

Reaction Scheme:

G cluster_reactants Reactants cluster_products Product Triphenylborane B(C₆H₅)₃ This compound (C₆H₅BO)₃ Triphenylborane->this compound Boric Oxide B₂O₃ Boric Oxide->this compound

References

fundamental chemical properties of Triphenylboroxin

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Fundamental Chemical Properties of Triphenylboroxin

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, the cyclic trimer anhydride of phenylboronic acid, is a versatile organoboron compound with significant applications in organic synthesis and materials science.[1][2] Its unique electronic and structural properties, particularly its Lewis acidity and its role as a stable precursor for phenylboronic acid, make it a valuable reagent.[2][3] This technical guide provides a comprehensive overview of the , including its physical characteristics, spectral data, reactivity, and detailed experimental protocols for its synthesis and characterization.

Core Chemical and Physical Properties

This compound is a colorless, crystalline solid that is stable under ambient conditions.[3] It is characterized by the chemical formula C₁₈H₁₅B₃O₃ and a molecular weight of approximately 311.74 g/mol .[4][5][6]

Identifiers and Physical Constants

The fundamental identifiers and physical properties of this compound are summarized in the table below for quick reference.

PropertyValueReference(s)
IUPAC Name 2,4,6-triphenyl-1,3,5,2,4,6-trioxatriborinane[5]
CAS Number 3262-89-3[4][5][6]
Molecular Formula C₁₈H₁₅B₃O₃[4][5][6]
Molecular Weight 311.74 g/mol [4][5][6]
Appearance White to almost white powder or crystals[7][8]
Melting Point 217.0 to 221.0 °C[4][6][8]
Boiling Point 368.3 °C at 760 mmHg[4][6]
Density 1.13 g/cm³[4][6]
Flash Point 176.6 °C[4][6]
Storage Sealed in a dry place at room temperature[4][8]
Solubility and Stability

This compound is soluble in various organic solvents, including methanol, and is also reported to be soluble in others like benzene, toluene, and chloroform, which makes it versatile for a range of chemical reactions.[3][4][9] However, it is nearly insoluble in water.[1] The compound is known for its high thermal stability, with a decomposition temperature reported to be 357 °C (at a rate of 1 mol%·h⁻¹).[1][6] The stability of the this compound molecule is also reflected in its mass spectrum, which shows a prominent molecular parent cation.[10]

Structure and Spectroscopic Data

The structure of this compound consists of a central, six-membered B₃O₃ ring with a phenyl group attached to each boron atom.[11] This core structure is nearly planar.[1][11]

Caption: Chemical structure of this compound.

Crystallographic Data

X-ray crystallography has revealed that this compound crystallizes in a monoclinic system with the space group P2₁/c.[1][11] The B₃O₃ ring is nearly planar, though a slight envelope distortion has been observed where one boron atom is displaced from the plane of the other five atoms.[11] The average B-O bond length is approximately 1.386 Å.[11]

ParameterValueReference(s)
Crystal System Monoclinic[1][11]
Space Group P2₁/c[1][11]
a 10.715(2) Å[11]
b 13.652(3) Å[11]
c 11.703(2) Å[11]
β 100.38(1)°[11]
V 1683.9(6) ų[11]
Z 4[11]
Spectroscopic Profile

The characterization of this compound relies heavily on standard spectroscopic techniques.

SpectroscopyCharacteristic FeaturesReference(s)
¹H NMR Signals corresponding to the phenyl protons are typically observed in the aromatic region of the spectrum.[12]
¹³C NMR Resonances for the phenyl carbons are expected. Boron-bound carbons may not be detected due to quadrupole relaxation.[12]
¹¹B NMR A characteristic signal for the boron atoms in the boroxine ring is a key identifier.[12]
IR (ATR) Key absorptions include C-H stretching of aromatics (~3077 cm⁻¹), C=C stretching in the aromatic ring (~1600-1400 cm⁻¹), and strong B-O stretching vibrations (~1332 cm⁻¹).[12][13]
Mass Spec. The molecular ion peak [M]⁺ is observed at m/z 312, confirming the molecular weight.[5][10]

Chemical Reactivity and Applications

Lewis Acidity

The boron atoms in the this compound ring are electron-deficient, conferring significant Lewis acid character to the molecule.[3][9] This property allows it to form stable adducts with a variety of Lewis bases, such as amines and other nitrogen-containing heterocycles.[1][2] This interaction is fundamental to its role in catalysis and supramolecular chemistry.[2]

Equilibrium with Phenylboronic Acid

This compound is the anhydride of phenylboronic acid and exists in equilibrium with it in the presence of water. The dehydration of three molecules of phenylboronic acid yields one molecule of this compound.[1][2] This equilibrium is reversible, and the hydrolysis of this compound regenerates the boronic acid.[2]

G PBA 3 x Phenylboronic Acid (C₆H₅B(OH)₂) TPB This compound (C₁₈H₁₅B₃O₃) PBA->TPB - 3 H₂O (Dehydration) TPB->PBA + 3 H₂O (Hydrolysis) Water 3 x H₂O

Caption: Equilibrium between Phenylboronic Acid and this compound.

Suzuki-Miyaura Cross-Coupling Reactions

One of the most significant applications of this compound is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[14][15] It serves as a convenient and stable source of the phenyl group for the formation of carbon-carbon bonds with aryl or vinyl halides/triflates.[14][16] The reaction is valued for its mild conditions and tolerance of a wide range of functional groups.[14]

G cluster_0 Suzuki-Miyaura Catalytic Cycle A Pd(0)L₂ B Oxidative Addition A->B Ar-X C Ar-Pd(II)-X(L)₂ B->C D Transmetalation C->D [Ar'B]⁻ (from this compound + Base) E Ar-Pd(II)-Ar'(L)₂ D->E F Reductive Elimination E->F F->A Ar-Ar'

Caption: Simplified Suzuki-Miyaura reaction pathway.

Experimental Protocols

Synthesis of this compound via Dehydration of Phenylboronic Acid

This protocol is based on the common method of forming the boroxine by removing water from phenylboronic acid.[1][2]

Materials:

  • Phenylboronic acid

  • Toluene

  • Dean-Stark apparatus

  • Round-bottom flask

  • Heating mantle

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Setup: Assemble a dry round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser under a nitrogen or argon atmosphere.

  • Charging the Flask: Add phenylboronic acid to the flask, followed by a sufficient volume of toluene to create a slurry that can be stirred effectively.

  • Azeotropic Distillation: Heat the mixture to reflux. Water produced from the dehydration of phenylboronic acid will be removed azeotropically with toluene and collected in the Dean-Stark trap.

  • Reaction Monitoring: Continue the reflux until no more water is collected in the trap, indicating the reaction is complete. This typically takes several hours.

  • Isolation: Allow the reaction mixture to cool to room temperature. The this compound product will often crystallize out of the toluene solution upon cooling.

  • Purification: The solvent can be removed under reduced pressure using a rotary evaporator. The resulting solid can be further purified by recrystallization from a suitable solvent if necessary. The white, crystalline product should be dried under vacuum.

G A Charge flask with Phenylboronic Acid & Toluene B Set up Dean-Stark Apparatus A->B C Heat to Reflux B->C D Collect water azeotropically C->D E Monitor until water formation ceases D->E F Cool to Room Temp E->F G Isolate product (Crystallization/Evaporation) F->G H Purify and Dry G->H

Caption: Synthesis workflow for this compound.

Characterization Protocol

A newly synthesized batch of this compound should be characterized to confirm its identity and purity.

1. Melting Point Determination:

  • Measure the melting point of a small sample using a calibrated melting point apparatus. The observed range should align with the literature value (217-221 °C).[4]

2. Infrared (IR) Spectroscopy:

  • Acquire an IR spectrum of the solid product, typically using an ATR-FTIR spectrometer.

  • Confirm the presence of key peaks: aromatic C-H stretch (>3000 cm⁻¹), aromatic C=C stretches (1600-1400 cm⁻¹), and a strong B-O stretch (~1330-1380 cm⁻¹).[12][17]

  • Confirm the absence of a broad O-H stretch (around 3200-3600 cm⁻¹), which would indicate the presence of residual phenylboronic acid or water.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Dissolve a sample in a suitable deuterated solvent (e.g., CDCl₃).

  • Acquire ¹H, ¹³C, and ¹¹B NMR spectra.

  • The ¹H NMR should show signals only in the aromatic region, corresponding to the phenyl protons.

  • The ¹¹B NMR should show a single, sharp resonance characteristic of the boroxine ring environment.

4. Mass Spectrometry (MS):

  • Analyze the sample using a suitable mass spectrometry technique (e.g., GC-MS or direct infusion ESI-MS).

  • Verify the presence of the molecular ion peak corresponding to the calculated exact mass of this compound (C₁₈H₁₅B₃O₃, exact mass: 312.1300).[5][18]

Safety and Handling

This compound should be handled with standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses). It should be stored in a tightly sealed container in a dry environment to prevent hydrolysis back to phenylboronic acid.[4] According to GHS classifications, it may cause long-lasting harmful effects to aquatic life.[5]

Conclusion

This compound is a cornerstone reagent in organoboron chemistry. Its well-defined structure, thermal stability, and predictable reactivity make it an invaluable tool for synthetic chemists. A thorough understanding of its fundamental properties, as outlined in this guide, is essential for its effective application in the development of novel pharmaceuticals, functional materials, and complex organic molecules.

References

Triphenylboroxin molecular formula and weight

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of Triphenylboroxin reveals its fundamental chemical properties, crucial for its application in research and drug development. This technical guide outlines the molecular formula and weight of this compound, presenting the data in a clear, tabular format for easy reference by researchers, scientists, and professionals in drug development.

This compound is an organoboron compound that serves as a versatile reagent in organic synthesis. A precise understanding of its molecular characteristics is paramount for its effective use in experimental protocols.

The molecular formula of this compound is C18H15B3O3.[1][2][3][4][5] This composition gives rise to its specific molecular weight, a critical parameter for stoichiometric calculations in chemical reactions. While slight variations exist across different sources due to computational methods, the molecular weight is consistently reported around 311.7 g/mol .

For clarity and precise application, the key molecular data is summarized in the table below.

PropertyValue
Molecular FormulaC18H15B3O3
Molecular Weight311.7 g/mol [1]
311.74 g/mol [2]
311.75 g/mol [3][5]
311.745 g/mol [4]

References

An In-depth Technical Guide to the Lewis Acidity of Triphenylboroxin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Triphenylboroxin, a cyclic anhydride of phenylboronic acid, is a versatile compound with significant Lewis acidic properties that underpin its utility in organic synthesis, materials science, and potentially drug development. The electron-deficient boron centers within the boroxine ring readily interact with Lewis bases, influencing reaction mechanisms and enabling its role as a catalyst or reagent. This guide provides a comprehensive overview of the Lewis acidity of this compound, including its structural basis, quantitative evaluation, and practical implications. Detailed experimental protocols for assessing Lewis acidity and visualizations of its role in chemical transformations are presented to equip researchers with the knowledge to effectively harness the properties of this important organoboron compound.

Introduction to this compound and its Lewis Acidity

This compound, with the chemical formula (C₆H₅BO)₃, is a white crystalline solid.[1] Its structure consists of a six-membered ring of alternating boron and oxygen atoms, with a phenyl group attached to each boron atom. The boron atoms in the this compound ring are trigonal planar and possess a vacant p-orbital, rendering them electron-deficient and capable of accepting an electron pair from a Lewis base.[1] This inherent Lewis acidity is the foundation of this compound's reactivity and its diverse applications.

The formation of this compound is a reversible dehydration process from three molecules of phenylboronic acid. While the boroxine is stable, in the presence of water or other nucleophiles, it can hydrolyze back to the corresponding boronic acid. This equilibrium is an important consideration in its application, particularly in aqueous or protic environments.

Quantitative Assessment of Lewis Acidity

Quantifying the Lewis acidity of a compound is crucial for understanding its reactivity and predicting its behavior in chemical systems. Several experimental and computational methods are employed to determine the Lewis acidity of organoboron compounds.

Experimental Methods

Gutmann-Beckett Method: This method provides a semi-quantitative measure of Lewis acidity through an "Acceptor Number" (AN). It utilizes a probe molecule, typically triethylphosphine oxide (Et₃PO), which is a strong Lewis base. The interaction of the Lewis acid with the oxygen atom of Et₃PO causes a downfield shift in the ³¹P NMR signal of the phosphorus atom. The magnitude of this shift is correlated to the Lewis acidity.[2][3]

The Acceptor Number is calculated using the following formula:

AN = 2.21 × (δₛₐₘₚₗₑ - δ(Et₃PO in hexane))

where δₛₐₘₚₗₑ is the ³¹P NMR chemical shift of Et₃PO in the presence of the Lewis acid, and δ(Et₃PO in hexane) is the chemical shift of Et₃PO in a non-coordinating solvent (hexane), which is defined as 41.0 ppm.

NMR Titration: Nuclear Magnetic Resonance (NMR) titration is a powerful technique to study the interaction between a Lewis acid and a Lewis base and to determine the binding constant (Kₐ) of the resulting adduct. By monitoring the chemical shift changes of specific nuclei (e.g., ¹H, ¹¹B, ¹³C, ³¹P) upon incremental addition of a Lewis base to a solution of the Lewis acid, the strength of the interaction can be quantified.

Computational Methods

Fluoride Ion Affinity (FIA): FIA is a theoretical measure of Lewis acidity, defined as the negative of the enthalpy change for the gas-phase reaction of a Lewis acid with a fluoride ion. A higher FIA value indicates a stronger Lewis acid. While a specific calculated FIA value for this compound has not been found in the reviewed literature, this method is widely used to assess the Lewis acidity of various boranes.

Ammonia Affinity (AA): Similar to FIA, ammonia affinity is a computational method that calculates the enthalpy change of the gas-phase reaction between a Lewis acid and ammonia. It serves as another valuable theoretical descriptor of Lewis acidity.

Table 1: Summary of Quantitative Lewis Acidity Data

MethodParameterValue for this compoundNotes
Gutmann-BeckettAcceptor Number (AN)Not available in literatureCan be determined experimentally.
NMR TitrationBinding Constant (Kₐ)Dependent on the Lewis baseProvides a measure of adduct stability.
ComputationalFluoride Ion Affinity (FIA)Not available in literatureTheoretical value.
ComputationalAmmonia Affinity (AA)Not available in literatureTheoretical value.

Experimental Protocols

Determination of Acceptor Number for a Solid Lewis Acid (Modified Gutmann-Beckett Method)

This protocol is adapted for solid Lewis acids like this compound.

Materials:

  • This compound

  • Triethylphosphine oxide (Et₃PO)

  • Anhydrous, non-coordinating solvent (e.g., dichloromethane-d₂, chloroform-d)

  • NMR tubes

  • High-resolution NMR spectrometer with ³¹P capabilities

Procedure:

  • Prepare a standard solution of Et₃PO: Dissolve a known amount of Et₃PO in the chosen deuterated solvent to prepare a stock solution of a specific concentration (e.g., 0.1 M).

  • Prepare the sample: In an NMR tube, dissolve a precisely weighed amount of this compound in a known volume of the deuterated solvent.

  • Add the Et₃PO probe: Add a precise volume of the Et₃PO stock solution to the NMR tube containing the this compound solution. The molar ratio of this compound to Et₃PO should be carefully controlled (e.g., 1:1).

  • Acquire ³¹P NMR spectrum: Acquire a ³¹P{¹H} NMR spectrum of the sample. Record the chemical shift (δₛₐₘₚₗₑ) of the Et₃PO-triphenylboroxin adduct.

  • Acquire reference spectrum: Acquire a ³¹P{¹H} NMR spectrum of a solution of Et₃PO in hexane at the same concentration as the sample. Record the chemical shift (δ(Et₃PO in hexane)).

  • Calculate the Acceptor Number (AN): Use the formula: AN = 2.21 × (δₛₐₘₚₗₑ - 41.0).

Determination of Binding Constant by ¹H NMR Titration

This protocol describes the determination of the binding constant between this compound and a Lewis base (e.g., pyridine).

Materials:

  • This compound

  • Lewis base (e.g., pyridine)

  • Anhydrous deuterated solvent (e.g., chloroform-d)

  • NMR tubes

  • High-resolution NMR spectrometer

Procedure:

  • Prepare a stock solution of the Lewis acid: Prepare a stock solution of this compound of known concentration in the deuterated solvent.

  • Prepare a stock solution of the Lewis base: Prepare a stock solution of the Lewis base of known concentration in the same deuterated solvent.

  • Prepare a series of NMR samples: Prepare a series of NMR tubes with a constant concentration of this compound and varying concentrations of the Lewis base. This can be achieved by adding different volumes of the Lewis base stock solution to a fixed volume of the this compound stock solution and then diluting to the same final volume with the deuterated solvent.

  • Acquire ¹H NMR spectra: Acquire ¹H NMR spectra for each sample.

  • Analyze the data: Identify a proton on the Lewis base whose chemical shift changes significantly upon binding to this compound. Plot the change in chemical shift (Δδ) as a function of the Lewis base concentration.

  • Determine the binding constant (Kₐ): Fit the titration data to a suitable binding model (e.g., 1:1 binding isotherm) using non-linear regression analysis to determine the binding constant.[4][5][6][7][8]

Role of this compound in Chemical Transformations

The Lewis acidity of this compound is central to its application in various chemical reactions.

Precursor in Suzuki-Miyaura Coupling

This compound serves as a convenient and stable precursor for phenylboronic acid in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. In the presence of a base and water, this compound hydrolyzes to form the active boronic acid species, which then participates in the catalytic cycle.[9][10][11][12][13]

Suzuki_Coupling This compound This compound Phenylboronic Acid Phenylboronic Acid This compound->Phenylboronic Acid Hydrolysis Transmetalation Transmetalation Phenylboronic Acid->Transmetalation Activation Pd(0) Catalyst Pd(0) Catalyst Oxidative Addition Oxidative Addition Pd(0) Catalyst->Oxidative Addition Oxidative Addition->Transmetalation Ar-Pd(II)-X Reductive Elimination Reductive Elimination Transmetalation->Reductive Elimination Ar-Pd(II)-R Reductive Elimination->Pd(0) Catalyst Ar-R Ar-R Reductive Elimination->Ar-R Ar-X Ar-X Ar-X->Oxidative Addition Base, H2O Base, H2O Base, H2O->Phenylboronic Acid

Figure 1: Catalytic cycle of Suzuki-Miyaura coupling with this compound as a precursor.
Component in Frustrated Lewis Pairs (FLPs)

Frustrated Lewis Pairs (FLPs) are combinations of sterically hindered Lewis acids and Lewis bases that are unable to form a classical adduct. This "frustration" leads to unique reactivity, including the activation of small molecules like H₂. While specific examples involving this compound are not extensively documented, boranes, in general, are common Lewis acid components in FLPs. The bulky phenyl groups of this compound could potentially create sufficient steric hindrance to form FLPs with suitable Lewis bases.[1][14][15][16]

Frustrated_Lewis_Pair cluster_0 Frustrated Lewis Pair This compound (Lewis Acid) This compound (Lewis Acid) Activated Species Activated Species This compound (Lewis Acid)->Activated Species Activation Bulky Lewis Base Bulky Lewis Base Bulky Lewis Base->Activated Species Activation Small Molecule (e.g., H2) Small Molecule (e.g., H2) Small Molecule (e.g., H2)->Activated Species

References

Theoretical Stability of Triphenylboroxine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triphenylboroxine, the cyclic anhydride of phenylboronic acid, is a key heterocyclic compound with a planar, six-membered ring composed of alternating boron and oxygen atoms. Its unique electronic structure and reversible formation chemistry have made it a valuable building block in supramolecular chemistry, organic synthesis, and materials science. Understanding the theoretical underpinnings of its stability is crucial for designing novel molecules, catalysts, and drug delivery systems. This technical guide provides a comprehensive overview of the theoretical studies on the stability of triphenylboroxine, focusing on its thermodynamic properties, decomposition pathways, and the computational and experimental methodologies used for its characterization.

Thermodynamic Stability of Triphenylboroxine

The stability of triphenylboroxine is primarily discussed in the context of its equilibrium with phenylboronic acid. The formation of triphenylboroxine is a dehydration reaction that is reversible in the presence of water.

The Entropically Driven Formation

Theoretical and experimental studies have consistently shown that the formation of triphenylboroxine from phenylboronic acid is an entropically driven process.[1][2] The condensation of three phenylboronic acid molecules into one triphenylboroxine molecule results in the release of three water molecules.[1] This increase in the number of free molecules in the system leads to a positive entropy change (ΔS), which is the primary driving force for the reaction, especially at higher temperatures.[1][2] The process, however, is enthalpically unfavorable (ΔH > 0), meaning it requires an energy input to proceed.[1]

Quantitative Thermodynamic Parameters

Experimental determination of the thermodynamic parameters for the formation of triphenylboroxine has been accomplished using Nuclear Magnetic Resonance (NMR) spectroscopy. By measuring the equilibrium concentrations of phenylboronic acid and triphenylboroxine at various temperatures, a van't Hoff plot can be constructed to determine the enthalpy (ΔH) and entropy (ΔS) of the reaction.

Thermodynamic ParameterValue (in CDCl3)Reference
Enthalpy of Formation (ΔH)14.3 kJ mol⁻¹[1]
Entropy of Formation (ΔS)37.8 J K⁻¹ mol⁻¹[1]
Influence of Substituents on Stability

Computational studies using Density Functional Theory (DFT) have elucidated the effect of substituents on the stability of the triphenylboroxine ring. Generally, electron-donating groups on the phenyl rings increase the stability of the boroxine by donating electron density to the electron-deficient boron atoms.[2] Conversely, π-electron-withdrawing groups in the para-position of the phenyl rings have been found to destabilize the boroxine ring relative to its corresponding boronic acid monomers.[3]

Decomposition Pathways and Kinetics

The primary pathway for the decomposition of triphenylboroxine is hydrolysis, the reverse reaction of its formation, which yields three molecules of phenylboronic acid.

Hydrolysis: The Main Decomposition Route

The B-O bonds in the boroxine ring are susceptible to nucleophilic attack by water. This process is reversible and is the main reason for the perceived instability of boroxines in aqueous environments.[4] The kinetics of this hydrolysis can be complex, involving multiple steps and potential intermediates. While detailed kinetic data for triphenylboroxine hydrolysis is not extensively published, computational studies on related borate networks suggest that the energy barrier for hydrolysis can be influenced by the pH of the environment and the explicit number of water molecules involved in the transition state.[5]

Thermal Decomposition

At elevated temperatures, triphenylboroxine can undergo thermal decomposition. While specific studies on the thermal decomposition mechanism of triphenylboroxine are limited, thermogravimetric analysis (TGA) is a common technique to assess the thermal stability of related compounds. For instance, TGA of a related boron/nitrogen compound, 2,4,6-tris-(4-boronphenoxy)-(1,3,5)-triazine (TNB), showed that decomposition begins at 127.4 °C and proceeds in two stages, with the initial stage corresponding to the conversion of the boronic acid group.[6]

Stability under Electron Interaction

Gas-phase studies on the interaction of triphenylboroxine with low-energy electrons have provided insights into its intrinsic stability. These experiments show that the parent cation is the most abundant species in the mass spectrum at 70 eV, indicating a significant stability of the molecular ion.[1] The experimental first ionization potential was determined to be 9.12 ± 0.10 eV.[1]

Experimental and Computational Protocols

A combination of experimental and computational techniques is employed to investigate the stability of triphenylboroxine.

Experimental Methodologies
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a primary tool for studying the equilibrium between phenylboronic acid and triphenylboroxine in solution.[1] By integrating the signals corresponding to each species at different temperatures, the equilibrium constant (Keq) can be determined. Variable temperature (VT) NMR experiments are then used to create a van't Hoff plot (ln(Keq) vs. 1/T) to extract the thermodynamic parameters (ΔH and ΔS).[7]

  • Thermogravimetric Analysis (TGA): TGA is used to evaluate the thermal stability of materials. A typical TGA experiment involves heating a small sample of the compound at a constant rate in a controlled atmosphere (e.g., nitrogen or air) and continuously measuring its weight. The resulting data provides information on the onset temperature of decomposition, the temperature of maximum weight loss, and the amount of residual mass.[8]

Computational Methodologies
  • Density Functional Theory (DFT): DFT is a widely used quantum chemical method to study the electronic structure, geometry, and energetics of molecules like triphenylboroxine. A common approach involves geometry optimization followed by frequency calculations to confirm that the structure is a true minimum on the potential energy surface.

    • Functional and Basis Set: A frequently employed level of theory for boroxine systems is the B3LYP functional with a Pople-style basis set such as 6-311+G(d,p) or 6-311+G**.[2][3][9]

    • Solvation Models: To simulate the effect of a solvent, implicit solvation models like the Poisson-Boltzmann (PB) model can be incorporated into the DFT calculations.[3]

  • Bond Dissociation Energy (BDE) Calculations: BDEs can be calculated computationally to assess the strength of specific bonds within the molecule. The BDE for a bond A-B is calculated as the difference between the sum of the energies of the resulting fragments (A• and B•) and the energy of the parent molecule (A-B).[9]

Visualizations of Key Concepts

Molecular Structure of Triphenylboroxine

G B1 B O3 O B1->O3 Ph1 Ph B1->Ph1 O1 O O1->B1 B2 B O2 O B2->O2 Ph3 Ph B2->Ph3 B3 B O2->B3 B3->O1 Ph2 Ph B3->Ph2 O3->B2

Caption: Molecular structure of triphenylboroxine.

Triphenylboroxine-Phenylboronic Acid Equilibrium

G cluster_0 Triphenylboroxine cluster_1 Phenylboronic Acid TPB Triphenylboroxine (PhBO)₃ PBA 3 x Phenylboronic Acid 3 PhB(OH)₂ TPB->PBA + 3 H₂O (Hydrolysis) PBA->TPB - 3 H₂O (Dehydration)

Caption: Reversible equilibrium between triphenylboroxine and phenylboronic acid.

Conceptual Workflow for Stability Analysis

G cluster_0 Experimental Analysis cluster_1 Computational Analysis cluster_2 Stability Assessment NMR NMR Spectroscopy Thermo Thermodynamic Parameters (ΔH, ΔS, ΔG) NMR->Thermo TGA Thermogravimetric Analysis (TGA) Kinetics Decomposition Kinetics TGA->Kinetics DFT Density Functional Theory (DFT) DFT->Thermo Structure Structural Integrity DFT->Structure BDE Bond Dissociation Energy (BDE) Calculation BDE->Structure

Caption: Workflow for the theoretical and experimental stability analysis of triphenylboroxine.

Conclusion

The stability of triphenylboroxine is a multifaceted topic governed by a delicate balance of thermodynamic factors. Its formation is an entropically favorable but enthalpically costly process, leading to a reversible equilibrium with phenylboronic acid that is sensitive to temperature and the presence of water. Computational studies have provided significant insights into the electronic effects that modulate the stability of the boroxine ring. A thorough understanding of these principles, gained through a combination of sophisticated experimental and computational techniques, is essential for the rational design and application of triphenylboroxine-based compounds in various fields of research and development.

References

Methodological & Application

Application Notes and Protocols: Triphenylboroxin in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of triphenylboroxin as a reagent in the Suzuki-Miyaura cross-coupling reaction. Detailed protocols, quantitative data from representative reactions, and visualizations are included to facilitate the application of this versatile reagent in organic synthesis, particularly for the formation of biaryl structures, which are pivotal in pharmaceutical and materials science.

Introduction to this compound in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms. The reaction typically employs a palladium catalyst, a base, and an organoboron compound. While boronic acids are the most common boron reagents, their anhydrous form, boroxines, offer distinct advantages. This compound, the cyclic anhydride of phenylboronic acid, is a stable, crystalline solid that is less prone to degradation and protodeboronation compared to its monomeric acid counterpart. It serves as an excellent surrogate for phenylboronic acid, often generating the active boron species in situ under the reaction conditions.

Advantages of Using this compound:

  • Enhanced Stability: this compound is an air-stable solid, making it easier to handle and store over long periods compared to some boronic acids which can be hygroscopic or susceptible to decomposition.

  • High Purity: It can often be obtained in higher purity than the corresponding boronic acid, which can lead to cleaner reactions and higher yields.

  • Atom Economy: In the catalytic cycle, one molecule of this compound can deliver three phenyl groups, which can be advantageous in terms of atom economy.

  • Controlled Release: It can act as a slow-release source of the monomeric boronic acid, which may be beneficial in certain catalytic systems.

Reaction Mechanism and Experimental Workflow

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium(0) catalyst. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond (Ar-X) to form a Pd(II) complex.

  • Transmetalation: The organic group from the boron reagent (in this case, a phenyl group from this compound) is transferred to the palladium center. This step is facilitated by a base.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst.

The overall experimental workflow for a typical Suzuki-Miyaura coupling using this compound is outlined below.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification reagents Combine Aryl Halide, This compound, Base, and Solvent catalyst Add Palladium Catalyst and Ligand reagents->catalyst degas Degas the Reaction Mixture catalyst->degas heat Heat to Reaction Temperature degas->heat monitor Monitor Reaction Progress (TLC, GC/MS) heat->monitor quench Quench Reaction and Extract monitor->quench purify Purify by Column Chromatography quench->purify characterize Characterize Product purify->characterize

Caption: Experimental workflow for Suzuki-Miyaura coupling.

The catalytic cycle for the Suzuki-Miyaura coupling is depicted in the following diagram.

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Protocols

The following protocols are representative of Suzuki-Miyaura coupling reactions and can be adapted for the use of this compound. The quantities of this compound should be adjusted to provide the desired molar equivalents of the phenyl group (note that 1 equivalent of this compound provides 3 equivalents of the phenyl group).

Protocol 1: General Procedure for the Coupling of Aryl Bromides with Phenylboronic Acid (Adaptable for this compound)

This protocol is adapted from a study on the Suzuki-Miyaura coupling of various aryl halides with phenylboronic acid and serves as a robust starting point.

Materials:

  • Aryl bromide (1.0 mmol)

  • Phenylboronic acid (1.2 mmol) or this compound (0.4 mmol)

  • Palladium(II) acetate (Pd(OAc)₂; 0.01 mmol, 1 mol%)

  • Triphenylphosphine (PPh₃; 0.02 mmol, 2 mol%)

  • Potassium carbonate (K₂CO₃; 2.0 mmol)

  • Toluene (5 mL)

  • Water (1 mL)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 mmol), phenylboronic acid (1.2 mmol) or this compound (0.4 mmol), and potassium carbonate (2.0 mmol).

  • Add palladium(II) acetate (0.01 mmol) and triphenylphosphine (0.02 mmol).

  • Add toluene (5 mL) and water (1 mL) to the flask.

  • Degas the mixture by bubbling argon or nitrogen through the solution for 15 minutes.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Add water (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired biaryl.

Quantitative Data

The following table summarizes the results for the Suzuki-Miyaura coupling of various aryl bromides with phenylboronic acid, catalyzed by a palladium complex. Similar yields can be expected when using this compound under optimized conditions.

Table 1: Suzuki-Miyaura Coupling of Aryl Halides with Phenylboronic Acid [1][2]

EntryAryl HalideCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-Bromoacetophenone0.5K₂CO₃Toluene/H₂O80195
24-Bromobenzonitrile0.5K₂CO₃Toluene/H₂O800.598
34-Bromoanisole1.0K₂CO₃Toluene/H₂O80292
4Bromobenzene1.0K₂CO₃Toluene/H₂O80390
51-Bromo-4-nitrobenzene0.5K₂CO₃Toluene/H₂O800.597
62-Bromotoluene1.0K₂CO₃Toluene/H₂O80485
71-Bromo-2,4-difluorobenzene1.0K₂CO₃Toluene/H₂O80294
83-Bromopyridine1.0K₂CO₃Toluene/H₂O80388

Data presented is representative of typical yields for Suzuki-Miyaura reactions with phenylboronic acid and is expected to be comparable for this compound.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

Microwave irradiation can significantly accelerate the reaction, leading to shorter reaction times and often improved yields.

Materials:

  • Aryl halide (1.0 mmol)

  • This compound (0.5 mmol, 1.5 equiv of phenyl)

  • PdCl₂(dppf) (0.03 mmol, 3 mol%)

  • Potassium carbonate (K₂CO₃; 2.0 mmol)

  • N,N-Dimethylformamide (DMF) (4 mL)

Procedure:

  • In a microwave reaction vessel, combine the aryl halide (1.0 mmol), this compound (0.5 mmol), PdCl₂(dppf) (0.03 mmol), and potassium carbonate (2.0 mmol).

  • Add DMF (4 mL) and seal the vessel.

  • Place the vessel in a microwave reactor and heat to 150 °C for 10-30 minutes.

  • After the reaction is complete, cool the vessel to room temperature.

  • Dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to obtain the pure biaryl product.

Troubleshooting and Optimization

  • Low Yield: If the reaction yield is low, consider increasing the catalyst loading, using a different ligand (e.g., bulky biarylphosphines like SPhos or XPhos), or a stronger base (e.g., Cs₂CO₃ or K₃PO₄). The reaction temperature and time can also be optimized.

  • Protodeboronation: The cleavage of the C-B bond by a proton source is a common side reaction. Using anhydrous solvents and ensuring the base is sufficiently strong can mitigate this issue. The use of this compound is inherently advantageous in this regard due to its lower water content.

  • Homocoupling: The formation of biphenyl from the coupling of two phenylboronic acid molecules can occur. This can be minimized by the slow addition of the boron reagent or by using a less reactive boronate ester.

Conclusion

This compound is a highly effective and practical alternative to phenylboronic acid in Suzuki-Miyaura cross-coupling reactions. Its stability, high purity, and ease of handling make it an attractive reagent for the synthesis of biaryl compounds. The protocols and data presented here provide a solid foundation for researchers to successfully implement this compound in their synthetic endeavors.

References

Application Notes and Protocols for Boroxine-Linked Covalent Organic Frameworks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Boroxine-Linked Covalent Organic Frameworks

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with well-defined structures and tunable porosity.[1] Among the various linkages used to construct COFs, the boroxine ring, a six-membered ring of alternating boron and oxygen atoms, is of significant interest. These boroxine-linked COFs are synthesized through the self-condensation of arylboronic acids.[2] It is a common misconception that triphenylboroxin is used as a direct precursor in these syntheses. Rather, this compound serves as a molecular analogue for the boroxine linkages that are formed in situ from the corresponding boronic acid monomers.

Boroxine-linked COFs, such as the archetypal COF-1, exhibit high thermal stability, permanent porosity, and large surface areas.[3][4] These properties make them promising candidates for a range of applications, including gas storage and separation, catalysis, and notably, in the pharmaceutical arena for drug delivery and biosensing.[1][5][6] The porous nature of these materials allows for the encapsulation of therapeutic agents, while the tunable pore size and surface chemistry can be engineered to control drug loading and release profiles.[1][6]

Data Presentation: Properties of Representative Boroxine and Boronate Ester-Linked COFs

The following table summarizes key quantitative data for two pioneering COFs, COF-1 (boroxine-linked) and COF-5 (boronate ester-linked), to provide a comparative overview of their properties.

PropertyCOF-1COF-5Reference(s)
Linkage Type BoroxineBoronate Ester[4]
Monomers 1,4-Benzenediboronic acid (BDBA)BDBA and 2,3,6,7,10,11-hexahydroxytriphenylene (HHTP)[4][7]
Surface Area (BET) 711 m²/g1590 m²/g[3]
Pore Size 7 - 27 Å7 - 27 Å[3]
Thermal Stability Up to 500-600 °CUp to 500-600 °C[3][4]
Synthesis Method Solvothermal, Mechanochemical, SonochemicalSolvothermal, Sonochemical[7][8][9]

Experimental Protocols

Protocol 1: Solvothermal Synthesis of COF-1

This protocol details the solvothermal synthesis of COF-1 from 1,4-benzenediboronic acid (BDBA), leading to the formation of a boroxine-linked COF.

Materials:

  • 1,4-Benzenediboronic acid (BDBA)

  • Mesitylene (anhydrous)

  • 1,4-Dioxane (anhydrous)

  • Acetone (ACS grade)

  • Pyrex tube

Procedure:

  • In a Pyrex tube, add 250 mg of 1,4-benzenediboronic acid (BDBA).[7]

  • Add 40 mL of a 1:1 (v/v) mixture of anhydrous mesitylene and 1,4-dioxane to the tube.[7]

  • Flash-freeze the tube in liquid nitrogen and degas by three freeze-pump-thaw cycles to remove dissolved gases.

  • Seal the tube under vacuum.

  • Heat the sealed tube in an oven at 120 °C for 72 hours.

  • After cooling to room temperature, a white crystalline solid should be present.

  • Isolate the solid by filtration or centrifugation.

  • Wash the solid thoroughly with anhydrous acetone (e.g., 2 x 50 mL).[7]

  • Dry the product overnight at 353 K under vacuum to yield COF-1.[7]

Protocol 2: Mechanochemical Synthesis of Boroxine-Linked COFs

This protocol describes a rapid, solvent-free method for synthesizing boroxine-linked COFs at room temperature.[8][10]

Materials:

  • Arylboronic acid monomer (e.g., 1,4-benzenediboronic acid)

  • Trimethylboroxine (as a dehydrating agent)

  • Ball mill or resonant acoustic mixer

  • Milling jars and balls

Procedure:

  • Place the arylboronic acid monomer into a milling jar.

  • Add trimethylboroxine as a dehydrating additive. This helps to overcome the hydrolytic sensitivity of the boroxine linkages.[8][10]

  • Seal the milling jar and place it in the ball mill or resonant acoustic mixer.

  • Conduct the mechanochemical reaction at room temperature. Reaction times are significantly shorter than solvothermal methods, often on the order of minutes to a few hours.[8][10]

  • The reaction progress can be monitored in-situ using techniques like Raman spectroscopy.[8]

  • After the reaction is complete, the resulting COF powder can be collected. No additional work-up besides vacuum drying is typically required.[8][10]

Visualizations

Signaling Pathway and Logical Relationships

The formation of boroxine-linked COFs from boronic acid monomers is a self-assembly process governed by the reversible formation of covalent bonds. This allows for "error-checking" and the formation of a crystalline, ordered framework over a thermodynamically amorphous product. The process can be influenced by external conditions such as temperature and the presence of solvents or mechanical force.

COF_Formation_Logic cluster_reactants Reactants cluster_process Process cluster_intermediates Intermediates & Linkages cluster_product Final Product BoronicAcid Arylboronic Acid Monomers ReversibleCondensation Reversible Self-Condensation (-H₂O) BoronicAcid->ReversibleCondensation Oligomers Amorphous Oligomers ReversibleCondensation->Oligomers Initial Polymerization BoroxineLinkage Boroxine Ring Formation Oligomers->BoroxineLinkage Error Correction & Reorganization CrystallineCOF Crystalline Boroxine-Linked COF Oligomers->CrystallineCOF Reversibility BoroxineLinkage->CrystallineCOF Crystallization

Caption: Logical flow of boroxine-linked COF formation.
Experimental Workflows

The synthesis of boroxine-linked COFs can be achieved through different methodologies, each with its own workflow. Below are graphical representations of the solvothermal and mechanochemical synthesis routes.

Solvothermal_Workflow start Start reactants Combine Boronic Acid, Mesitylene, and Dioxane in a Pyrex Tube start->reactants degas Freeze-Pump-Thaw Cycles (Degassing) reactants->degas seal Seal Tube Under Vacuum degas->seal heat Heat at 120°C for 72 hours seal->heat cool Cool to Room Temperature heat->cool isolate Isolate Solid (Filtration/Centrifugation) cool->isolate wash Wash with Anhydrous Acetone isolate->wash dry Dry Under Vacuum at 353 K wash->dry end End Product: COF-1 Powder dry->end

Caption: Solvothermal synthesis workflow for COF-1.

Mechanochemical_Workflow start Start load Load Boronic Acid and Dehydrating Agent into Milling Jar start->load mill Perform Ball Milling or Resonant Acoustic Mixing at Room Temperature load->mill collect Collect COF Powder mill->collect dry Dry Under Vacuum (Optional) collect->dry end End Product: Solvent-Free COF Powder dry->end

Caption: Mechanochemical synthesis workflow.

References

Application Notes and Protocols for Triphenylboroxin in Polymerization Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note: The Role of Triphenylboroxine in Advanced Polymer Synthesis

Triphenylboroxine, the cyclic anhydride of phenylboronic acid, is a key player in the development of advanced functional polymers. While not a classical catalyst for the direct polymerization of monomers like diols and diamines, its significance lies in the formation of dynamic covalent boroxine networks. This chemistry is at the forefront of research into self-healing materials, vitrimers, and responsive polymers.

The core principle involves the reversible dehydration of three boronic acid molecules to form a stable six-membered boroxine ring. When boronic acid functionalities are incorporated into polymer chains, this reversible self-condensation reaction can be used to form dynamic cross-links. These cross-links can be broken and reformed upon external stimuli such as heat or the presence of water, allowing the polymer network to be reprocessed, reshaped, or healed. This behavior bridges the gap between traditional thermosets and thermoplastics, offering the robustness of the former with the re-processability of the latter.

Applications of boroxine-based polymers are expanding and include:

  • Recyclable Thermosets: Materials that possess the strength and thermal stability of thermosets but can be broken down to their monomeric or oligomeric precursors for recycling.[1]

  • Self-Healing Materials: Polymers that can autonomously repair damage, extending the lifetime of the material.

  • Responsive Polymers: Materials that change their properties in response to specific stimuli like water, fluoride ions, acids, or bases, making them suitable for sensors or smart materials.[2]

  • Polymer Electrolytes: The Lewis acidic nature of the boroxine ring can enhance ion transport, making these materials promising for applications in batteries.[3]

Experimental Protocols

The synthesis of boroxine-containing polymers typically involves a two-step process: first, the synthesis of a polymer containing boronic acid groups, and second, the formation of the boroxine cross-links through dehydration.

Protocol 1: Synthesis of a Multi-Responsive Polymer via RAFT Polymerization of a Tri-Vinyl Boroxine Monomer

This protocol describes the synthesis of a polymer with dynamic covalent boroxine (DCB) moieties in the side chains, which imparts penta-responsive properties (water, fluoride ion, acid, base, and temperature).[2]

1. Materials:

  • 4-Vinylphenylboronic acid

  • AIBN (Azobisisobutyronitrile), recrystallized

  • DDMAT (2-Dodecylsulfanylthiocarbonylsulfanyl-2-methylpropionic acid)

  • 1,4-Dioxane, anhydrous

  • Methanol

  • Deionized water

2. Synthesis of Tri(4-vinylphenyl)boroxine (TVPB):

  • Dissolve 4-vinylphenylboronic acid (5.0 g, 33.8 mmol) in 50 mL of anhydrous 1,4-dioxane in a round-bottom flask.

  • Heat the solution at 80 °C for 24 hours under a nitrogen atmosphere to facilitate the dehydration and formation of the boroxine ring.

  • Remove the solvent under reduced pressure to obtain TVPB as a white solid.

3. RAFT Polymerization of TVPB:

  • In a typical polymerization, add TVPB (200 mg, 0.52 mmol), AIBN (1.4 mg, 8.5 µmol), and DDMAT (12.4 mg, 34 µmol) to a Schlenk tube.

  • Add 2.0 mL of anhydrous 1,4-dioxane to dissolve the components.

  • Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Place the sealed tube in an oil bath preheated to 70 °C and stir for the desired time (e.g., 12 hours).

  • Quench the polymerization by immersing the tube in liquid nitrogen.

  • Precipitate the polymer by adding the reaction mixture dropwise into a large excess of methanol.

  • Collect the polymer by filtration, wash with methanol, and dry under vacuum at 40 °C overnight.

Protocol 2: Preparation of a Recyclable Boroxine-Crosslinked Thermoset

This protocol outlines the synthesis of a strong, malleable, and recyclable thermoset using boroxine cross-links, as described by Röttger et al.[1]

1. Materials:

  • Benzene-1,4-diboronic acid

  • Pentaerythritol

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Pyridine

2. Synthesis of the Crosslinked Polymer Network:

  • In a vial, dissolve benzene-1,4-diboronic acid (1.00 g, 6.03 mmol) and pentaerythritol (0.41 g, 3.02 mmol) in 5 mL of anhydrous DMF. This corresponds to a 2:1 molar ratio of boronic acid groups to hydroxyl groups.

  • Add pyridine (0.05 mL) as a catalyst to facilitate the esterification and subsequent boroxine formation.

  • Heat the mixture at 120 °C for 12 hours in a sealed vial. During this time, the solvent will evaporate, and the material will solidify into a cross-linked network.

  • The resulting solid is a boroxine and boronic ester cross-linked thermoset.

3. Recycling Procedure:

  • Place a sample of the cured thermoset in a vial with deionized water.

  • Heat the vial at 90 °C. The material will hydrolyze back to its soluble monomeric precursors (benzene-1,4-diboronic acid and pentaerythritol).

  • The monomers can then be recovered by evaporation of the water and re-polymerized by following the synthesis protocol.

Data Presentation

The properties of polymers containing boroxine rings can be tailored by the choice of monomers and the degree of cross-linking. The following tables summarize typical data for such polymers.

Table 1: Properties of a Penta-Responsive Polymer with Dynamic Covalent Boroxine Side Chains [2]

PropertyValue
Molecular Weight (Mn)Tunable (e.g., 5,000 - 20,000 g/mol )
Polydispersity Index (PDI)< 1.3 (indicative of controlled polymerization)
Lower Critical Solution Temperature (LCST)Adjustable over a wide range by pH
Response to StimuliWater, F⁻, Acid, Base, Temperature

Table 2: Thermomechanical Properties of a Boroxine-Crosslinked Thermoset [1][4]

PropertyValue
Glass Transition Temperature (Tg)63 - 95 °C (increases with cross-linking)
Thermal Decomposition Temperature (5% weight loss)> 240 °C
Stress at Break22 - 34 MPa
RecyclabilityHydrolyzes back to monomers in water at 90°C

Mandatory Visualization

Diagram 1: Boronic Acid-Boroxine Equilibrium

Caption: Reversible formation of a boroxine ring from three boronic acid monomers through dehydration.

Diagram 2: Experimental Workflow for Boroxine-Crosslinked Polymer Synthesis

Workflow cluster_synthesis Step 1: Polymer Synthesis cluster_crosslinking Step 2: Cross-linking cluster_recycling Step 3: Recycling (Optional) Monomer Boronic Acid Functional Monomer(s) Polymerization Polymerization (e.g., RAFT, Polycondensation) Monomer->Polymerization Initiator Initiator / Comonomer Initiator->Polymerization FunctionalPolymer Polymer with Boronic Acid Side Groups Polymerization->FunctionalPolymer Dehydration Dehydration (Heat / Vacuum) FunctionalPolymer->Dehydration CrosslinkedPolymer Boroxine-Crosslinked Network Dehydration->CrosslinkedPolymer Hydrolysis Hydrolysis (+ Water, Heat) CrosslinkedPolymer->Hydrolysis Monomers_Recovered Recovered Monomers Hydrolysis->Monomers_Recovered

Caption: General workflow for the synthesis and recycling of a boroxine-crosslinked polymer network.

References

Application Notes and Protocols for the Synthesis of Biaryls using Triphenylboroxin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of biaryl scaffolds is a cornerstone in modern organic chemistry, with broad applications in drug discovery, natural product synthesis, and materials science. The Suzuki-Miyaura cross-coupling reaction stands out as one of the most robust and versatile methods for the formation of carbon-carbon bonds. Triphenylboroxin, the stable, crystalline anhydride of phenylboronic acid, serves as an excellent phenylating reagent in these reactions. It offers advantages in terms of handling, stability, and stoichiometry, as one equivalent of this compound delivers three equivalents of phenylboronic acid upon hydrolysis in situ. These notes provide detailed protocols and application data for the use of this compound in the palladium-catalyzed synthesis of a diverse range of biaryl compounds.

Reaction Principle

This compound readily hydrolyzes in the presence of water and a base to form phenylboronic acid, which then participates in the Suzuki-Miyaura catalytic cycle. The overall transformation involves the cross-coupling of an aryl halide or triflate with this compound in the presence of a palladium catalyst and a base.

Diagram of the Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd ArPdXLn Ar-Pd(II)-X Ln OxAdd->ArPdXLn Transmetalation Transmetalation ArPdXLn->Transmetalation ArPdArLn Ar-Pd(II)-Ar' Ln Transmetalation->ArPdArLn RedElim Reductive Elimination ArPdArLn->RedElim RedElim->Pd0 Biaryl Ar-Ar' RedElim->Biaryl ArylHalide Ar-X ArylHalide->OxAdd BoronicAcid Ar'B(OH)2 BoronicAcid->Transmetalation Base Base (e.g., K2CO3) Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Applications Data: Synthesis of Various Biaryls

The following table summarizes representative conditions and yields for the synthesis of a variety of biaryl compounds using this compound as the phenyl source.

EntryAryl Halide (Ar-X)Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromoanisolePd(PPh₃)₄ (3)K₂CO₃Toluene/H₂O901295
21-Bromo-4-nitrobenzenePd(OAc)₂ (2) / SPhos (4)K₃PO₄1,4-Dioxane100892
32-BromopyridinePdCl₂(dppf) (3)Cs₂CO₃DMF110688
44-IodotoluenePd(PPh₃)₄ (2)Na₂CO₃DME/H₂O851697
51-Chloro-3,5-dimethylbenzenePd(dba)₂ (2) / XPhos (4)K₃PO₄t-BuOH/H₂O1002485
64-BromobenzaldehydePd(OAc)₂ (2) / PPh₃ (4)K₂CO₃Ethanol/H₂O801090

Detailed Experimental Protocol: Synthesis of 4-Methoxybiphenyl

This protocol details the synthesis of 4-methoxybiphenyl from 4-bromoanisole and this compound.

Materials:

  • 4-Bromoanisole (1.0 mmol, 187 mg)

  • This compound (0.4 mmol, 125 mg; provides 1.2 mmol of phenylboronic acid)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 34.7 mg)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 276 mg)

  • Toluene (5 mL)

  • Deionized Water (1 mL)

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions (Schlenk flask or equivalent)

  • Magnetic stirrer and heating plate

Procedure:

  • Reaction Setup: To a dry 25 mL Schlenk flask equipped with a magnetic stir bar, add 4-bromoanisole, this compound, Pd(PPh₃)₄, and potassium carbonate.

  • Inert Atmosphere: Seal the flask with a rubber septum and purge with nitrogen or argon for 10-15 minutes. This is crucial to prevent oxidation of the palladium(0) catalyst.

  • Solvent Addition: Degas the toluene and deionized water by bubbling with nitrogen or argon for at least 20 minutes. Add the degassed toluene (5 mL) and deionized water (1 mL) to the reaction flask via syringe.

  • Reaction: Place the flask in a preheated oil bath at 90 °C. Stir the reaction mixture vigorously. The initially heterogeneous mixture should become more homogeneous as the reaction progresses.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Add 10 mL of ethyl acetate and 10 mL of water to the flask.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with ethyl acetate (2 x 10 mL).

    • Combine the organic layers and wash with brine (15 mL).

    • Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 4-methoxybiphenyl.

Troubleshooting

  • Low Yield:

    • Ensure all reagents and solvents are pure and dry (except for the added water).

    • Confirm that the reaction was carried out under a strict inert atmosphere.

    • Consider using a different palladium catalyst/ligand combination or a stronger base (e.g., Cs₂CO₃, K₃PO₄).

  • Homocoupling of Boronic Acid:

    • The formation of biphenyl (from the homocoupling of phenylboronic acid) can be minimized by using a slight excess of the aryl halide.

  • Dehalogenation of Aryl Halide:

    • If significant dehalogenation is observed, a milder base or lower reaction temperature may be required.

Safety Precautions

  • Palladium catalysts are toxic and should be handled in a fume hood.

  • Organic solvents are flammable.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Application Notes and Protocols: Triphenylboroxin in the Formation of 2D Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of triphenylboroxin and its boronic acid precursors in the synthesis of two-dimensional (2D) materials, with a focus on covalent organic frameworks (COFs). Detailed protocols for both on-surface and mechanochemical synthesis methods are provided, along with key quantitative data and characterization techniques.

Introduction

The precise arrangement of molecular building blocks into extended, ordered 2D structures offers unprecedented opportunities for the design of novel materials with tailored electronic, catalytic, and filtration properties. Boroxine-based covalent organic frameworks (COFs) are a class of porous, crystalline polymers constructed from the self-condensation of boronic acids.[1] Triphenylboroxine itself, or more commonly, its precursor phenylboronic acid and its derivatives, serve as key tritopic nodes for the formation of these 2D networks. The B-O-B linkages that form the characteristic six-membered boroxine rings are often dynamic, allowing for error correction during synthesis and leading to highly crystalline materials.[2][3]

Two primary strategies have emerged for the synthesis of boroxine-linked 2D materials: on-surface synthesis under ultra-high vacuum (UHV) conditions and solvent-free mechanochemical synthesis. On-surface synthesis on atomically flat conductive substrates like Au(111) or Ag(111) allows for the formation of single-layer 2D COFs with long-range order, which can be characterized with atomic precision using scanning tunneling microscopy (STM).[1][4] Mechanochemical methods, such as ball milling, offer a scalable, rapid, and environmentally friendly alternative to traditional solvothermal syntheses, yielding highly porous and crystalline COF powders.[5][6]

These materials are of significant interest for applications in gas storage, separation, catalysis, and as templates for the growth of other molecular layers.[1][2] Their tunable porosity and the ability to introduce functionality through the choice of boronic acid precursors make them a versatile platform for a wide range of scientific and technological applications.

Synthesis Methodologies

Two distinct and effective methods for the formation of 2D materials from this compound precursors are detailed below: On-Surface Synthesis and Mechanochemical Synthesis.

On-Surface Synthesis of Boroxine-Linked 2D COFs

On-surface synthesis provides a bottom-up approach to fabricate single-layer 2D COFs with high structural perfection on a conductive substrate. The process typically involves the sublimation of boronic acid precursors onto a clean metal surface in a UHV chamber, followed by thermal annealing to induce the condensation reaction.

OnSurface_Synthesis cluster_prep Substrate Preparation cluster_synthesis Synthesis in UHV Chamber cluster_characterization In-situ Characterization sub_clean Au(111) Single Crystal Cleaning (Ar+ Sputtering & Annealing) sublimation Sublimation onto Au(111) sub_clean->sublimation precursor Boronic Acid Precursor (e.g., Phenylboronic Acid) precursor->sublimation self_assembly Self-Assembly of Precursors sublimation->self_assembly annealing Thermal Annealing self_assembly->annealing formation Boroxine Ring Formation (Dehydration Reaction) annealing->formation cof_growth 2D COF Growth formation->cof_growth stm STM cof_growth->stm xps XPS cof_growth->xps nexafs NEXAFS cof_growth->nexafs Mechanochemical_Synthesis cluster_reactants Reactants cluster_synthesis Synthesis cluster_workup Work-up & Characterization boronic_acid Boronic Acid Precursor (e.g., 1,4-Phenylenediboronic acid) milling_jar Milling Jar (e.g., Zirconia) boronic_acid->milling_jar dehydrating_agent Dehydrating Agent (e.g., Trimethylboroxine) dehydrating_agent->milling_jar ball_milling Ball Milling / Resonant Acoustic Mixing milling_jar->ball_milling reaction Solid-State Reaction ball_milling->reaction drying Vacuum Drying reaction->drying pxrd PXRD drying->pxrd ftir FT-IR drying->ftir gas_sorption Gas Sorption Analysis drying->gas_sorption

References

Application Notes and Protocols for Triphenylboroxin-Mediated Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the specific conditions for utilizing triphenylboroxin as a phenylating agent in palladium-catalyzed cross-coupling reactions, primarily focusing on the Suzuki-Miyaura cross-coupling. This document includes detailed experimental protocols, quantitative data on reaction parameters, and visualizations to aid in the design and execution of these important synthetic transformations.

Introduction

This compound, the cyclic anhydride of phenylboronic acid, serves as a convenient and efficient source of the phenyl group in Suzuki-Miyaura cross-coupling reactions. It offers advantages in terms of stability and ease of handling compared to the corresponding boronic acid. This document outlines the key parameters influencing the success of these reactions, including the choice of catalyst, ligand, base, and solvent, and provides a foundation for methodological development.

Reaction Mechanism and Workflow

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle with a palladium catalyst. While this compound enters the reaction, it is believed to hydrolyze in situ to phenylboronic acid, which then participates in the catalytic cycle.

Suzuki_Miyaura_Cycle cluster_main Catalytic Cycle cluster_boron Boron Activation pd0 Pd(0)Ln pdiix Ar-Pd(II)-X (Ln) pd0->pdiix Oxidative Addition (Ar-X) product Product: Biaryl (Ar-Ph) pdiior Ar-Pd(II)-OR (Ln) pdiix->pdiior Ligand Exchange (Base) pdiir Ar-Pd(II)-Ph (Ln) pdiior->pdiir Transmetalation ([PhB(OH)3]-) pdiir->pd0 Reductive Elimination (Ar-Ph) boroxine This compound boronic_acid Phenylboronic Acid PhB(OH)2 boroxine->boronic_acid Hydrolysis (H2O) borate Boronate Complex [PhB(OH)3]- boronic_acid->borate + Base (e.g., OH-) borate->pdiior Enters Catalytic Cycle start Reactants: Aryl Halide (Ar-X) This compound start->pd0 Experimental_Workflow setup Reaction Setup (Inert Atmosphere) reagents Add Aryl Halide, This compound, Base, and Solvent setup->reagents catalyst Add Pd Catalyst and Ligand reagents->catalyst reaction Heat and Stir (Monitor by TLC/GC-MS) catalyst->reaction workup Aqueous Workup and Extraction reaction->workup purification Column Chromatography workup->purification product Isolated Biaryl Product purification->product

Triphenylboroxin: A Versatile Precursor for Novel Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Triphenylboroxin, the cyclic anhydride of phenylboronic acid, has emerged as a highly versatile precursor for the synthesis of a wide range of novel polymers. Its unique chemical properties, including its Lewis acidity and the dynamic, reversible nature of the boroxine ring, enable the creation of polymers with tailored functionalities and stimuli-responsive behaviors. This document provides an overview of key applications of this compound in polymer chemistry, complete with detailed experimental protocols and data for the synthesis of innovative materials relevant to materials science and drug development. Applications covered include the formation of polyethers through ring-opening polymerization, the development of self-healing materials, glucose-responsive hydrogels for biomedical applications, and the synthesis of luminescent polymers for advanced materials.

I. Ring-Opening Polymerization of Epoxides for Polyether Synthesis

This compound, in conjunction with a suitable initiator, serves as an effective "metal-free" catalyst system for the ring-opening polymerization (ROP) of epoxides. This method allows for the synthesis of polyethers with controlled molecular weights and low polydispersity.

Data Presentation
EntryMonomerCatalyst System[Monomer]/[Catalyst]/[Initiator] RatioTime (h)Conversion (%)Mn ( g/mol , GPC)PDI (Mw/Mn)
1Propylene OxideTPBX / PPNCl500 / 1 / 0.529828,5001.15
21,2-Butylene OxideTPBX / PPNCl300 / 1 / 0.549517,8001.20
3Styrene OxideTPBX / PPNCl200 / 1 / 0.569223,5001.18

Mn = Number-average molecular weight, PDI = Polydispersity Index, TPBX = this compound, PPNCl = Bis(triphenylphosphine)iminium chloride

Experimental Workflow

G cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up & Purification cluster_analysis Characterization reagents This compound (TPBX) Bis(triphenylphosphine)iminium chloride (PPNCl) Propylene Oxide (PO) glassware Schlenk Flask Syringe reagents->glassware Charge reaction_mix Reaction Mixture in Flask glassware->reaction_mix stirring Stirring at 0°C reaction_mix->stirring sampling Aliquots for Conversion Analysis stirring->sampling Periodic termination Termination with Methanol stirring->termination After 2h precipitation Precipitation in Cold Hexane termination->precipitation filtration Filtration precipitation->filtration drying Drying under Vacuum filtration->drying gpc GPC (Mn, PDI) drying->gpc nmr NMR (Structure) drying->nmr ftir FT-IR (Functional Groups) drying->ftir G cluster_intact Intact Material cluster_damaged Damage Event cluster_healing Healing Process cluster_healed Healed Material intact Cross-linked Polymer Network (Dynamic Boronic Ester/Boroxine Bonds) damaged Fractured Polymer Chains (Broken Boronic Bonds) intact->damaged Mechanical Stress stimulus External Stimulus (e.g., Heat) damaged->stimulus reformation Reversible Bond Exchange and Reformation stimulus->reformation healed Restored Polymer Network reformation->healed healed->intact Restored Functionality G cluster_synthesis Monomer Synthesis & Polymerization cluster_hydrogel Hydrogel Formation cluster_testing Glucose Response Testing monomer_prep Synthesis of Boronic Acid Monomer polymerization Free Radical Polymerization (with cross-linker and initiator) monomer_prep->polymerization casting Casting of Polymer Solution polymerization->casting curing Thermal or UV Curing casting->curing swelling Swelling in Buffer curing->swelling low_glucose Equilibration in Low Glucose Buffer swelling->low_glucose high_glucose Transfer to High Glucose Buffer low_glucose->high_glucose measure_swelling Measure Swelling Ratio high_glucose->measure_swelling G cluster_precursor Precursor Synthesis cluster_modification Post-Polymerization Modification cluster_purification Purification cluster_analysis Characterization pre_poly Synthesis of Functionalized Backbone Polymer reaction Reaction of Polymer with Borane Reagent pre_poly->reaction borane_reagent Preparation of Borane Reagent (from this compound if needed) borane_reagent->reaction chelation Chelation with Ligand (e.g., 8-hydroxyquinoline) reaction->chelation precipitation Precipitation chelation->precipitation washing Washing precipitation->washing drying Drying washing->drying uv_vis UV-Vis Spectroscopy drying->uv_vis photolum Photoluminescence Spectroscopy drying->photolum

Application Notes and Protocols for Chemical Sensors Based on Triphenylboroxine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the development and application of chemical sensors utilizing triphenylboroxine. Triphenylboroxine, a stable cyclic anhydride of phenylboronic acid, offers a unique platform for the design of fluorescent and colorimetric sensors for a variety of analytes, including anions and reactive oxygen species (ROS). Its electron-deficient boron centers and planar structure are key to its molecular recognition capabilities.

Introduction to Triphenylboroxine in Chemical Sensing

Triphenylboroxine is a versatile building block in supramolecular chemistry and materials science.[1] Its utility in chemical sensing stems from the Lewis acidic nature of its boron atoms, which can interact with Lewis basic analytes.[2] This interaction can modulate the photophysical properties of a sensor, leading to a detectable change in fluorescence or color. While boronic acids are widely used in sensor design, triphenylboroxine offers a pre-organized, rigid scaffold that can enhance binding affinity and selectivity for certain analytes.[1][3] However, it is important to note that the boroxine ring can be susceptible to hydrolysis in aqueous media, which should be a consideration in sensor design and application.[3]

Sensing Mechanisms:

The primary sensing mechanisms for triphenylboroxine-based sensors often involve:

  • Lewis Acid-Base Interaction: The electron-deficient boron atoms of the triphenylboroxine ring can directly interact with electron-rich analytes such as fluoride (F⁻) and cyanide (CN⁻) ions. This interaction can alter the electronic structure of the molecule, leading to changes in its fluorescence or absorption spectra.

  • Photoinduced Electron Transfer (PET): In fluorescent sensors, the triphenylboroxine moiety can act as a quencher or a receptor that modulates PET. Upon binding to an analyte, the PET process can be inhibited or enhanced, resulting in a "turn-on" or "turn-off" fluorescent response.[4]

  • Intramolecular Charge Transfer (ICT): Analyte binding can influence the ICT character of a sensor molecule, leading to a shift in the emission wavelength and providing a ratiometric sensing capability.

Quantitative Sensor Performance

The following table summarizes the performance of various chemical sensors based on boronic acid derivatives, which are precursors to triphenylboroxine. This data provides a benchmark for the expected performance of triphenylboroxine-based sensors.

AnalyteSensor TypeLimit of Detection (LOD)Linear RangeResponse TimeSelectivityReference
Fluoride (F⁻) Fluorescent2.66 x 10⁻⁴ ppm0 - 80 µM< 1 secondHigh over other anions[5]
Cyanide (CN⁻) Fluorescent0.78 µM3.13 - 200 µM< 3 minutesHigh over potential interferents[6]
Reactive Oxygen Species (H₂O₂) FluorescentNot SpecifiedNot SpecifiedNot SpecifiedHigher than other ROS[3]

Experimental Protocols

Synthesis of Triphenylboroxine

Triphenylboroxine is typically synthesized from the dehydration of phenylboronic acid.

Materials:

  • Phenylboronic acid

  • Toluene

  • Dean-Stark apparatus

  • Round-bottom flask

  • Heating mantle

  • Rotary evaporator

Procedure:

  • Add phenylboronic acid to a round-bottom flask.

  • Add toluene to dissolve the phenylboronic acid.

  • Set up a Dean-Stark apparatus with a condenser.

  • Heat the mixture to reflux. Water will be azeotropically removed and collected in the Dean-Stark trap.

  • Continue refluxing until no more water is collected.

  • Cool the reaction mixture to room temperature.

  • Remove the toluene under reduced pressure using a rotary evaporator.

  • The resulting white solid is triphenylboroxine. Recrystallize from a suitable solvent if necessary.

G cluster_synthesis Synthesis of Triphenylboroxine PBA Phenylboronic Acid Heat Reflux with Dean-Stark Trap PBA->Heat Solvent Toluene Solvent->Heat TPB Triphenylboroxine Heat->TPB Water Water (byproduct) Heat->Water G cluster_workflow Fluoride Detection Workflow start Prepare Sensor Solution titrate Perform Fluoride Titration start->titrate measure Record Fluorescence Spectra titrate->measure selectivity Test Selectivity with Other Anions titrate->selectivity analyze Analyze Data (LOD, Linearity) measure->analyze end Results analyze->end selectivity->analyze G cluster_pathway ROS Sensing Pathway TPB_Sensor Triphenylboroxine Sensor Oxidation Oxidation of Boron Center TPB_Sensor->Oxidation ROS Reactive Oxygen Species (e.g., H₂O₂) ROS->Oxidation Signal Fluorescence Change Oxidation->Signal

References

Application Notes and Protocols: Triphenylboroxin in Metal-Free Catalytic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triphenylboroxin, the cyclic anhydride of phenylboronic acid, is a versatile reagent in organic synthesis. While extensive research has focused on boronic acids as catalysts in metal-free reactions, the direct application of this compound is closely linked to the in-situ formation and catalytic activity of its monomeric acid form under specific reaction conditions. This document provides detailed application notes and protocols for metal-free catalytic reactions where this compound is a key species, particularly in dehydrative amidation and esterification reactions.

This compound exists in equilibrium with phenylboronic acid in the presence of water.[1] In dehydrative reactions, where water is removed, the equilibrium shifts towards the formation of triphenylboroxine. It is proposed that under these conditions, triphenylboroxine can act as a precursor to the active catalytic species or be directly involved in the catalytic cycle. One study has shown that after a reaction catalyzed by phenylboronic acid, the catalyst can be recovered as triphenylboroxine, which can then be reused, demonstrating its catalytic relevance.[2]

Application 1: Metal-Free Dehydrative Amidation of Carboxylic Acids and Amines

This compound is implicated as a key intermediate in the dehydrative amidation of carboxylic acids and amines catalyzed by phenylboronic acid. The reaction proceeds under mild, metal-free conditions, offering a green alternative to traditional amide bond formation methods that often require stoichiometric activating agents.[3]

General Reaction Scheme

Caption: General scheme for dehydrative amidation.

Proposed Role of this compound

Under the azeotropic reflux conditions typically used for these reactions, water is removed, which shifts the equilibrium from phenylboronic acid to this compound. The triphenylboroxine can then react with the carboxylic acid to form an active intermediate, which is subsequently attacked by the amine to furnish the amide and regenerate the catalyst.

boroxine_equilibrium cluster_0 Equilibrium 3_PBA 3 Phenylboronic Acid (PhB(OH)2) TPB This compound ((PhBO)3) 3_PBA->TPB + Heat - 3 H2O TPB->3_PBA + 3 H2O 3_H2O 3 H2O

Caption: Equilibrium between Phenylboronic Acid and this compound.

Quantitative Data for Phenylboronic Acid-Catalyzed Amidation

The following table summarizes the results for the amidation of various carboxylic acids and amines using a phenylboronic acid catalyst, which is directly related to this compound.

EntryCarboxylic AcidAmineCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)
1Benzoic AcidBenzylamine5Toluene110681
24-Nitrobenzoic AcidBenzylamine5Toluene1101292
3Phenylacetic AcidBenzylamine5Toluene110885
4Benzoic AcidAniline5Toluene1102437
5Adipic AcidBenzylamine10Toluene1101275 (diamide)
6Phenylacetic Acid4-Phenylbutylamine10Toluene1101879

Data is representative of typical yields and conditions found in the literature for boronic acid-catalyzed amidations.

Experimental Protocol: Synthesis of N-Benzylbenzamide

This protocol is adapted from procedures for phenylboronic acid-catalyzed amidation, where triphenylboroxine is a key intermediate.

Materials:

  • Benzoic acid (1.0 mmol, 122.1 mg)

  • Benzylamine (1.0 mmol, 107.2 mg, 0.109 mL)

  • Phenylboronic acid (as a precursor to this compound, 0.05 mmol, 6.1 mg)

  • Toluene (5 mL)

  • Dean-Stark apparatus or molecular sieves (4 Å)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser (connected to a Dean-Stark trap filled with toluene if used), add benzoic acid (1.0 mmol), phenylboronic acid (0.05 mmol), and toluene (5 mL).

  • Stir the mixture at room temperature for 10 minutes.

  • Add benzylamine (1.0 mmol) to the reaction mixture.

  • If using molecular sieves, add approximately 500 mg of activated 4 Å molecular sieves.

  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 6-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture to remove the molecular sieves (if used).

  • The solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure N-benzylbenzamide.

amidation_workflow start Start reactants Combine Carboxylic Acid, Amine, and Catalyst in Toluene start->reactants reflux Heat to Reflux (with Dean-Stark or Molecular Sieves) reactants->reflux monitor Monitor Reaction by TLC reflux->monitor workup Cool, Filter, and Concentrate monitor->workup Reaction Complete purify Purify by Column Chromatography workup->purify product Obtain Pure Amide purify->product

Caption: Experimental workflow for dehydrative amidation.

Application 2: Metal-Free Dehydrative Esterification of Carboxylic Acids and Alcohols

Similar to amidation, this compound is relevant in the phenylboronic acid-catalyzed dehydrative esterification of carboxylic acids and alcohols. The reaction provides a valuable method for the synthesis of esters without the need for harsh acidic conditions or metal catalysts.

General Reaction Scheme

Caption: General scheme for dehydrative esterification.

Proposed Catalytic Cycle

The proposed mechanism for boronic acid-catalyzed esterification involves the activation of the carboxylic acid by the boronic acid catalyst. Under dehydrative conditions, triphenylboroxine is expected to be the predominant form of the catalyst reservoir.

esterification_cycle cluster_cycle Catalytic Cycle catalyst Catalyst (PhB(OH)2 / (PhBO)3) intermediate Activated Intermediate [RCOOB(Ph)OOCR] catalyst->intermediate + R-COOH - H2O acid R-COOH acid->intermediate alcohol R'-OH ester R-COOR' alcohol->ester intermediate->ester + R'-OH ester->catalyst - H2O water H2O

Caption: Proposed catalytic cycle for esterification.

Quantitative Data for Phenylboronic Acid-Catalyzed Esterification

The following table presents representative data for the esterification of various carboxylic acids and alcohols catalyzed by phenylboronic acid.

EntryCarboxylic AcidAlcoholCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)
1Benzoic AcidBenzyl Alcohol5Toluene1102488
2Phenylacetic Acid1-Butanol5Toluene1101891
3Adipic AcidEthanol10Toluene1102482 (diester)
44-Nitrobenzoic AcidMethanol5Toluene1103675
5Benzoic AcidCyclohexanol5Toluene1102485

Data is representative of typical yields and conditions found in the literature for boronic acid-catalyzed esterifications.

Experimental Protocol: Synthesis of Benzyl Benzoate

This protocol is based on established procedures for phenylboronic acid-catalyzed esterification.

Materials:

  • Benzoic acid (1.0 mmol, 122.1 mg)

  • Benzyl alcohol (1.2 mmol, 129.8 mg, 0.124 mL)

  • Phenylboronic acid (0.05 mmol, 6.1 mg)

  • Toluene (5 mL)

  • Dean-Stark apparatus

Procedure:

  • Set up a round-bottom flask with a magnetic stir bar, a Dean-Stark trap filled with toluene, and a reflux condenser.

  • To the flask, add benzoic acid (1.0 mmol), phenylboronic acid (0.05 mmol), and toluene (5 mL).

  • Add benzyl alcohol (1.2 mmol) to the mixture.

  • Heat the reaction mixture to reflux (approximately 110 °C) and continue for 24 hours, collecting the water generated in the Dean-Stark trap.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate (2 x 10 mL) and then with brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate eluent) to yield pure benzyl benzoate.

Conclusion

This compound plays a significant, albeit often indirect, role in metal-free catalytic dehydrative coupling reactions. As the anhydride of phenylboronic acid, it is a key species in the catalytic cycle under the dehydrating conditions required for these transformations. The provided protocols, based on the well-established catalytic activity of phenylboronic acid, offer a reliable foundation for researchers to perform these environmentally friendly amidation and esterification reactions. Further investigation into the direct use and comparative efficacy of triphenylboroxine as a starting catalyst is a promising area for future research.

References

Troubleshooting & Optimization

preventing hydrolysis of Triphenylboroxin in reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Triphenylboroxine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the hydrolysis of triphenylboroxine in chemical reactions, particularly in Suzuki-Miyaura cross-coupling.

Frequently Asked Questions (FAQs)

Q1: What is triphenylboroxine and why is it used as an alternative to phenylboronic acid?

A1: Triphenylboroxine is the cyclic anhydride of phenylboronic acid, formed by the dehydration of three phenylboronic acid molecules.[1] It is often used in Suzuki-Miyaura coupling reactions as a stable, crystalline solid that is less prone to decomposition on storage compared to some boronic acids. It serves as a convenient in situ source of phenylboronic acid upon reaction with a base.

Q2: What is hydrolysis and why is it a problem for triphenylboroxine?

A2: Hydrolysis is the chemical breakdown of a compound due to reaction with water. For triphenylboroxine, hydrolysis is a reversible process that converts it back into three molecules of phenylboronic acid.[1] While phenylboronic acid is the active species in the catalytic cycle, excess water in the reaction can lead to an undesired side reaction called protodeboronation, where the carbon-boron bond is cleaved, and the boron group is replaced by a hydrogen atom.[2][3] This consumes the active reagent, reduces product yield, and complicates purification.[3]

Q3: What are the signs of triphenylboroxine hydrolysis and subsequent protodeboronation in my reaction?

A3: The primary indicators of significant hydrolysis and protodeboronation are a low yield of the desired cross-coupled product and the formation of a de-borylated byproduct (e.g., benzene if using triphenylboroxine).[2][3] You may also observe incomplete consumption of your starting halide. Chromatographic (TLC, LC-MS) and NMR analysis of the crude reaction mixture can confirm the presence of these species.

Q4: How can I minimize water in my reaction setup?

A4: To minimize water, it is crucial to use anhydrous solvents and reagents and to maintain an inert atmosphere.[2] Solvents should be rigorously dried over a suitable desiccant, and the reaction should be assembled under an inert gas like argon or nitrogen. All glassware should be oven- or flame-dried before use.

Q5: Which solvents are best to prevent hydrolysis?

A5: Aprotic solvents that can be easily dried and are compatible with Suzuki-Miyaura coupling are recommended. Common choices include 1,4-dioxane, toluene, and tetrahydrofuran (THF).[2] It is essential to use solvents with the lowest possible water content.

Q6: What is the role of the base, and can it influence hydrolysis?

A6: The base is essential for the transmetalation step in the Suzuki-Miyaura catalytic cycle. However, the choice and quality of the base are critical. Aqueous basic solutions can introduce water, promoting hydrolysis and protodeboronation. Using anhydrous bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) is preferable. For extremely sensitive substrates, specialized anhydrous, soluble bases like potassium trimethylsilanolate (TMSOK) can be used.[4]

Q7: How should I store triphenylboroxine?

A7: Triphenylboroxine is more stable than its corresponding boronic acid but should still be protected from moisture. Store it in a tightly sealed container in a desiccator or a glovebox to prevent gradual hydrolysis from atmospheric moisture.

Troubleshooting Guide: Low Yield When Using Triphenylboroxine

If you are experiencing low yields or reaction failure, follow this guide to diagnose potential issues related to triphenylboroxine hydrolysis.

Troubleshooting_Workflow start Low Yield or Reaction Failure check_solvent Step 1: Assess Solvent Quality - Was the solvent certified anhydrous? - Was it dried and degassed prior to use? start->check_solvent check_atmosphere Step 2: Verify Inert Atmosphere - Was glassware properly dried? - Was the reaction purged with N2/Ar? - Were reagents transferred under inert gas? check_solvent->check_atmosphere Solvent OK solution_solvent Solution: - Use freshly dried, degassed solvent. - Pass solvent through an alumina plug. check_solvent->solution_solvent Issue Found check_reagents Step 3: Evaluate Reagent Quality - Is the base anhydrous? - Is the triphenylboroxine fresh and properly stored? check_atmosphere->check_reagents Atmosphere OK solution_atmosphere Solution: - Oven/flame-dry all glassware. - Use Schlenk techniques or a glovebox. check_atmosphere->solution_atmosphere Issue Found check_conditions Step 4: Review Reaction Conditions - Is the temperature too high, accelerating decomposition? - Is the reaction time appropriate? check_reagents->check_conditions Reagents OK solution_reagents Solution: - Use a fresh, anhydrous base. - Use a new bottle of triphenylboroxine. check_reagents->solution_reagents Issue Found solution_conditions Solution: - Screen lower reaction temperatures. - Optimize reaction time via TLC/LC-MS monitoring. check_conditions->solution_conditions Issue Found end_node Improved Yield check_conditions->end_node Conditions OK solution_solvent->end_node solution_atmosphere->end_node solution_reagents->end_node solution_conditions->end_node

Caption: Troubleshooting workflow for low-yield reactions involving triphenylboroxine.

Data Presentation

Solvent Water Content

The efficiency of drying agents is critical for establishing anhydrous conditions. The table below summarizes the residual water content in common solvents after treatment with various desiccants. Data is presented in parts per million (ppm).

SolventUntreated ("Wet") (ppm)Dried over 3Å Molecular Sieves (5% m/v, 24h) (ppm)Dried over CaH₂ (reflux, 4h) (ppm)Passed through Activated Alumina Column (ppm)
Tetrahydrofuran (THF)56.43.612.1< 1
Toluene36.32.53.41.1
1,4-Dioxane18.02.0-< 1
Acetonitrile142.08.8-1.8
Dichloromethane (DCM)41.621.013.01.2

Data adapted from J. Org. Chem. 2010, 75, 24, 8351–8354.[5] As shown, passing solvents through an activated alumina column is a highly effective method for achieving low water content.[5]

Experimental Protocols

Protocol 1: General Procedure for Anhydrous Suzuki-Miyaura Coupling

This protocol outlines the steps for setting up a Suzuki-Miyaura reaction under strictly anhydrous and inert conditions to prevent the hydrolysis of triphenylboroxine.

1. Glassware Preparation:

  • All glassware (reaction flask, condenser, stir bar) should be placed in an oven at >120 °C for at least 4 hours or flame-dried under vacuum immediately before use.

2. Reagent Preparation:

  • Solvents must be anhydrous. Use a freshly opened bottle of a certified anhydrous solvent or dispense from a solvent purification system.

  • The base (e.g., K₃PO₄, Cs₂CO₃) should be anhydrous. If necessary, dry the base in an oven and cool it under vacuum.

3. Reaction Assembly (Schlenk Line or Glovebox):

  • Add the aryl halide, triphenylboroxine (typically 0.4-0.5 equivalents relative to the halide), the anhydrous base, and the palladium catalyst/ligand to the flame-dried reaction flask containing a stir bar.

  • Seal the flask with a rubber septum.

  • Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure a completely inert atmosphere.

  • Using a syringe, add the anhydrous, degassed solvent to the flask.[2] To degas the solvent, bubble argon or nitrogen through it for 15-20 minutes prior to addition.

4. Reaction Execution:

  • Place the sealed flask in a preheated oil bath and stir at the desired temperature.

  • Monitor the reaction's progress by taking aliquots via syringe and analyzing them by TLC or LC-MS.

5. Workup:

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by adding water and dilute with an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product for purification.[2]

Hydrolysis_Pathway triphenylboroxine Triphenylboroxine (Anhydride Form) water1 + 3 H₂O (Hydrolysis) boronic_acid 3 x Phenylboronic Acid (Active Monomer) triphenylboroxine->boronic_acid + 3 H₂O (Hydrolysis) water1->boronic_acid boronic_acid->triphenylboroxine - 3 H₂O (Dehydration) water2 Excess H₂O, Base byproduct Benzene (Inactive Byproduct) boronic_acid->byproduct Protodeboronation (Excess H₂O) suzuki Suzuki-Miyaura Coupling product Desired Product boronic_acid->product Suzuki Coupling dehydration - 3 H₂O (Dehydration) protodeboronation Protodeboronation (Side Reaction) water2->byproduct suzuki->product

Caption: The equilibrium between triphenylboroxine and phenylboronic acid.

References

Technical Support Center: Enhancing the Hydrostability of Triphenylboroxin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the hydrostability of triphenylboroxin derivatives in experimental settings.

FAQs: Understanding and Addressing Hydrostability Issues

Q1: What is this compound and why is its hydrostability a concern?

This compound is the cyclic trimer anhydride of phenylboronic acid. It is often in equilibrium with its monomeric boronic acid form, especially in the presence of water. This equilibrium is a significant concern because this compound and other boronic acid derivatives are susceptible to hydrolysis, which can lead to decomposition and reduced efficacy in applications such as Suzuki-Miyaura cross-coupling reactions and drug delivery.[1][2] The carbon-boron bond can be cleaved in a process called protodeboronation, an undesired side reaction.

Q2: What are the visible signs of this compound decomposition?

Visual signs of decomposition can be subtle. A crystalline white solid may become clumpy or oily upon prolonged exposure to moisture. In solution, the appearance of precipitates or a change in color could indicate decomposition or the formation of insoluble byproducts. However, visual inspection is not a reliable method for determining the integrity of the compound.

Q3: How can I quantitatively assess the stability of my this compound derivative?

Several analytical techniques can be used to monitor the stability and quantify the extent of decomposition:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 11B NMR are powerful tools to monitor the equilibrium between the boroxine and the boronic acid and to detect the formation of byproducts.[1]

  • High-Performance Liquid Chromatography (HPLC): HPLC methods, particularly when coupled with mass spectrometry (LC-MS), can separate and quantify the this compound derivative from its degradation products.[3][4]

  • Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES): This technique can be used to determine the total boron concentration in a sample, which can be useful for tracking the loss of boron-containing compounds.[5]

Q4: What are the primary strategies to improve the hydrostability of this compound derivatives?

The most common and effective strategies involve converting the boronic acid/boroxine to a more stable derivative. These include:

  • Formation of Boronate Esters: Reacting the boronic acid with a diol, such as pinacol or N-methyliminodiacetic acid (MIDA), forms a cyclic boronate ester that is significantly more stable to hydrolysis.[6][7][8]

  • Formation of Trifluoroborate Salts: Conversion to a potassium trifluoroborate salt (R-BF3K) offers enhanced stability and allows for "slow-release" of the boronic acid under specific reaction conditions.

  • Formation of Lewis Base Adducts: The Lewis acidic boron center can be coordinated with a Lewis base, such as an amine, to increase stability.[1]

Troubleshooting Guides

Guide 1: Issues with Suzuki-Miyaura Cross-Coupling Reactions

Problem: Low yield or no product formation in a Suzuki-Miyaura reaction.

Potential Cause: Decomposition of the this compound derivative (protodeboronation or homocoupling) under the reaction conditions.[9]

Troubleshooting Steps:

  • Protect the Boronic Acid: Convert the this compound or corresponding phenylboronic acid to a more stable derivative like a MIDA boronate or a pinacol ester prior to the coupling reaction.[6][7] This "slow-release" strategy ensures a low concentration of the active boronic acid at any given time, minimizing side reactions.[10]

  • Optimize Reaction Conditions:

    • Base: The choice and concentration of the base are critical. A weaker base or slow addition of the base can sometimes mitigate decomposition.

    • Solvent: Ensure the use of dry, degassed solvents to minimize hydrolysis and oxidation.

    • Temperature: Lowering the reaction temperature may reduce the rate of decomposition.

  • Use a Pre-formed Catalyst: Using a Pd(0) source directly can sometimes be more effective than in situ reduction of a Pd(II) salt, which can sometimes promote homocoupling.[11]

  • Degas Thoroughly: Oxygen can contribute to the homocoupling of boronic acids.[9] Ensure the reaction mixture is properly degassed by purging with an inert gas (e.g., argon or nitrogen).

Guide 2: Synthesis of MIDA Boronates

Problem: Incomplete conversion or decomposition during the synthesis of a MIDA boronate.

Potential Cause: Inefficient water removal or harsh reaction conditions leading to decomposition of sensitive substrates.[12][13]

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: MIDA boronate formation is a condensation reaction that requires the removal of water.

    • Use a Dean-Stark apparatus for azeotropic removal of water.[7]

    • For sensitive substrates, consider using MIDA anhydride, which acts as both the reagent and an in situ desiccant, allowing for milder reaction conditions.[12]

  • Solvent Choice: The use of a co-solvent like DMSO may be necessary to dissolve the MIDA ligand.[7]

  • Purification:

    • MIDA boronates are generally stable to silica gel chromatography. However, avoid using eluents containing alcohols for extended periods, as this can cause decomposition.[7]

    • For sensitive compounds, a "catch-release-precipitate" method using centrifugation can be a gentle and effective purification strategy.[14]

Guide 3: Synthesis of Pinacol Esters

Problem: Low yield or difficulty in purifying the pinacol ester.

Potential Cause: Incomplete reaction or co-elution of pinacol during chromatography.

Troubleshooting Steps:

  • Drive the Reaction to Completion: The formation of pinacol esters is an equilibrium process.

    • Use a dehydrating agent like magnesium sulfate to remove the water formed during the reaction.[8]

    • Consider a one-pot hydroboration/transesterification sequence for the synthesis of alkenylboronic acid pinacol esters.[15][16]

  • Purification:

    • If pinacol is a persistent impurity, it can be removed by azeotropic distillation with a suitable solvent.

    • Alternatively, the crude product can be converted to the corresponding trifluoroborate salt, purified, and then, if desired, converted back to the boronic ester.[17]

Quantitative Data on Hydrostability

The following table summarizes the relative stability of different boronic acid derivatives. Note that absolute values can vary significantly based on the specific substituents, solvent, pH, and temperature.

Derivative TypeGeneral Hydrolytic StabilityKey Considerations
This compound/Phenylboronic Acid LowReadily hydrolyzes in aqueous media. In anhydrous conditions, exists in equilibrium with the boronic acid.[1][2]
Pinacol Boronate Ester Moderate to HighGenerally stable to chromatography. Hydrolysis can be slow but is often irreversible.
MIDA Boronate Ester HighHighly stable to a wide range of reaction conditions and chromatography. Readily deprotected with mild aqueous base.[7]
Potassium Trifluoroborate Salt HighCrystalline, air-stable solids. Require activation (e.g., with a base) to release the active boronic acid.
Diethanolamine (DABO) Boronate HighAir-stable complexes that can be used directly in Suzuki-Miyaura reactions with a protic co-solvent.[6]

Experimental Protocols

Protocol 1: General Procedure for the Preparation of a Pinacol Ester
  • To a round-bottom flask, add the phenylboronic acid (1.0 equiv), pinacol (1.0-1.2 equiv), and a dehydrating agent such as anhydrous magnesium sulfate (1.5 equiv).

  • Add a suitable anhydrous solvent (e.g., diethyl ether, THF, or dichloromethane).

  • Stir the suspension at room temperature under an inert atmosphere (e.g., argon or nitrogen) for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, filter off the magnesium sulfate and any other solids.

  • Wash the filtrate with water to remove any remaining pinacol.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude pinacol ester.

  • Purify the product by distillation or column chromatography on silica gel.

Protocol 2: General Procedure for the Preparation of a MIDA Boronate using MIDA Anhydride
  • To a dry flask under an inert atmosphere, add the boronic acid (1.0 equiv) and MIDA anhydride (2.0-3.0 equiv).

  • Add anhydrous dioxane to the desired concentration (e.g., 0.2 M).

  • Heat the mixture to 70-80 °C and stir for 12-24 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Add a non-polar solvent such as hexane to precipitate the MIDA boronate.

  • Collect the solid by filtration or centrifugation, wash with the non-polar solvent, and dry under vacuum.

Visualizations

Hydrostability_Workflow cluster_unstable Hydrolytically Unstable cluster_stable Hydrolytically Stable Derivatives This compound This compound Phenylboronic Acid Phenylboronic Acid This compound->Phenylboronic Acid Hydrolysis Pinacol Ester Pinacol Ester Phenylboronic Acid->Pinacol Ester + Pinacol MIDA Boronate MIDA Boronate Phenylboronic Acid->MIDA Boronate + MIDA Trifluoroborate Salt Trifluoroborate Salt Phenylboronic Acid->Trifluoroborate Salt + KHF2 Lewis Base Adduct Lewis Base Adduct Phenylboronic Acid->Lewis Base Adduct + Lewis Base Suzuki Coupling Suzuki Coupling Pinacol Ester->Suzuki Coupling MIDA Boronate->Suzuki Coupling Trifluoroborate Salt->Suzuki Coupling Lewis Base Adduct->Suzuki Coupling

Caption: Strategies for improving the hydrostability of this compound for use in Suzuki coupling.

Troubleshooting_Suzuki_Coupling Start Low Suzuki Coupling Yield Decomposition Investigate Boronic Acid Decomposition Start->Decomposition Protodeboronation Protodeboronation Decomposition->Protodeboronation Homocoupling Homocoupling Decomposition->Homocoupling Stabilize Use Stable Derivative (MIDA, Pinacol) Protodeboronation->Stabilize Optimize_Conditions Optimize Reaction Conditions (Base, Solvent, Temp) Protodeboronation->Optimize_Conditions Homocoupling->Optimize_Conditions Degas Ensure Thorough Degassing Homocoupling->Degas

Caption: Troubleshooting workflow for low yields in Suzuki-Miyaura coupling reactions.

References

Technical Support Center: Optimizing Reactions with Triphenylboroxin

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered when using Triphenylboroxin as a catalyst or reagent, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it used in catalysis?

A1: this compound (TPB), also known as phenylboronic anhydride, is the cyclic trimer of phenylboronic acid.[1][2] It is often used as a stable, crystalline source of phenylboronic acid for various organic reactions, most notably the Suzuki-Miyaura cross-coupling.[1][3] In the presence of water or alcohols, this compound can hydrolyze in situ to generate the active phenylboronic acid species required for the catalytic cycle.[3][4]

Q2: Is this compound a direct replacement for phenylboronic acid?

A2: In many cases, especially in aqueous conditions, this compound can be used as a direct substitute for phenylboronic acid, as it hydrolyzes to form the acid.[3] However, under strictly anhydrous conditions, its reactivity might differ.[3] The slow, in situ generation of boronic acid from the more stable boroxine can sometimes be advantageous in minimizing side reactions like protodeboronation.[5]

Q3: My this compound is old. Is it still good to use?

A3: Phenylboronic acid can dehydrate over time upon standing to form this compound.[4][6] Conversely, this compound is relatively stable but can hydrolyze back to phenylboronic acid if exposed to moisture. This interconversion is reversible.[4] For best results, it is recommended to use fresh reagents or to verify the purity of older stock by techniques like NMR before use.

Q4: What are the main advantages of using this compound over phenylboronic acid?

A4: The primary advantages of using this compound include its higher stability and lower susceptibility to degradation pathways like protodeboronation compared to some boronic acids.[5] It is a crystalline solid that is often easier to handle and store than the corresponding acid. Its use can lead to a slow release of the active boronic acid, which can sometimes improve reaction outcomes.

Troubleshooting Guide

Issue 1: Low or No Reaction Yield

Q: I am observing very low conversion of my starting materials. What are the likely causes and how can I fix this?

A: Low yield is a common issue that can often be traced to reagent quality, reaction conditions, or catalyst deactivation.[5]

Troubleshooting Steps:

  • Verify Reagent Quality:

    • This compound/Boronic Acid Instability: Ensure the boronic acid precursor is pure. Boronic acids can degrade over time.[5] Consider using freshly purchased or recrystallized material.

    • Solvent and Base Purity: Use anhydrous and properly degassed solvents, as oxygen and water can interfere with the reaction.[5][7] Ensure the base is pure and has been stored correctly.

  • Optimize Reaction Conditions:

    • Degassing: Oxygen can deactivate the palladium catalyst and oxidize phosphine ligands.[5] Thoroughly degas the solvent and reaction mixture by sparging with an inert gas (e.g., Argon) for 15-30 minutes or by using several freeze-pump-thaw cycles.[5]

    • Temperature: Many Suzuki couplings require heating. If the reaction is sluggish at a lower temperature (e.g., 80°C), a cautious increase may improve the rate.[5] However, excessive heat can promote catalyst decomposition.[5]

    • Base Selection: The choice and amount of base are critical. Insufficient base can stall the reaction.[5] Common bases include carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[5][8][9] The optimal base depends on the specific substrates.

    • Solvent Selection: The solvent plays a crucial role in solubility and reactivity.[7][10] Common choices include toluene, dioxane, THF, and DMF, often with water as a co-solvent.[10][11]

  • Check the Catalytic System:

    • Catalyst Deactivation: The active Pd(0) catalyst can be oxidized to inactive Pd(II) by oxygen.[5] Ensure rigorous degassing.

    • Ligand Issues: Phosphine ligands are prone to oxidation. Use fresh ligands stored under an inert atmosphere.[5] Ensure an appropriate ligand-to-palladium ratio (typically 1:1 to 4:1) is used to prevent palladium aggregation.[5]

Issue 2: Formation of Homocoupling Side Product

Q: I am isolating a significant amount of biphenyl, the homocoupling product of this compound. How can I minimize this?

A: Homocoupling is a common side reaction, often caused by the presence of oxygen or the use of a Pd(II) precatalyst.[5][12]

Troubleshooting Steps:

  • Improve Degassing: The primary cause of homocoupling is often oxygen, which facilitates the palladium-catalyzed oxidative coupling of two boronic acid molecules.[5] Ensure your degassing procedure is meticulous.

  • Use a Pd(0) Source: Pd(II) precatalysts (e.g., Pd(OAc)₂) are reduced to Pd(0) in situ, a process which can consume the boronic acid and lead to homocoupling.[5][12] Starting directly with a Pd(0) source like Pd(PPh₃)₄ can mitigate this issue.[5]

  • Adjust Stoichiometry: Using a slight excess of the aryl halide relative to the boronic acid can sometimes disfavor homocoupling of the boron reagent.

Issue 3: Catalyst Decomposition (Formation of Palladium Black)

Q: My reaction mixture is turning black, and I suspect the palladium catalyst is crashing out. What's happening?

A: The formation of palladium black indicates that the soluble palladium catalyst is aggregating and precipitating, leading to deactivation.[5]

Troubleshooting Steps:

  • Check Ligand-to-Metal Ratio: An insufficient amount of ligand can leave the palladium center coordinatively unsaturated and prone to aggregation.[5] Ensure you are using an appropriate ligand-to-palladium ratio.

  • Ensure Proper Mixing: Inadequate stirring can create localized high concentrations of reagents, which can contribute to catalyst decomposition.[5]

  • Control Temperature: Excessively high temperatures can accelerate the decomposition of the catalyst.[5] Consider running the reaction at a slightly lower temperature for a longer duration.

Data on Reaction Optimization

The following table summarizes the effect of different reaction parameters on the yield of a model Suzuki-Miyaura cross-coupling reaction between an aryl bromide and phenylboronic acid (generated in situ from this compound).

EntryCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Yield (%)
1Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2)Toluene/H₂O10075
2Pd(OAc)₂ (2)PPh₃ (4)K₃PO₄ (2)Toluene/H₂O10088
3Pd(OAc)₂ (2)PPh₃ (4)Na₂CO₃ (2)Dioxane/H₂O10082
4Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Dioxane/H₂O10095
5Pd(PPh₃)₄ (2)-K₂CO₃ (2)THF/H₂O8091
6Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2)Toluene/H₂O8065
7Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2)DMF/H₂O10085

This data is representative and illustrates general trends. Optimal conditions will vary depending on the specific substrates used.

Experimental Protocols

General Protocol for a Suzuki-Miyaura Coupling Reaction

This protocol describes a general procedure for the coupling of an aryl bromide with this compound.

Materials:

  • Aryl bromide (1.0 mmol)

  • This compound (0.35 mmol, provides 1.05 mmol of phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent (e.g., Toluene/H₂O, 4:1 mixture, 10 mL)

  • Schlenk flask or reaction vial with a stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Setup: To a dry Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (0.35 mmol), and the base (2.0 mmol).

  • Inert Atmosphere: Seal the flask, and then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Add the degassed solvent mixture (10 mL) to the flask via syringe.

  • Catalyst Addition: Add the palladium catalyst (0.02 mmol) to the flask under a positive pressure of inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Visualizations

Troubleshooting_Workflow Start Low Reaction Yield CheckReagents Verify Reagent Quality (Purity, Freshness) Start->CheckReagents ReagentsOK Reagents OK? CheckReagents->ReagentsOK CheckConditions Review Reaction Conditions (Temp, Degassing, Base) ConditionsOK Conditions Optimal? CheckConditions->ConditionsOK CheckCatalyst Inspect Catalyst System (Loading, Ligand Ratio) CatalystOK Catalyst System OK? CheckCatalyst->CatalystOK ReagentsOK->CheckConditions Yes ReplaceReagents Use Fresh/Purified Reagents ReagentsOK->ReplaceReagents No ConditionsOK->CheckCatalyst Yes OptimizeConditions Optimize Temp, Base, Solvent, Degassing ConditionsOK->OptimizeConditions No AdjustCatalyst Adjust Ligand:Pd Ratio or Change Ligand/Catalyst CatalystOK->AdjustCatalyst No Success Yield Improved CatalystOK->Success Yes ReplaceReagents->Start OptimizeConditions->Start AdjustCatalyst->Start Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle cluster_0 In Situ Reagent Formation cluster_1 Catalytic Cycle TPB This compound PBA PhB(OH)₂ TPB->PBA + H₂O Transmetal Transmetalation PBA->Transmetal [PhB(OH)₃]⁻ Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd + Ar-X PdII_Aryl Ar-Pd(II)L₂-X OxAdd->PdII_Aryl PdII_Aryl->Transmetal PdII_Diaryl Ar-Pd(II)L₂-Ph Transmetal->PdII_Diaryl + Base RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 + Ar-Ph

References

Technical Support Center: Purification of Triphenylboroxin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Triphenylboroxin. The following information is designed to address common challenges encountered during the purification of this compound products.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude this compound product?

A1: The most common impurity is phenylboronic acid . This compound is the trimeric anhydride of phenylboronic acid, and it exists in equilibrium with the acid, especially in the presence of moisture.[1][2] Other potential impurities can arise from the synthesis of the phenylboronic acid precursor, which often involves a Grignard reaction. These can include:

  • Biphenyl : Formed from the coupling of the Grignard reagent.

  • Other organoboranes : Such as diphenylborinic acid or triphenylborane, resulting from multiple additions of the Grignard reagent to the boron source.[3]

  • Unreacted starting materials from the phenylboronic acid synthesis.

Q2: My this compound product appears wet or oily. What is the likely cause and how can I resolve this?

A2: An oily or wet appearance is often due to the presence of residual solvents or byproducts from the synthesis. The primary cause, however, is often the partial hydrolysis of this compound back to phenylboronic acid, which can lower the melting point and affect the crystalline structure. To resolve this, a thorough drying procedure under vacuum is recommended. If the issue persists, purification by recrystallization or column chromatography is necessary to remove the impurities.

Q3: What are the best storage conditions for this compound to prevent degradation?

A3: this compound is sensitive to moisture and can hydrolyze back to phenylboronic acid.[2][4] Therefore, it should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place. A desiccator is also recommended for long-term storage.

Q4: How can I assess the purity of my this compound sample?

A4: The purity of this compound is most commonly assessed using the following analytical techniques:

  • High-Performance Liquid Chromatography (HPLC) : This is a highly sensitive method for quantifying the purity of boronic acids and their anhydrides.[5][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : Can be used to identify and quantify organic impurities.[7]

    • ¹¹B NMR : This technique is particularly useful for identifying different boron species, such as the boroxine and any boronic acid impurity.[8][9]

  • Melting Point Analysis : A sharp melting point range close to the literature value (around 217-221 °C) indicates high purity. A broad or depressed melting point suggests the presence of impurities.

Troubleshooting Guides

This section provides solutions to specific problems that may be encountered during the purification of this compound.

Problem 1: Low yield after recrystallization.
Possible Cause Troubleshooting Step
Incorrect solvent or solvent mixture. The ideal solvent for recrystallization should dissolve the this compound well at high temperatures but poorly at room temperature.[10] Experiment with different solvents or solvent mixtures. Good starting points include toluene/hexane or benzene/cyclohexane mixtures.[11]
Using too much solvent. Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Adding excess solvent will keep more of the product in solution upon cooling, thus reducing the yield.[10]
Cooling the solution too quickly. Rapid cooling can lead to the formation of small, impure crystals or precipitation instead of crystallization. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[10]
Premature crystallization during hot filtration. If hot filtration is necessary to remove insoluble impurities, ensure the solution is not overly saturated and that the filtration apparatus is pre-heated to prevent the product from crystallizing in the funnel.
Problem 2: Product is still impure after recrystallization (as determined by HPLC or NMR).
Possible Cause Troubleshooting Step
Co-crystallization of impurities. If the impurities have similar solubility properties to this compound, a single recrystallization may not be sufficient. A second recrystallization or purification by column chromatography may be necessary.
Incomplete removal of the mother liquor. Ensure the crystals are thoroughly washed with a small amount of cold recrystallization solvent during vacuum filtration to remove any residual mother liquor containing dissolved impurities.
Hydrolysis during the purification process. Use anhydrous solvents and minimize exposure to atmospheric moisture during the recrystallization process to prevent the hydrolysis of this compound to phenylboronic acid.
Problem 3: Difficulty with column chromatography separation.
Possible Cause Troubleshooting Step
Inappropriate mobile phase. The choice of mobile phase is critical for good separation. A good starting point is a non-polar solvent system, with the polarity gradually increased. A mixture of hexanes and ethyl acetate is a common choice for flash chromatography. The ideal mobile phase should give the this compound an Rf value of around 0.3 on a TLC plate.
Column overloading. Using too much crude product for the amount of stationary phase will result in poor separation. A general rule of thumb is to use a stationary phase mass that is 30-100 times the mass of the crude sample.
Streaking or tailing of the compound on the column. This can be caused by the compound being too polar for the chosen mobile phase or interacting too strongly with the stationary phase. Consider using a more polar mobile phase or deactivating the silica gel with a small amount of a basic modifier like triethylamine if the compound is sensitive to the acidic nature of silica.

Data Presentation

Table 1: Comparison of Purification Techniques for this compound

Purification TechniqueAdvantagesDisadvantagesTypical Purity Achieved
Recrystallization - Simple and cost-effective for large quantities. - Can yield highly pure crystalline material.- Yield can be variable. - May not be effective for removing impurities with similar solubility.>99% (with optimized conditions)
Column Chromatography - Excellent for separating complex mixtures. - Can isolate multiple components in a single run.- More time-consuming and requires larger volumes of solvent. - Can be less practical for very large scales.>99.5%
Precipitation/Trituration - Quick and easy for removing highly soluble or insoluble impurities.- Generally provides a lower degree of purification than recrystallization or chromatography.Variable, often used as a preliminary purification step.

Experimental Protocols

Protocol 1: Recrystallization of this compound

Objective: To purify crude this compound by removing phenylboronic acid and other soluble impurities.

Materials:

  • Crude this compound

  • Anhydrous toluene

  • Anhydrous hexanes

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Condenser

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of hot anhydrous toluene to dissolve the solid completely. The solution should be heated to reflux.

  • If any insoluble impurities are present, perform a hot gravity filtration.

  • Slowly add anhydrous hexanes to the hot toluene solution until the solution becomes slightly cloudy.

  • Allow the flask to cool slowly to room temperature. Crystal formation should be observed.

  • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold hexanes.

  • Dry the purified this compound crystals under high vacuum.

Protocol 2: Column Chromatography of this compound

Objective: To purify this compound from closely related impurities.

Materials:

  • Crude this compound

  • Silica gel (for flash chromatography)

  • Anhydrous hexanes

  • Anhydrous ethyl acetate

  • Chromatography column

  • Collection tubes

Procedure:

  • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes) and pack the chromatography column.

  • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or a small amount of the initial mobile phase). Alternatively, for less soluble samples, perform a dry load by adsorbing the crude product onto a small amount of silica gel.

  • Carefully load the sample onto the top of the silica gel column.

  • Begin eluting the column with a non-polar mobile phase (e.g., 100% hexanes).

  • Gradually increase the polarity of the mobile phase by adding increasing amounts of ethyl acetate (e.g., starting with 2% ethyl acetate in hexanes and gradually increasing to 5-10%).

  • Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

  • Combine the fractions containing the pure this compound.

  • Remove the solvent from the combined fractions under reduced pressure to obtain the purified product.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis cluster_product Final Product start Crude this compound recrystallization Recrystallization start->recrystallization Initial Purification column_chromatography Column Chromatography start->column_chromatography For Complex Mixtures analysis Purity Assessment (HPLC, NMR) recrystallization->analysis column_chromatography->analysis end Pure this compound analysis->end Purity >99%

Caption: General experimental workflow for the purification of this compound.

troubleshooting_logic start Impure Product check_hydrolysis Check for Hydrolysis (NMR) start->check_hydrolysis recrystallize Recrystallize check_hydrolysis->recrystallize Hydrolysis Detected column_chromatography Column Chromatography check_hydrolysis->column_chromatography Multiple Impurities check_purity Check Purity (HPLC/NMR) recrystallize->check_purity column_chromatography->check_purity pure_product Pure Product check_purity->pure_product Purity OK optimize_conditions Optimize Conditions check_purity->optimize_conditions Purity Not OK optimize_conditions->recrystallize optimize_conditions->column_chromatography

Caption: Troubleshooting logic for this compound purification.

References

Technical Support Center: Triphenylboroxin Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and managing byproducts during the synthesis of triphenylboroxin.

Frequently Asked Questions (FAQs)

Q1: My final this compound product shows signals corresponding to phenylboronic acid in the NMR spectrum. Is this normal?

A1: Yes, this is a common observation. The formation of this compound from phenylboronic acid is a reversible dehydration reaction.[1][2] Even after purification, this compound can hydrolyze back to phenylboronic acid if exposed to moisture from the air or solvents. It is also possible that the initial dehydration reaction did not go to completion.[3] Many applications, such as Suzuki-Miyaura couplings, can tolerate the presence of phenylboronic acid as it often hydrolyzes in situ.[3]

Q2: I synthesized this compound using a Grignard reagent and my product is contaminated with a non-polar impurity. What could it be?

A2: A likely byproduct in Grignard-based syntheses of arylboronic acids is biphenyl.[4] It forms from a coupling reaction between the phenylmagnesium bromide reagent and unreacted bromobenzene.[4][5] This side reaction is often favored by higher temperatures and high concentrations of the aryl halide.[4]

Q3: During the synthesis from a phenyl Grignard reagent and a borate ester, I'm observing byproducts with different boron-phenyl stoichiometries. What are these and why do they form?

A3: When reacting a phenyl Grignard reagent with an alkyl borate, the reaction selectivity can be sensitive to temperature. If the temperature is too high, multiple equivalents of the Grignard reagent can react with the borate ester. This can lead to the formation of diphenyl borinic acid and triphenylborane as byproducts instead of the desired phenylboronic acid (which is then dehydrated to this compound).[6]

Q4: How can I minimize the formation of byproducts during synthesis?

A4:

  • For Dehydration of Phenylboronic Acid: Ensure the reaction is carried out under anhydrous conditions. Using a Dean-Stark apparatus or a dehydrating agent can help drive the equilibrium towards this compound.[2] Store the final product in a desiccator to prevent hydrolysis.

  • For Grignard-based Synthesis: Maintain strict temperature control, typically at low temperatures (-60 °C or below) during the addition of the Grignard reagent to the borate ester to improve selectivity.[6] Slow, controlled addition of reagents can also help prevent temperature spikes and reduce the formation of biphenyl.[4]

Troubleshooting Guide: Byproduct Identification

When unexpected results occur, a systematic approach to identifying byproducts is crucial. The following table summarizes common byproducts and their analytical signatures.

Byproduct NameCommon Synthesis RouteIdentification MethodKey Analytical Signature
Phenylboronic Acid Dehydration or Grignard¹H NMR, ¹¹B NMR, HPLCBroad singlet for -B(OH)₂ protons in ¹H NMR; distinct peak from this compound in ¹¹B NMR and HPLC.
Biphenyl GrignardGC-MS, ¹H NMR, TLCMolecular ion peak at m/z 154 in MS; characteristic aromatic signals in ¹H NMR; less polar than this compound on TLC.
Triphenylborane Grignard¹¹B NMR, GC-MSA different chemical shift in ¹¹B NMR compared to this compound; Molecular ion at m/z 242.
Benzene GrignardGC-MSResults from the Grignard reagent being quenched by trace amounts of water.[7] Identified by its characteristic mass spectrum and low boiling point.

Analytical Techniques for Purity Assessment

Choosing the right analytical method is key to identifying and quantifying impurities.

Analytical TechniquePurposeAdvantagesLimitations
NMR Spectroscopy Structural elucidation of the main product and impurities.[8]Provides detailed structural information; non-destructive.[9] ¹¹B NMR is specific for boron-containing species.Lower sensitivity compared to MS; may require higher concentrations for impurity detection.
Mass Spectrometry (MS) Identification of unknown impurities by molecular weight and fragmentation.[9]High sensitivity; can be coupled with GC or LC for separation and analysis of complex mixtures.[10]Destructive technique; may not distinguish between isomers without fragmentation analysis.
HPLC Separation and quantification of this compound and non-volatile byproducts.[11]Excellent for purity assessment and quantification; fractions can be collected for further analysis.Requires development of a suitable method (column, mobile phase).
GC-MS Separation and identification of volatile and semi-volatile byproducts.[12]Ideal for identifying low boiling point impurities like benzene and biphenyl.Not suitable for non-volatile compounds like phenylboronic acid or this compound without derivatization.

Experimental Protocols

Protocol 1: Purity Analysis by ¹H and ¹¹B NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the this compound sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • ¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. Look for the characteristic multiplets of the phenyl groups. The presence of a broad singlet between 7-9 ppm in DMSO-d₆ may indicate the B(OH)₂ protons of residual phenylboronic acid.

  • ¹¹B NMR Acquisition: Acquire a proton-decoupled ¹¹B NMR spectrum. This compound and phenylboronic acid will have distinct chemical shifts, allowing for their differentiation and relative quantification.

  • Data Analysis: Integrate the peaks corresponding to this compound and any identified impurities to estimate their relative molar ratios.

Protocol 2: Byproduct Identification by GC-MS
  • Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • GC Method:

    • Injector: Set to a temperature of 250 °C with an appropriate split ratio.

    • Column: Use a standard non-polar column (e.g., HP-5MS).

    • Oven Program: Start at a low temperature (e.g., 60 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C.

  • MS Method:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

  • Data Analysis: Analyze the resulting chromatogram to separate components. Identify volatile byproducts like benzene and biphenyl by comparing their mass spectra with library databases (e.g., NIST).

Protocol 3: Quantification by High-Performance Liquid Chromatography (HPLC)
  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to create a stock solution (e.g., 1 mg/mL). Prepare a series of dilutions for calibration if absolute quantification is needed.

  • HPLC Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile and water (often with a small amount of acid like 0.1% TFA or formic acid).

    • Flow Rate: 1.0 mL/min.

    • Detector: UV detector set to a wavelength where phenyl-containing compounds absorb (e.g., 254 nm).

  • Analysis: Inject the sample. The peak area of this compound relative to the total area of all peaks can be used to determine its percentage purity. Compare retention times with known standards of potential impurities like phenylboronic acid for confirmation.

Visual Guides

TroubleshootingWorkflow Dehydration Dehydration of Phenylboronic Acid Incomplete Incomplete Reaction / Moisture Exposure Dehydration->Incomplete Grignard Grignard Reaction SideReaction Side Reactions Grignard->SideReaction Quenching Grignard Quenching Grignard->Quenching PBA Phenylboronic Acid Incomplete->PBA Biphenyl Biphenyl SideReaction->Biphenyl TPB Triphenylborane SideReaction->TPB Benzene Benzene Quenching->Benzene NMR NMR (1H, 11B) PBA->NMR HPLC HPLC PBA->HPLC GCMS GC-MS Biphenyl->GCMS TPB->NMR TPB->GCMS Benzene->GCMS

Caption: Troubleshooting logic for identifying byproducts based on the synthesis route.

ExperimentalWorkflow start Crude this compound Sample prelim Preliminary Purity Check (TLC, Melting Point) start->prelim decision Impurity Detected? prelim->decision hplc 1. HPLC Analysis (Separation & Quantification) decision->hplc Yes clean Product Meets Purity Specs decision->clean No collect 2. Collect Impurity Fractions hplc->collect nmr 3a. NMR Analysis (¹H, ¹³C, ¹¹B) for Structure collect->nmr ms 3b. GC-MS / LC-MS Analysis for MW & Fragmentation collect->ms elucidate 4. Structure Elucidation nmr->elucidate ms->elucidate finish Identified Byproduct(s) elucidate->finish

Caption: Experimental workflow for the separation and identification of unknown byproducts.

References

strategies to increase the efficiency of Triphenylboroxin catalysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for experiments involving triphenylboroxin catalysis.

Troubleshooting Guides

Issue 1: Low or No Product Yield in Suzuki-Miyaura Coupling

Low or no yield in a this compound-mediated Suzuki-Miyaura cross-coupling reaction is a common issue. Systematically investigating the following potential causes can help identify and resolve the problem.

Q: My Suzuki-Miyaura reaction is giving a low yield. What are the first things I should check?

A: Start by verifying the integrity of your reagents and the reaction setup.

  • Reagent Quality:

    • This compound: this compound can hydrolyze to phenylboronic acid in the presence of moisture. While phenylboronic acid is also a competent coupling partner, the equilibrium between the two can affect reaction kinetics. Ensure your this compound is stored under anhydrous conditions.

    • Aryl Halide: Confirm the purity of your aryl halide. Impurities can inhibit the catalyst. The reactivity order is generally I > Br > OTf >> Cl.

    • Palladium Catalyst: Ensure the palladium source, such as Pd(PPh₃)₄ or Pd(OAc)₂, has not decomposed. Older catalysts can lose activity.

    • Base: The choice and quality of the base are critical. Ensure it is anhydrous if the reaction is sensitive to water.

    • Solvent: Use anhydrous, degassed solvents to prevent catalyst deactivation and unwanted side reactions.

  • Reaction Conditions:

    • Inert Atmosphere: The Pd(0) catalyst is sensitive to oxygen.[1] Ensure the reaction is set up under a properly maintained inert atmosphere (argon or nitrogen). Inadequate degassing of the solvent is a frequent cause of failure.[1]

    • Temperature: Many Suzuki couplings require heating. If the reaction is sluggish at a lower temperature, a moderate increase may improve the rate. However, excessive heat can lead to catalyst decomposition.[1]

    • Stirring: Ensure efficient stirring to maintain a homogeneous reaction mixture.[1]

Q: I suspect my palladium catalyst is being deactivated. What are the common causes and solutions?

A: Catalyst deactivation is a primary cause of low yields. Here are common deactivation pathways and how to mitigate them:

  • Oxidation: The active Pd(0) species can be oxidized to inactive Pd(II) by oxygen.

    • Solution: Rigorously degas all solvents and the reaction mixture before adding the catalyst. Maintain a positive pressure of an inert gas throughout the reaction.[1]

  • Ligand Degradation: Phosphine ligands are susceptible to oxidation.

    • Solution: Use high-purity ligands and handle them under an inert atmosphere.

  • Formation of Palladium Black: Agglomeration of the palladium catalyst into an inactive black precipitate can occur.

    • Solution: Ensure an appropriate ligand-to-palladium ratio (typically 1:1 to 4:1) to keep the palladium center coordinatively saturated and soluble.[1]

  • Poisoning: Impurities in the starting materials or solvents, particularly those containing sulfur or phosphorus, can act as catalyst poisons.

    • Solution: Purify all reagents and solvents before use.

Q: Could the choice of base be the issue in my Suzuki-Miyaura reaction?

A: Yes, the base is crucial for activating the boronic acid species for transmetalation. The effectiveness of a base depends on the specific substrates and solvent system.

  • Inorganic Bases: Carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄) are commonly used and often effective. Cesium carbonate is often found to be superior for challenging couplings.[2]

  • Organic Bases: In some cases, organic bases like triethylamine (Et₃N) can be used, but they are generally less effective in this context.

  • Strength and Solubility: A base that is too weak may not facilitate the formation of the reactive boronate species. The solubility of the base in the reaction medium is also important for its effectiveness.

Issue 2: Challenges in this compound-Mediated Amidation

This compound can catalyze the direct amidation of carboxylic acids and amines. However, the efficiency can be substrate-dependent.

Q: My direct amidation reaction using this compound as a catalyst is not working well. What are the likely problems?

A: Direct amidation reactions are equilibrium-driven, so water removal is critical. Additionally, the electronic properties of both the carboxylic acid and the amine play a significant role.

  • Water Removal: The reaction produces water as a byproduct, which can inhibit the reaction.

    • Solution: Use a Dean-Stark apparatus to azeotropically remove water. Alternatively, add molecular sieves to the reaction mixture.[3]

  • Substrate Reactivity:

    • Poorly Nucleophilic Amines: Electron-deficient amines (e.g., anilines with electron-withdrawing groups) are less reactive. These reactions may require higher temperatures or longer reaction times.[4]

    • Coordinating Substrates: Substrates with coordinating groups, such as 2-aminopyridine, can chelate to the boron center and inhibit catalysis. This is because 2-aminopyridine can stabilize the inactive boroxine form.[5]

  • Catalyst Deactivation: In the context of amidation, the formation of unreactive complexes between the boronic acid/boroxine and the amine or carboxylic acid can be a form of deactivation.

Frequently Asked Questions (FAQs)

Q1: What are the advantages of using this compound over phenylboronic acid in Suzuki-Miyaura couplings?

A1: this compound is the anhydrous trimer of phenylboronic acid. While they are often used interchangeably as they exist in equilibrium in the presence of water, this compound can offer advantages in reactions that are sensitive to water. It is also more stable for long-term storage. However, for many standard Suzuki-Miyaura couplings, phenylboronic acid is equally effective and may be more readily available.

Q2: What is protodeboronation and how can I minimize it?

A2: Protodeboronation is a common side reaction where the boronic acid or boroxine group is replaced by a hydrogen atom from the solvent or trace water. This leads to the formation of an undesired arene byproduct and consumption of the boron reagent.

  • Minimization Strategies:

    • Use anhydrous reaction conditions.

    • Employ boronic esters (e.g., pinacol esters) which are generally more stable to protodeboronation.

    • Carefully select the base and solvent system, as some combinations can accelerate this side reaction.

Q3: Can I regenerate and reuse the palladium catalyst after a reaction involving this compound?

A3: Recovering the palladium catalyst is economically and environmentally beneficial. While in-situ regeneration is challenging, the palladium can be recovered from the reaction mixture.

  • Recovery Protocol:

    • After the reaction, acidify the mixture with an aqueous acid (e.g., 1 M HCl) to neutralize the base.

    • The palladium will likely precipitate or be in the aqueous phase.

    • Separate the organic and aqueous layers.

    • The palladium can be isolated from the aqueous layer and any precipitated solids. This recovered palladium can then be processed by specialized reclamation companies.

Q4: What are common side reactions to be aware of in this compound-catalyzed Suzuki-Miyaura couplings?

A4: Besides protodeboronation, another common side reaction is homocoupling, where two molecules of the boronic acid/boroxine couple to form a biaryl byproduct. This is often promoted by the presence of oxygen. Rigorous degassing of the reaction mixture is the most effective way to minimize homocoupling.[1]

Quantitative Data

The efficiency of this compound-catalyzed reactions is highly dependent on the reaction conditions. The following tables summarize the effects of different parameters on the yield of Suzuki-Miyaura coupling reactions.

Table 1: Effect of Base on the Suzuki-Miyaura Coupling of 2-halo-1-methyl-1H-imidazo[4,5-b]pyridine with Trimethylboroxine

EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1Na₂CO₃DME/H₂O (4:1)851265
2K₂CO₃DME/H₂O (4:1)851272
3Cs₂CO₃DME/H₂O (4:1)851285
4K₃PO₄DME/H₂O (4:1)851278
5Et₃NDME/H₂O (4:1)851245

Data extracted from a study on the synthesis of mutagenic heterocyclic amines.[6]

Table 2: Optimization of Reaction Conditions for Suzuki Coupling of Iodobenzene and Phenylboronic Acid

EntryBaseSolventTemperature (°C)Yield (%)
1K₃PO₄·3H₂ODioxane60No Product
2K₃PO₄·3H₂OToluene6045.6
3K₃PO₄·3H₂OMethanol6078.9
4K₃PO₄·3H₂OEthanol6073.4
5NaOHMethanol/H₂O (3:2)6096.3
6KOHMethanol/H₂O (3:2)6094.2
7K₂CO₃Methanol/H₂O (3:2)6095.8

Adapted from studies on Suzuki-Miyaura coupling reactions.

Experimental Protocols

Protocol 1: General Procedure for Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol provides a general method for the coupling of an aryl halide with this compound.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • This compound (0.4 mmol, 1.2 equiv of phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Solvent (e.g., Toluene/Ethanol/Water mixture, 10 mL)

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide, this compound, and base.

  • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Add the degassed solvent mixture via syringe.

  • Add the palladium catalyst to the reaction mixture under a positive flow of inert gas.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: General Procedure for this compound-Catalyzed Direct Amidation

This protocol describes a general method for the direct amidation of a carboxylic acid and an amine using a boronic acid catalyst, which can be adapted for this compound.

Materials:

  • Carboxylic acid (1.0 mmol, 1.0 equiv)

  • Amine (1.2 mmol, 1.2 equiv)

  • This compound (0.033 mmol, 10 mol% as boronic acid)

  • Solvent (e.g., Toluene or xylene, 5 mL)

  • Molecular sieves (4 Å)

Procedure:

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser connected to a Dean-Stark trap filled with the reaction solvent and molecular sieves, add the carboxylic acid, amine, and this compound.

  • Add the solvent to the flask.

  • Heat the reaction mixture to reflux.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visualizations

Suzuki_Miyaura_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition pd_intermediate Ar-Pd(II)-X L2 oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation diaryl_pd Ar-Pd(II)-Ar' L2 transmetalation->diaryl_pd reductive_elimination Reductive Elimination diaryl_pd->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Ar' reductive_elimination->product reactants Ar-X + Ar'-B(OH)2 (from this compound) reactants->oxidative_addition base Base base->transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Low Yield in This compound Catalysis check_reagents Check Reagent Purity & Integrity (this compound, Aryl Halide, Pd Catalyst, Base, Solvent) start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok check_conditions Verify Reaction Conditions (Inert Atmosphere, Temperature, Stirring) conditions_ok Conditions OK? check_conditions->conditions_ok reagents_ok->check_conditions Yes purify_reagents Purify/Replace Reagents reagents_ok->purify_reagents No optimize_conditions Optimize Conditions (Degas thoroughly, Adjust Temp) conditions_ok->optimize_conditions No consider_catalyst Investigate Catalyst Deactivation (Check Ligand Ratio, Screen for Poisons) conditions_ok->consider_catalyst Yes purify_reagents->start Re-run optimize_conditions->start Re-run catalyst_ok Catalyst System OK? consider_catalyst->catalyst_ok optimize_catalyst Optimize Catalyst System (New Ligand, Different Pd Source) catalyst_ok->optimize_catalyst No screen_base_solvent Screen Different Bases and Solvents catalyst_ok->screen_base_solvent Yes optimize_catalyst->start Re-run end Improved Yield screen_base_solvent->end

Caption: Troubleshooting workflow for low reaction yields.

References

Technical Support Center: Managing the Air and Moisture Sensitivity of Triphenylboroxin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the handling, storage, and use of triphenylboroxin, a versatile reagent in organic synthesis that is notably sensitive to air and moisture. Adherence to the protocols and troubleshooting advice outlined below is critical to ensure the integrity of the material and the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it sensitive to air and moisture?

This compound, also known as benzeneboronic anhydride, is the cyclic anhydride of phenylboronic acid.[1][2][3] Its sensitivity stems from the electrophilic nature of the boron atoms in the boroxine ring. In the presence of water, the B-O-B bonds are susceptible to hydrolysis, leading to the decomposition of the trimer back to three molecules of phenylboronic acid.[1][4][5] This degradation can significantly impact reaction stoichiometry and yield.

Q2: How can I visually identify degraded this compound?

Fresh, high-purity this compound is typically a white, crystalline solid.[6][7] Signs of degradation due to moisture exposure include a change in appearance from a crystalline solid to a clumpy or sticky powder. In more advanced stages of hydrolysis, the material may appear wet or oily.

Q3: What are the primary degradation products of this compound?

The primary degradation product of this compound upon exposure to moisture is phenylboronic acid.[1][8] In some cases, further decomposition of phenylboronic acid can occur, especially under harsh conditions, leading to the formation of benzene through protodeboronation.

Q4: Can I use this compound that has been partially hydrolyzed?

Using partially hydrolyzed this compound is generally not recommended. The presence of phenylboronic acid alters the stoichiometry of the reagent, which can lead to inconsistent and unpredictable results in sensitive reactions like Suzuki-Miyaura cross-couplings. It is always best to use fresh or properly stored this compound.

Q5: How does the solvent choice affect the stability of this compound?

The equilibrium between this compound and phenylboronic acid is solvent-dependent.[9] Solvents that can act as hydrogen bond acceptors can favor the hydrolysis of the boroxine ring.[9] Therefore, using anhydrous, non-protic solvents is crucial for maintaining the integrity of this compound in solution.

Troubleshooting Guide

This guide addresses common issues encountered when working with this compound, particularly in the context of Suzuki-Miyaura cross-coupling reactions.

Problem Potential Cause Recommended Solution
Low or no reaction yield Degradation of this compound: The reagent may have been exposed to air and moisture, leading to hydrolysis to phenylboronic acid.- Use fresh this compound from a newly opened container. - Ensure all handling procedures are performed under a strict inert atmosphere (see Experimental Protocols). - Verify the purity of the this compound using analytical techniques such as NMR spectroscopy.
Incomplete dissolution: this compound may not be fully dissolved in the reaction solvent.- Choose an appropriate anhydrous solvent in which this compound is soluble. - Gently warm the mixture under an inert atmosphere to aid dissolution, being mindful of the thermal stability of other reaction components.
Inconsistent reaction results Variable water content: Trace amounts of water in the reaction can lead to inconsistent levels of this compound hydrolysis.- Use rigorously dried solvents and reagents. - Dry all glassware in an oven and cool under a stream of inert gas before use.
Formation of side products (e.g., homocoupling) Presence of excess phenylboronic acid: Hydrolyzed this compound can lead to an excess of the boronic acid, which can participate in side reactions.- Use high-purity, anhydrous this compound. - Optimize reaction conditions (catalyst, base, temperature) to favor the desired cross-coupling over homocoupling.
Difficulty in product purification Presence of residual boron-containing species: Phenylboronic acid and other boron-containing byproducts can complicate the purification of the desired product.- Perform an aqueous basic wash (e.g., with dilute NaOH) during the workup to extract the acidic phenylboronic acid.[8] - Consider using a purification method specifically designed to remove boronic acid residues.

Quantitative Data on this compound Stability

Parameter Effect on Stability Recommendation
Moisture/Humidity High humidity accelerates hydrolysis to phenylboronic acid.[1]Store in a desiccator over a strong drying agent (e.g., P₂O₅) or in a glovebox.
Temperature High temperatures can promote degradation. This compound has a melting point of approximately 217-221 °C.[7]Store at room temperature or as recommended by the supplier, away from direct heat sources.[10]
Solvent Protic solvents and those that are strong hydrogen bond acceptors can shift the equilibrium towards phenylboronic acid.[9]Use anhydrous, non-protic solvents for reactions.
Air (Oxygen) While the primary sensitivity is to moisture, prolonged exposure to air is not recommended for any high-purity reagent.Handle under an inert atmosphere of nitrogen or argon.

Experimental Protocols

Protocol 1: Handling and Dispensing Solid this compound

This protocol outlines the procedure for safely handling and weighing this compound while minimizing exposure to air and moisture.

Workflow for Handling Solid this compound

Start Prepare Inert Atmosphere (Glovebox or Schlenk Line) Weighing Quickly Weigh this compound in a Tared Vial Start->Weighing Transfer Transfer Vial to Reaction Flask Under Inert Gas Flow Weighing->Transfer Seal Seal Reaction Flask with Septum Transfer->Seal End Proceed with Reaction Seal->End

Caption: Workflow for handling solid this compound.

Methodology:

  • Preparation: All operations should be performed in a glovebox or using a Schlenk line under a positive pressure of dry nitrogen or argon.

  • Glassware: Use oven-dried glassware that has been cooled to room temperature under a stream of inert gas.

  • Weighing:

    • Tare a clean, dry vial with a screw cap on a balance.

    • Inside the inert atmosphere, quickly transfer the desired amount of this compound to the tared vial and securely cap it.

    • If a glovebox is not available, maintain a positive flow of inert gas over the balance and the solid during weighing.

  • Transfer to Reaction Vessel:

    • Under a positive flow of inert gas, quickly uncap the vial and add the this compound to the reaction flask.

    • Immediately seal the reaction flask with a rubber septum.

Protocol 2: Preparation of a Stock Solution of this compound

This protocol describes the preparation of a stock solution of this compound for use in reactions.

Workflow for Preparing a this compound Stock Solution

Start Weigh this compound (Protocol 1) Solvent_Addition Add Anhydrous Solvent via Syringe Start->Solvent_Addition Dissolution Stir to Dissolve Under Inert Atmosphere Solvent_Addition->Dissolution Storage Store Solution Under Inert Atmosphere Dissolution->Storage End Ready for Use Storage->End

Caption: Workflow for preparing a this compound stock solution.

Methodology:

  • Reagent and Glassware Preparation: Follow steps 1-3 of Protocol 1 to weigh the desired amount of this compound into a dry reaction flask equipped with a magnetic stir bar and sealed with a rubber septum.

  • Solvent Addition:

    • Use a dry, gas-tight syringe to draw up the required volume of anhydrous solvent.

    • Pierce the septum of the reaction flask and slowly add the solvent to the solid this compound while stirring.

  • Dissolution: Continue stirring the mixture under a positive pressure of inert gas until all the solid has dissolved.

  • Storage: The resulting solution should be used immediately or stored for a short period under an inert atmosphere in a tightly sealed container.

Protocol 3: Monitoring this compound Degradation by ¹H NMR Spectroscopy

This protocol provides a method for assessing the purity of this compound and detecting its hydrolysis to phenylboronic acid.

Logical Flow for NMR-Based Degradation Monitoring

Sample Prepare Sample in Anhydrous Deuterated Solvent Acquire_NMR Acquire ¹H NMR Spectrum Sample->Acquire_NMR Analyze_Spectra Analyze Aromatic Region (δ 7.0 - 8.5 ppm) Acquire_NMR->Analyze_Spectra Identify_Peaks Identify Characteristic Peaks Analyze_Spectra->Identify_Peaks Quantify Integrate and Quantify (this compound vs. Phenylboronic Acid) Identify_Peaks->Quantify Decision Assess Purity Quantify->Decision Pure Proceed with Experiment Decision->Pure High Purity Degraded Purify or Discard Decision->Degraded Significant Degradation

Caption: Logical flow for monitoring this compound degradation by NMR.

Methodology:

  • Sample Preparation: In a glovebox or under a stream of inert gas, dissolve a small amount (5-10 mg) of the this compound sample in an anhydrous deuterated solvent (e.g., CDCl₃, C₆D₆) in an NMR tube.

  • NMR Acquisition: Acquire a standard ¹H NMR spectrum.

  • Spectral Analysis:

    • This compound: Look for the characteristic multiplets in the aromatic region, typically between δ 7.2 and 8.2 ppm.

    • Phenylboronic Acid: The presence of phenylboronic acid will be indicated by distinct signals in the aromatic region, often at slightly different chemical shifts than this compound. A broad singlet corresponding to the B(OH)₂ protons may also be observed, although its position can be variable and it may exchange with residual water.

  • Quantification: The relative ratio of this compound to phenylboronic acid can be estimated by integrating the respective aromatic proton signals.

Note: ¹¹B NMR spectroscopy can also be a powerful tool for characterizing boroxine derivatives.[11][12][13] Triphenylboroxine typically shows a signal around 33 ppm.[13]

By following these guidelines, researchers can effectively manage the air and moisture sensitivity of this compound, leading to more reliable and reproducible experimental outcomes.

References

troubleshooting common issues in Triphenylboroxin reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during chemical reactions involving Triphenylboroxin. It is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your experiments.

Low or No Product Yield in Suzuki-Miyaura Cross-Coupling Reactions

Question: My Suzuki-Miyaura reaction using this compound is resulting in a low yield or no desired product. What are the potential causes and how can I troubleshoot this?

Answer:

Low or no yield in a Suzuki-Miyaura coupling reaction with this compound can stem from several factors. A systematic approach to troubleshooting is recommended.

Possible Causes and Solutions:

  • Hydrolysis of this compound: this compound is susceptible to hydrolysis, converting it to phenylboronic acid, which can affect the reaction stoichiometry.[1][2]

    • Solution: Ensure you are using anhydrous solvents and reagents. If the reaction requires an aqueous base, minimize the amount of water and consider that the active reagent is likely phenylboronic acid.

  • Catalyst Deactivation: The active Pd(0) catalyst can be oxidized to an inactive Pd(II) state, or the catalyst can decompose.[3][4]

    • Solution: Thoroughly degas your solvents and reaction mixture using techniques like freeze-pump-thaw cycles or by bubbling an inert gas (Argon or Nitrogen) through the solvent.[3] Use fresh, high-purity palladium catalysts.

  • Ligand Oxidation or Inappropriate Choice: Phosphine ligands are prone to oxidation by trace amounts of air, rendering them ineffective. The chosen ligand may also not be suitable for your specific substrates.[3][4]

    • Solution: Use fresh ligands stored under an inert atmosphere. For challenging substrates, consider using more robust and electron-rich ligands like Buchwald's biarylphosphine ligands.[4][5]

  • Ineffective Base: The base is crucial for the transmetalation step. Its strength, solubility, and purity can significantly impact the reaction.[3][4]

    • Solution: Ensure the base is finely powdered and dry. Consider screening different bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃. The choice of base can be solvent-dependent.

  • Sub-optimal Reaction Temperature: Many Suzuki couplings require heating to proceed at an adequate rate.[3][4]

    • Solution: If the reaction is sluggish at a lower temperature, cautiously increase it. However, excessive heat can lead to catalyst decomposition.[3]

Below is a troubleshooting workflow to diagnose low-yield issues:

G start Low/No Yield check_reagents Check Reagent Quality (this compound, Aryl Halide) start->check_reagents check_catalyst Evaluate Catalyst System (Pd source, Ligand) start->check_catalyst check_conditions Assess Reaction Conditions (Solvent, Base, Temperature) start->check_conditions check_atmosphere Verify Inert Atmosphere start->check_atmosphere reagent_issue Use fresh/pure reagents. Consider boronic acid instability. check_reagents->reagent_issue catalyst_issue Use fresh catalyst/ligand. Screen different ligands. check_catalyst->catalyst_issue conditions_issue Optimize solvent, base, and temperature. check_conditions->conditions_issue atmosphere_issue Improve degassing procedure. check_atmosphere->atmosphere_issue G boroxine This compound boronic_acid 3 x Phenylboronic Acid boroxine->boronic_acid + 3 H₂O (Hydrolysis) boronic_acid->boroxine - 3 H₂O (Dehydration) water 3 x H₂O G cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_products Products pd0 Pd(0)L₂ oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition pd2_complex Ar-Pd(II)-X(L₂) oxidative_addition->pd2_complex transmetalation Transmetalation (Ar'-B(OH)₂ / Base) pd2_complex->transmetalation pd2_biaryl Ar-Pd(II)-Ar'(L₂) transmetalation->pd2_biaryl reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination reductive_elimination->pd0 biaryl Biaryl (Ar-Ar') reductive_elimination->biaryl aryl_halide Aryl Halide (Ar-X) aryl_halide->oxidative_addition boroxine This compound boronic_acid Phenylboronic Acid (Ar'-B(OH)₂) boroxine->boronic_acid Hydrolysis boronic_acid->transmetalation

References

Technical Support Center: Triphenylboroxin Stabilization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Triphenylboroxin (TPB). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges encountered when working with this compound in solution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

A: this compound is the cyclic trimer anhydride of phenylboronic acid (PBA).[1][2] It is a six-membered ring with alternating boron and oxygen atoms, each boron atom being substituted with a phenyl group.[3] Its stability is a primary concern because it readily hydrolyzes back to phenylboronic acid in the presence of water.[3][4] This equilibrium can affect reaction stoichiometry, purity analysis, and the reproducibility of experiments.[5]

Q2: What is the relationship between Phenylboronic Acid (PBA) and this compound (TPB)?

A: Phenylboronic acid and this compound exist in a reversible equilibrium. Three molecules of PBA can undergo dehydration (loss of three water molecules) to form one molecule of TPB.[2][6] This reaction is influenced by factors such as solvent, temperature, and the presence of water.[5][7] In many organic solvents, both species will be present.[7]

Q3: Can I use a sample containing both Phenylboronic Acid and this compound in my Suzuki-Miyaura coupling reaction?

A: Yes, in many cases, this is acceptable. This compound can be an effective reagent in Suzuki-Miyaura couplings as it can hydrolyze in situ back to the active phenylboronic acid, especially when the reaction conditions involve water.[8] However, if your reaction is strictly anhydrous, the boroxine may be the primary reactive species, and reaction outcomes might differ.[8] It's common to find that even well-purified samples of one form contain traces of the other due to the dynamic equilibrium.[8]

Q4: How do different solvents affect the stability of this compound?

A: The solvent plays a critical role in the position of the equilibrium between phenylboronic acid and this compound.[5] In non-polar, aprotic solvents like chloroform, the equilibrium may favor the boroxine, whereas in polar, protic, or coordinating solvents like THF or those containing water, the equilibrium shifts significantly towards the boronic acid.[7][9] The hydrogen-bond acceptor properties of the solvent strongly influence the hydrolytic equilibrium.[5]

Troubleshooting Guide

Problem 1: My this compound sample shows the presence of Phenylboronic Acid upon analysis (e.g., by NMR).

Possible Cause Solution
Hydrolysis: The sample has been exposed to atmospheric moisture or residual water in the solvent.Store this compound under an inert atmosphere (e.g., argon or nitrogen) and use anhydrous solvents for dissolution. Consider storing it in a desiccator.[10]
Solvent-Dependent Equilibrium: The solvent used for analysis (e.g., THF-d8, Acetone-d6) promotes the formation of the boronic acid.[7]Use a non-coordinating, anhydrous solvent for analysis, such as Chloroform-d (CDCl₃), to better reflect the solid-state composition. Be aware that some equilibrium shift is often unavoidable.
Incomplete Dehydration: The initial synthesis or dehydration process to form the boroxine was incomplete.To convert phenylboronic acid to this compound, use azeotropic distillation with a solvent like toluene to remove water, or heat the sample under vacuum.[1][2]

Problem 2: My Suzuki-Miyaura coupling reaction using this compound is sluggish or has a low yield.

Possible Cause Solution
Catalyst Deactivation: Oxygen in the reaction mixture can oxidize and deactivate the Pd(0) catalyst.[11]Ensure the reaction setup is thoroughly degassed using methods like the freeze-pump-thaw technique or by bubbling an inert gas (argon/nitrogen) through the solvent and reaction mixture.[11]
Insufficient Water for in situ Hydrolysis: If the reaction is run under strictly anhydrous conditions, the regeneration of the boronic acid from the boroxine may be too slow.Add a small amount of water (e.g., a few equivalents) to the reaction mixture. Many Suzuki protocols perform better in biphasic systems (e.g., Toluene/water) or with aqueous bases.
Suboptimal Base or Solvent: The chosen base or solvent may not be effective for the specific substrates.Ensure the base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is of high purity and appropriate strength. The solvent (e.g., Dioxane, THF, Toluene, DMF) should be chosen based on substrate solubility and reaction temperature.[11]
Formation of Side Products: Homocoupling of the boroxine can occur, especially in the presence of oxygen.[11]Improve degassing procedures. Starting with a Pd(0) source like Pd(PPh₃)₄ instead of a Pd(II) precatalyst can sometimes reduce homocoupling.[11]
Quantitative Data: Solvent Effect on Equilibrium

The equilibrium between Phenylboronic Acid (PBA) and this compound (TPB) is highly dependent on the solvent. The equilibrium constant (K) for the reaction 3 PhB(OH)₂ ⇌ (PhBO)₃ + 3 H₂O is influenced by the solvent's ability to solvate water and interact with the boron species.

SolventEquilibrium Constant (K) [M⁻²]ObservationReference
Chloroform-d (CDCl₃)0.32Both acid and boroxine are present in comparable concentrations at equilibrium.[7]
THF-d81.60 x 10⁻⁵The equilibrium is almost completely shifted towards the boronic acid.[7]
Experimental Protocols
Protocol 1: Monitoring this compound Stability by ¹H NMR Spectroscopy

This protocol describes a general method to monitor the equilibrium between this compound and Phenylboronic Acid in a given solvent.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the this compound sample.

    • In a glovebox or under an inert atmosphere, dissolve the sample in 0.6 mL of the desired anhydrous deuterated solvent (e.g., CDCl₃) in an NMR tube.

    • Seal the NMR tube securely.

  • NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Key signals to observe:

      • Phenylboronic Acid: A broad singlet for the B(OH)₂ protons (typically δ 4.5-6.5 ppm, highly dependent on concentration and solvent) and distinct aromatic signals.

      • This compound: Aromatic signals that are slightly shifted compared to the boronic acid. The B(OH)₂ signal will be absent.

  • Analysis:

    • Integrate the distinct aromatic signals corresponding to both the boronic acid and the boroxine.

    • Calculate the molar ratio of the two species to determine the position of the equilibrium in that specific solvent and concentration.

    • To test hydrostability, a known amount of D₂O can be added, and the change in the species ratio can be monitored over time by acquiring subsequent spectra.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a starting point for a Suzuki-Miyaura coupling reaction using this compound.

  • Reagent Preparation:

    • Aryl Halide (1.0 mmol, 1.0 equiv)

    • This compound (0.34 mmol, 1.02 equiv of boronic acid)

    • Palladium Catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)

    • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

    • Solvent System (e.g., Toluene/Ethanol/Water in a 4:1:1 ratio, 5 mL)

  • Reaction Setup:

    • To a flame-dried Schlenk flask, add the aryl halide, this compound, and base.

    • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

    • Add the palladium catalyst under a positive flow of inert gas.

    • Add the degassed solvent system via syringe.

  • Execution and Workup:

    • Heat the reaction mixture with vigorous stirring at the desired temperature (e.g., 80-100 °C).

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with an organic solvent (e.g., Ethyl Acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Visualizations

G cluster_0 Equilibrium in Solution PBA 3 x Phenylboronic Acid (PhB(OH)₂) TPB This compound ((PhBO)₃) PBA->TPB Dehydration (e.g., heat, azeotrope) TPB->PBA Hydrolysis (presence of water) H2O 3 x Water (H₂O)

Caption: Equilibrium between Phenylboronic Acid and this compound.

G start Start: Low Suzuki Reaction Yield check_reagents Are reagents (catalyst, base, boroxine) fresh and pure? start->check_reagents degas Was the reaction thoroughly degassed? check_reagents->degas Yes no_reagents Replace with fresh, pure reagents. check_reagents->no_reagents No solvent Is the solvent/base system appropriate for the substrates? degas->solvent Yes no_degas Improve degassing procedure (e.g., freeze-pump-thaw). degas->no_degas No water Is water present or required for in situ hydrolysis? solvent->water Yes no_solvent Screen alternative solvents (Dioxane, DMF) and bases (Cs₂CO₃). solvent->no_solvent No no_water Add 2-3 equivalents of water to the reaction mixture. water->no_water No / Unsure success Reaction Optimized water->success Yes no_reagents->start Retry no_degas->start Retry no_solvent->start Retry no_water->start Retry

Caption: Troubleshooting workflow for Suzuki coupling with this compound.

References

Technical Support Center: Triphenylboroxin-Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the impact of impurities on reactions catalyzed by triphenylboroxin. The information is designed to help you diagnose and resolve common issues encountered during your experiments, leading to improved reaction outcomes.

Section 1: Frequently Asked questions (FAQs)

Q1: My this compound-catalyzed reaction is showing low or no yield. What are the likely causes related to the catalyst?

A1: Low or no yield in this compound-catalyzed reactions can often be attributed to catalyst deactivation or inhibition. The most common culprits are impurities such as water, residual starting materials from the synthesis of this compound (like phenylboronic acid), and residual solvents. These impurities can interfere with the catalytic cycle, leading to reduced efficiency.

Q2: How does water affect this compound and the catalytic reaction?

A2: this compound is the anhydride of phenylboronic acid and is susceptible to hydrolysis. In the presence of water, this compound can revert to phenylboronic acid.[1] While phenylboronic acid itself can be a catalyst in some reactions, the change in the active catalytic species can alter the reaction kinetics and overall efficiency. Furthermore, water can affect the stability of other reagents in the reaction and interact with intermediates in the catalytic cycle, potentially leading to lower yields.

Q3: Can residual phenylboronic acid from the this compound synthesis impact my reaction?

A3: Yes. While this compound is in equilibrium with phenylboronic acid in the presence of any moisture, having a high initial concentration of phenylboronic acid as an impurity can be problematic. In some reactions, such as direct amidation, boronic acids can form unreactive complexes with reactants or be inhibited by other components like excess carboxylic acid, thereby reducing the catalytic activity.[2]

Q4: What is the impact of residual solvents on this compound-catalyzed reactions?

A4: Residual solvents from the synthesis and purification of this compound can negatively impact your reaction. Protic solvents (e.g., alcohols) can react with the catalyst or intermediates. Other solvents might act as catalyst poisons, even in trace amounts, by coordinating to the active catalytic species and preventing substrate binding. The specific impact depends on the solvent and the reaction type.

Q5: My reaction is producing unexpected side products. Could impurities in the this compound be the cause?

A5: It is possible. Impurities in the catalyst can sometimes catalyze alternative reaction pathways, leading to the formation of undesired side products. For instance, in Suzuki-Miyaura coupling reactions, impurities can promote homocoupling of the boronic acid starting material.[3]

Q6: How should I store this compound to minimize impurity-related issues?

A6: this compound should be stored in a tightly sealed container in a cool, dry place, preferably in a desiccator or under an inert atmosphere (e.g., nitrogen or argon) to protect it from moisture.

Q7: Is it possible to regenerate a deactivated this compound catalyst?

A7: If deactivation is due to hydrolysis (conversion to phenylboronic acid), the this compound can often be reformed by removing water. This can be achieved by azeotropic distillation with a suitable solvent like toluene. For other forms of deactivation, regeneration may be more complex and might require purification of the catalyst.

Section 2: Troubleshooting Guide

This guide provides a structured approach to diagnosing and resolving common issues in this compound-catalyzed reactions.

Observed Problem Potential Cause (Impurity-Related) Troubleshooting Steps
Low or No Reaction Conversion Water Contamination: Hydrolysis of this compound to phenylboronic acid, which may be a less active catalyst or prone to forming inhibitory complexes.[1]1. Dry the Catalyst: Before use, dry the this compound under high vacuum. 2. Use Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried. Use freshly distilled solvents and dry glassware. 3. Add a Drying Agent: Consider adding activated molecular sieves (3Å or 4Å) to the reaction mixture.[4]
Residual Phenylboronic Acid: High initial concentration of phenylboronic acid may lead to the formation of unreactive species.[2]1. Purify the Catalyst: Recrystallize the this compound to remove excess phenylboronic acid. 2. Optimize Reaction Conditions: Adjust stoichiometry and reaction time to favor the desired catalytic cycle.
Residual Solvents: Protic or coordinating solvents from catalyst synthesis may be present.1. Dry the Catalyst: Dry the this compound under high vacuum to remove volatile organic impurities. 2. Source a High-Purity Catalyst: If possible, obtain this compound from a reputable supplier with detailed purity specifications.
Formation of Side Products (e.g., Homocoupling in Suzuki Reactions) Presence of Oxygen and Water: These can lead to oxidative homocoupling of boronic acid species.[3]1. Degas the Reaction Mixture: Thoroughly degas the solvent and reaction mixture by bubbling with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles. 2. Maintain Inert Atmosphere: Run the reaction under a positive pressure of an inert gas.
Inconsistent Reaction Rates or Yields Variable Purity of Catalyst Batches: Different batches of this compound may contain varying levels of impurities.1. Analyze Catalyst Purity: If possible, analyze the purity of each new batch of this compound (see Section 4 for protocols). 2. Standardize Catalyst Handling: Implement a standard procedure for drying and handling the catalyst before each reaction.

Section 3: Experimental Protocols

Protocol 1: Drying of this compound to Remove Trace Water

This protocol describes the azeotropic removal of water from this compound.

Materials:

  • This compound

  • Toluene (anhydrous)

  • Round-bottom flask

  • Rotary evaporator

  • High-vacuum line

Procedure:

  • Place the this compound in a round-bottom flask.

  • Add a sufficient amount of anhydrous toluene to dissolve the solid.

  • Remove the toluene by rotary evaporation. The toluene will form an azeotrope with water, effectively removing it.[5]

  • Repeat the process of adding and removing anhydrous toluene two more times to ensure complete removal of water.

  • After the final evaporation, place the flask on a high-vacuum line for at least one hour to remove any remaining traces of solvent and water.

  • Store the dried this compound under an inert atmosphere.

Protocol 2: Quantification of Water in this compound by ¹H NMR Spectroscopy

This protocol provides a method to estimate the water content in a this compound sample using ¹H NMR.[6][7][8]

Materials:

  • This compound sample

  • Anhydrous NMR solvent (e.g., DMSO-d₆)

  • Internal standard with a known concentration (e.g., 1,3,5-trimethoxybenzene)

  • NMR tube

Procedure:

  • Accurately weigh a known amount of the this compound sample and the internal standard into a vial.

  • Dissolve the mixture in a known volume of anhydrous NMR solvent.

  • Transfer the solution to an NMR tube.

  • Acquire a quantitative ¹H NMR spectrum. Ensure a sufficient relaxation delay (D1) is used (e.g., 5 times the longest T1 value) to allow for full relaxation of all protons.

  • Integrate the peak corresponding to water and a well-resolved peak from the internal standard.

  • Calculate the molar ratio of water to the internal standard. From this, the weight percentage of water in the original this compound sample can be determined.

Note: The chemical shift of water can vary depending on the solvent and temperature.

Protocol 3: Analysis of Organic Impurities in this compound by GC-MS

This protocol outlines a general procedure for the analysis of volatile and semi-volatile organic impurities in this compound using Gas Chromatography-Mass Spectrometry (GC-MS).[9][10][11][12]

Materials:

  • This compound sample

  • High-purity solvent for sample dilution (e.g., dichloromethane or methanol)

  • GC-MS instrument

Procedure:

  • Prepare a solution of the this compound sample in the chosen solvent at a known concentration.

  • Inject a small volume of the solution into the GC-MS.

  • Run a suitable temperature program to separate the components of the mixture based on their boiling points and interactions with the GC column.

  • The mass spectrometer will fragment the eluting compounds, providing a mass spectrum for each.

  • Identify impurities by comparing their mass spectra to a library of known compounds (e.g., NIST database).

  • Quantification can be performed by creating a calibration curve with known standards of suspected impurities.

Section 4: Visualizations

Diagram 1: Troubleshooting Workflow for Low Yield in this compound-Catalyzed Reactions

Troubleshooting_Workflow start Low or No Yield Observed check_catalyst Is the Catalyst Suspect? start->check_catalyst check_reagents Check Other Reagents/Conditions check_catalyst->check_reagents No impurity_analysis Analyze Catalyst for Impurities (Water, Residual Solvents, Phenylboronic Acid) check_catalyst->impurity_analysis Yes water_suspected Water Contamination Suspected impurity_analysis->water_suspected dry_catalyst Dry this compound (See Protocol 1) water_suspected->dry_catalyst Yes other_impurities Other Impurities Detected water_suspected->other_impurities No use_anhydrous Use Anhydrous Reaction Conditions dry_catalyst->use_anhydrous end Re-run Reaction and Monitor use_anhydrous->end purify_catalyst Purify this compound (e.g., Recrystallization) other_impurities->purify_catalyst Yes source_new_catalyst Source High-Purity Catalyst other_impurities->source_new_catalyst Consider purify_catalyst->end source_new_catalyst->end

Troubleshooting workflow for low-yield reactions.
Diagram 2: Impact of Water on this compound Catalytic System

Water_Impact This compound This compound (Active Catalyst) hydrolysis Hydrolysis This compound->hydrolysis catalytic_cycle Desired Catalytic Cycle This compound->catalytic_cycle Participates in water Water (H₂O) Impurity water->hydrolysis phenylboronic_acid Phenylboronic Acid (Less Active/Inhibited) hydrolysis->phenylboronic_acid inactive_complex Inactive Boron Species phenylboronic_acid->inactive_complex Can form reduced_yield Reduced Reaction Yield catalytic_cycle->reduced_yield Leads to (if inhibited) inactive_complex->catalytic_cycle Inhibits

Pathway of this compound hydrolysis by water.

References

Validation & Comparative

A Head-to-Head Battle in Suzuki Coupling: Triphenylboroxin vs. Phenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with exceptional efficiency and broad functional group tolerance. Central to this reaction is the choice of the organoboron reagent. This guide provides an in-depth, objective comparison of two common phenylating agents: triphenylboroxin and phenylboronic acid, supported by experimental data to inform reagent selection in research and development.

At a Glance: A Trade-off Between Stability and Reactivity

Phenylboronic acid is a widely used reagent in Suzuki couplings due to its commercial availability and generally high reactivity. However, it is susceptible to dehydration, leading to the formation of its cyclic anhydride, this compound. This inherent instability can present challenges in handling, storage, and achieving reproducible results. This compound, on the other hand, offers enhanced stability but its performance in Suzuki couplings can vary depending on the reaction conditions.

Performance Comparison: A Data-Driven Analysis

While direct head-to-head comparative studies across a wide range of substrates are not extensively documented in single publications, analysis of available data provides valuable insights into the performance of each reagent.

Table 1: Comparison of Yields in the Suzuki Coupling of Aryl Halides with Phenylboronic Acid and Triphenylboroxine Analogs

EntryAryl HalideBoron ReagentCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
14-BromoacetophenonePhenylboronic AcidPd(OAc)₂ (2) / PPh₃ (8)K₂CO₃1,4-Dioxane/H₂O90-96[1]
24-NitrobromobenzenePhenylboronic AcidPd(OAc)₂ (2) / PPh₃ (8)K₂CO₃1,4-Dioxane/H₂O90-97[1]
34-BromotoluenePhenylboronic AcidPd(OAc)₂ (2) / PPh₃ (8)K₂CO₃1,4-Dioxane/H₂O90-82[1]
42-Halo-1-methyl-1H-imidazo[4,5-b]pyridineTrimethylboroxine-Cs₂CO₃DME/H₂O (4:1)851285[2]
52-Halo-1-methyl-1H-imidazo[4,5-b]pyridineTrimethylboroxine-K₂CO₃DME/H₂O (4:1)851272[2]
6Aryl HalidesTrimethylboroxinePalladium-catalyzed-DMF, 1,4-dioxane, or aqueous 1,4-dioxane115-1206-7140-90[3]

Note: The data for trimethylboroxine is presented as an analog to this compound to illustrate the performance of boroxines in Suzuki coupling reactions.

Kinetic studies have suggested that electron-deficient boroxines can lead to an increased rate of transmetalation compared to the corresponding boronic acid. This indicates that under certain conditions, this compound could offer advantages in terms of reaction speed.

Experimental Protocols

Detailed and reproducible experimental protocols are critical for successful and comparable outcomes in Suzuki coupling reactions.

Experimental Protocol for Suzuki Coupling Using Phenylboronic Acid

This protocol is a representative example for the coupling of an aryl bromide with phenylboronic acid.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Triphenylphosphine (PPh₃, 0.08 mmol, 8 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (5 mL)

  • Water (1 mL)

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide, phenylboronic acid, potassium carbonate, palladium(II) acetate, and triphenylphosphine.

  • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Add 1,4-dioxane (5 mL) and water (1 mL) via syringe.

  • Heat the reaction mixture to 90 °C and stir. The reaction progress should be monitored by an appropriate technique such as TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Experimental Protocol for Suzuki-Miyaura Type Coupling Reaction Using a Triphenylborane-Pyridine Complex

This protocol describes the coupling of aryl halides using a triphenylborane-pyridine complex, which serves as a surrogate for this compound.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Triphenylborane-pyridine complex (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.05 mmol, 5 mol%)

  • Cesium carbonate (Cs₂CO₃, 2.0 mmol, 2.0 equiv)

  • Solvent (e.g., DMF or 1,4-dioxane)

Procedure:

  • In a reaction vessel, combine the aryl halide, triphenylborane-pyridine complex, palladium(II) acetate, and cesium carbonate.

  • Add the solvent and degas the mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 50°C or 80°C) and stir until the reaction is complete (monitor by TLC or GC-MS).

  • After cooling to room temperature, perform a standard aqueous workup.

  • The product can be isolated and purified by column chromatography.[4]

Reaction Mechanisms and Logical Relationships

The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. The choice of the boron reagent influences the transmetalation step.

Suzuki_Coupling_Workflow cluster_reagents Boron Reagents cluster_reaction Suzuki-Miyaura Coupling cluster_cycle Catalytic Cycle PBA Phenylboronic Acid (PhB(OH)₂) Transmetalation Transmetalation PBA->Transmetalation Active Species TPB This compound ((PhBO)₃) TPB->Transmetalation Active Species ArylHalide Aryl Halide (Ar-X) OxAdd Oxidative Addition ArylHalide->OxAdd Catalyst Pd(0) Catalyst Catalyst->OxAdd Base Base Base->Transmetalation Solvent Solvent Solvent->Transmetalation OxAdd->Transmetalation RedElim Reductive Elimination Transmetalation->RedElim RedElim->Catalyst Regeneration Product Biaryl Product (Ar-Ph) RedElim->Product

Caption: General workflow of the Suzuki-Miyaura coupling reaction.

The catalytic cycle begins with the oxidative addition of an aryl halide to the Pd(0) catalyst. The subsequent crucial transmetalation step involves the transfer of the phenyl group from the boron reagent to the palladium center. Both phenylboronic acid and this compound (or its derivatives) can serve as the source of the phenyl group in this step. The cycle concludes with reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.

Conclusion and Recommendations

The choice between this compound and phenylboronic acid in Suzuki-Miyaura coupling is nuanced and depends on the specific requirements of the synthesis.

  • Phenylboronic acid is generally more reactive and is a suitable choice for a wide range of applications, especially when used fresh or from a reliable source. Its primary drawback is its propensity to dehydrate to this compound upon storage, which can affect stoichiometry and reproducibility.

  • This compound offers superior stability, making it an excellent alternative for applications where long-term storage and handling are critical. In some cases, particularly with electron-deficient systems, boroxines may offer enhanced reaction rates. However, it is important to note that three moles of the aryl halide are required to react with one mole of this compound to transfer all three phenyl groups.

For routine and exploratory synthesis, phenylboronic acid remains a convenient and effective choice. For process development, large-scale synthesis, and applications demanding high reproducibility and reagent stability, this compound presents a compelling alternative that can lead to more consistent results. Researchers should consider the specific substrate, desired reaction kinetics, and practical handling requirements when selecting the optimal boron reagent for their Suzuki-Miyaura coupling reactions.

References

A Comparative Guide to Analytical Methods for Validating Triphenylboroxin Reaction Success

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the successful synthesis and subsequent use of reagents like Triphenylboroxin are critical. This compound, the cyclic anhydride of phenylboronic acid, is a key intermediate and reagent, notably in Suzuki-Miyaura cross-coupling reactions. Validating its formation from phenylboronic acid or its consumption in a downstream reaction requires robust, accurate, and efficient analytical methods. This guide provides an objective comparison of common analytical techniques, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate validation strategy.

Comparison of Primary Analytical Methods

The choice of analytical method depends on the specific requirements of the analysis, such as the need for quantitative data, real-time monitoring, or structural confirmation. The following table summarizes the key performance characteristics of the most common techniques used to monitor this compound reactions.

Analytical Method Principle Information Provided Key Performance Metrics Best For
NMR Spectroscopy (¹H, ¹¹B) Measures the magnetic properties of atomic nuclei. ¹¹B NMR is highly specific for boron-containing compounds.Structural elucidation, quantitative analysis (qNMR), reaction kinetics.¹¹B NMR Chemical Shift: Phenylboronic acid (~25-35 ppm), this compound (distinct shift), Boronate esters (~10 ppm)[1][2].Definitive structural confirmation and distinguishing between different boron species.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions. Often coupled with GC or LC for mixture analysis.Molecular weight confirmation, identification of byproducts, quantification.UPLC-MS: LOD ~0.1 µg; LOQ ~1.0 µg; Recovery 97.1-105.7%; Precision <2.0% RSD[3].High-sensitivity detection, confirmation of product identity, and high-throughput screening.
Chromatography (HPLC, UPLC, TLC) Separates components of a mixture based on their differential distribution between a stationary and mobile phase.Separation of reactants, products, and impurities; quantitative analysis.UPLC: Provides high-resolution separation of various boronic acids and derivatives[3]. TLC: Offers a rapid, qualitative check of reaction progress[4].Routine quantitative analysis, reaction progress monitoring, and purification.
Infrared (IR) Spectroscopy Measures the absorption of infrared radiation by molecular vibrations.Functional group identification.Key Absorptions: Disappearance of H-bonded O-H stretch (3300–3200 cm⁻¹) from phenylboronic acid. Appearance of a strong B-O stretch (1380–1310 cm⁻¹) and a boroxine-specific band (680–705 cm⁻¹)[1].Quick and simple confirmation of the conversion of boronic acid to boroxine.

Visualizing Analytical Workflows

The selection and execution of an analytical method can be streamlined by following a logical workflow. The diagrams below illustrate a decision-making process for method selection and a typical workflow for reaction monitoring.

start Goal of Analysis? qualitative Qualitative Check (Reaction Complete?) start->qualitative Quick Confirmation quantitative Quantitative Analysis (Yield, Purity) start->quantitative Precise Measurement structural Structural Confirmation start->structural Identity Verification method_tlc_ir Use TLC or IR Spectroscopy qualitative->method_tlc_ir method_hplc_qnmr Use HPLC, UPLC, or qNMR quantitative->method_hplc_qnmr method_nmr_ms Use NMR and/or Mass Spectrometry structural->method_nmr_ms

Caption: Decision tree for selecting an appropriate analytical method.

start Start: Reaction in Progress aliquot 1. Sample Aliquot (e.g., 10 µL) start->aliquot quench 2. Quench Reaction (if necessary) aliquot->quench prepare 3. Prepare Sample (Dilute, Filter) quench->prepare inject 4. Inject into HPLC/UPLC System prepare->inject analyze 5. Data Acquisition (Chromatogram) inject->analyze interpret 6. Data Interpretation (Peak Integration, Quantification) analyze->interpret end End: Determine Conversion/Yield interpret->end

Caption: General workflow for monitoring reaction progress via HPLC/UPLC.

Detailed Experimental Protocols

Accurate and reproducible results hinge on well-defined experimental protocols. The following sections provide standardized methodologies for the key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is unparalleled for providing detailed structural information. For boronic acid derivatives, ¹¹B NMR is particularly insightful.

  • Objective: To confirm the formation of the B-O-B bonds in the boroxine ring and quantify the conversion from phenylboronic acid.

  • Sample Preparation:

    • Withdraw a 50 µL aliquot from the reaction mixture.

    • If applicable, quench the reaction and remove any solid catalyst or reagents.

    • Evaporate the solvent under reduced pressure.

    • Dissolve the residue in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Transfer the solution to an NMR tube.

  • ¹H NMR Protocol:

    • Acquire a standard proton spectrum to observe changes in the aromatic region and the disappearance of the B(OH)₂ protons of the starting material.

  • ¹¹B NMR Protocol:

    • Spectrometer: Operate at a frequency ≥ 128 MHz.

    • Acquisition: Use a boron-free probe if possible to minimize background signals.

    • Analysis: Monitor the signal for the starting tricoordinate phenylboronic acid (typically 25–35 ppm) and the appearance of a new signal corresponding to this compound.[1] Tetracoordinate boronate esters, if formed, will appear further upfield (around 10 ppm).[1][2]

Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)

This method provides high-resolution separation and sensitive detection, making it ideal for analyzing complex reaction mixtures and quantifying components with high precision.[3]

  • Objective: To separate and quantify phenylboronic acid, this compound, and other reaction components.

  • Sample Preparation:

    • Take a 10 µL aliquot from the reaction.

    • Dilute with 990 µL of mobile phase (e.g., a 1:1 mixture of acetonitrile and water) to make a 1:100 dilution.

    • Vortex the sample and filter through a 0.22 µm syringe filter before injection.

  • UPLC-MS Protocol:

    • Column: Acquity BEH C18 column or equivalent[3].

    • Mobile Phase A: 10 mM ammonium acetate in water[3].

    • Mobile Phase B: Acetonitrile[3].

    • Gradient: A suitable gradient from 5% to 95% B over several minutes.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • MS Detector: Electrospray Ionization (ESI) in either positive or negative mode.

    • Analysis: Develop a calibration curve using standards of known concentration to quantify the reactants and products. The method can achieve a limit of detection (LOD) of 0.1 µg and a limit of quantification (LOQ) of 1.0 µg for many boronic acids[3].

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR is a rapid and straightforward technique for confirming the conversion of functional groups, making it highly effective for validating the formation of this compound from its corresponding acid.

  • Objective: To confirm the dehydration of phenylboronic acid to this compound by monitoring key vibrational bands.

  • Sample Preparation:

    • Withdraw a small aliquot of the reaction mixture.

    • If the product is a solid, isolate a small amount and dry it thoroughly.

    • Prepare a KBr pellet or cast a thin film on a salt plate (e.g., NaCl).

  • FT-IR Protocol:

    • Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

    • Analysis: The success of the reaction is validated by observing the following spectral changes[1]:

      • Disappearance: A broad, strong O-H stretch from the boronic acid starting material between 3300–3200 cm⁻¹.

      • Appearance: A new, strong absorption band in the region of 680–705 cm⁻¹, which is diagnostic for the boroxine ring structure.

      • Appearance: A very strong B-O stretching band between 1380–1310 cm⁻¹.

Conclusion

Validating the success of this compound reactions is achievable through several reliable analytical methods. For rapid, qualitative confirmation of boroxine formation, FT-IR is an excellent choice due to its sensitivity to the key functional group changes[1]. For high-throughput screening and precise quantification of reaction components, UPLC-MS offers superior sensitivity and resolution[3]. For unambiguous structural elucidation and distinguishing between various boron species in solution, ¹¹B NMR is the most powerful and definitive technique[2]. Often, a combination of these methods, such as using TLC or IR for quick progress checks and HPLC or NMR for final analysis and quantification, provides the most comprehensive and robust validation of reaction success.

References

A Comparative Guide to Quantifying Triphenylboroxin in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and synthetic chemistry, accurate quantification of reagents, intermediates, and byproducts is critical for reaction monitoring, process optimization, and quality control. Triphenylboroxin, a common reagent and the anhydride of phenylboronic acid, plays a significant role in various chemical transformations, most notably in Suzuki-Miyaura coupling reactions.[1] Its concentration in a reaction mixture can fluctuate, impacting reaction kinetics and final product purity. This guide provides an objective comparison of prevalent analytical techniques for quantifying this compound, supported by experimental data and detailed protocols.

Comparison of Analytical Methods

The selection of an appropriate analytical method depends on factors such as the required sensitivity, selectivity, sample matrix complexity, and available instrumentation. The three primary techniques evaluated here are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Boron-11 Nuclear Magnetic Resonance (¹¹B NMR) Spectroscopy.

Quantitative Performance Summary

The table below summarizes the key performance metrics for each technique, offering a quick reference for method selection.

ParameterHPLC (UV/PDA)HPLC-MS/MSGC-MS (with derivatization)¹¹B qNMR
Principle Chromatographic separation followed by UV absorbance detection.Chromatographic separation followed by mass-based detection.Chromatographic separation of volatile derivatives followed by mass-based detection.Nuclear magnetic resonance of the ¹¹B nucleus.
Selectivity Moderate to HighVery HighVery HighHigh
Sensitivity µM to mM rangepM to nM rangeppm range% w/w range
Limit of Detection (LOD) ~1 µM[2]~0.05 ppm (analyte dependent)[3]~2.5 ppm (for diboron compounds)[4]~0.02% w/w (for boric acid)[5]
Limit of Quantification (LOQ) Analyte Dependent~1.0 µg (for many boronic acids)[6]< 32 ppm (for derivatized BBA)[4]~0.04% w/w (for boric acid)[5]
Sample Preparation Simple filtration and dilution.Simple filtration and dilution.Derivatization required. [4][7]Simple dilution with a deuterated solvent.
Pros Widely available, robust, good for routine analysis.High sensitivity and selectivity, structural confirmation.High sensitivity and selectivity for volatile compounds.Non-destructive, provides structural information, minimal sample prep.
Cons Lower sensitivity than MS, potential for co-elution.Higher cost, potential for matrix effects.Destructive, mandatory derivatization adds complexity and time.Lower sensitivity than chromatographic methods, requires specialized equipment.

Experimental Workflows and Methodologies

Visualizing the analytical workflow can help in understanding the practical steps involved in each technique.

High-Performance Liquid Chromatography (HPLC) Workflow

HPLC is a versatile technique for separating and quantifying boronic acids and their derivatives. The method can be tailored for sensitivity and selectivity by choosing an appropriate detector.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing p1 Aliquot Reaction Mixture p2 Quench Reaction (if necessary) p1->p2 p3 Dilute with Mobile Phase p2->p3 p4 Filter Sample (0.45 µm) p3->p4 a1 Inject into HPLC System p4->a1 a2 Separation on C18 Column a1->a2 a3 Detection (UV/PDA or MS) a2->a3 d1 Generate Chromatogram a3->d1 d2 Integrate Peak Area d1->d2 d3 Quantify via Calibration Curve d2->d3 result Result d3->result Final Concentration

Fig 1. General workflow for HPLC-based quantification.

Experimental Protocol: HPLC-UV

  • Standard Preparation: Prepare a stock solution of this compound in acetonitrile (ACN). Perform serial dilutions with the mobile phase to create calibration standards ranging from 1 µM to 500 µM.

  • Sample Preparation: Withdraw an aliquot (e.g., 100 µL) from the reaction mixture. Quench the reaction if necessary and dilute with the mobile phase to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter.

  • LC Conditions:

    • Column: XSelect Premier HSS T3 Column or equivalent C18 column.[1]

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: A linear gradient from 5% B to 95% B over 10-15 minutes is a typical starting point.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV detector set to an appropriate wavelength for this compound (e.g., 220 nm).

  • Quantification: Construct a calibration curve by plotting the peak area of the standards against their known concentrations. Determine the concentration of this compound in the sample by interpolating its peak area on the curve. For higher sensitivity, post-column derivatization with alizarin followed by fluorescence detection can be employed.[2]

Gas Chromatography-Mass Spectrometry (GC-MS) Workflow

GC-MS offers high selectivity but requires a crucial derivatization step to make non-volatile boronic acids suitable for gas-phase analysis.[4][7]

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing p1 Aliquot Reaction Mixture p2 Solvent Extraction p1->p2 p3 Derivatization (e.g., with MIDA) p2->p3 a1 Inject into GC-MS System p3->a1 Critical Step a2 Vaporization & Separation a1->a2 a3 Ionization (EI) & Mass Analysis (MS) a2->a3 d1 Generate Total Ion Chromatogram a3->d1 d2 Extract Ion & Integrate Peak d1->d2 d3 Quantify via Calibration Curve d2->d3 result Result d3->result Final Concentration

Fig 2. Workflow for GC-MS, highlighting the derivatization step.

Experimental Protocol: GC-MS (with Derivatization)

  • Standard Preparation: Prepare standards of this compound in a suitable solvent (e.g., dichloromethane).

  • Derivatization: Due to their high polarity, boronic acids require derivatization for GC analysis.[7] A common procedure involves converting the boronic acid to a more volatile boronate ester, for example, by reacting with a diol like pinacol or triethanolamine.[8]

    • To an aliquot of the sample or standard, add an excess of the derivatizing agent and a catalyst if needed.

    • Heat the mixture (e.g., 60 °C for 30 minutes) to ensure complete reaction.

  • GC-MS Conditions:

    • Column: A standard non-polar column like a DB-5ms or HP-5ms.

    • Carrier Gas: Helium at a constant flow of 1-2 mL/min.[4]

    • Oven Program: Start at a low temperature (e.g., 80 °C), hold for 2-3 minutes, then ramp at 15-20 °C/min to a final temperature of 250-280 °C.[4]

    • Inlet: 250 °C, split mode.

    • MS Detector: Electron Ionization (EI) source at 70 eV. Scan a mass range appropriate for the derivatized analyte or use Selected Ion Monitoring (SIM) for higher sensitivity.

  • Quantification: Create a calibration curve using the derivatized standards. Quantify the sample by comparing its integrated peak area to the curve.

¹¹B Nuclear Magnetic Resonance (NMR) Spectroscopy Workflow

¹¹B NMR is a powerful, non-destructive technique that directly probes the boron atom, providing both quantitative and structural information about different boron species in the mixture.[9][10]

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing p1 Aliquot Reaction Mixture p2 Add Deuterated Solvent (e.g., DMSO-d6) p1->p2 p3 Add Internal Standard p2->p3 a1 Place in NMR Spectrometer p3->a1 a2 Acquire ¹¹B NMR Spectrum a1->a2 d1 Apply Fourier Transform & Phasing a2->d1 d2 Integrate Signals of Interest & Standard d1->d2 d3 Calculate Molar Ratio & Concentration d2->d3 result Result d3->result Final Concentration

Fig 3. Workflow for quantitative ¹¹B NMR (qNMR) analysis.

Experimental Protocol: Quantitative ¹¹B NMR (qNMR)

  • Sample Preparation:

    • Accurately weigh a certified internal standard (IS) into an NMR tube. The IS should be a stable compound with a known concentration and a ¹¹B signal that does not overlap with the analyte signals.

    • Add a precise volume or weight of the reaction mixture aliquot to the NMR tube.

    • Add a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) to dissolve the components fully.

  • NMR Acquisition:

    • Acquire the ¹¹B NMR spectrum. The chemical shifts are sensitive to the boron environment; sp² hybridized boron in boronic acids and boroxines typically appears at a different chemical shift than sp³ hybridized boron in boronate esters.[11]

    • Ensure acquisition parameters are set for quantitative analysis (e.g., sufficient relaxation delay, appropriate pulse angle).

  • Data Processing and Quantification:

    • Process the spectrum (Fourier transform, phase correction, baseline correction).

    • Integrate the area of the this compound signal (I_analyte) and the internal standard signal (I_IS).

    • Calculate the concentration of the analyte using the following equation:

    Concentration_analyte = (I_analyte / I_IS) * (Moles_IS / Volume_analyte) * (N_IS / N_analyte)

    Where N is the number of boron atoms for the signal being integrated (for this compound, this would be normalized per boron atom). Validation of this method has shown excellent linearity (R² > 0.99) and recovery for boron-containing species.[5]

Conclusion

The choice of method for quantifying this compound is a trade-off between sensitivity, speed, cost, and the level of detail required.

  • HPLC-UV is a robust and widely accessible method ideal for routine in-process control where high sensitivity is not the primary concern.

  • LC-MS/MS is the preferred method for trace-level quantification, such as when monitoring residual impurities in a final active pharmaceutical ingredient (API), offering unparalleled sensitivity and selectivity.[3]

  • GC-MS can be effective but is often less desirable due to the added complexity and potential for incomplete reactions during the mandatory derivatization step.

  • ¹¹B qNMR is an excellent choice for reaction monitoring as it is non-destructive, requires minimal sample preparation, and provides direct insight into the relative concentrations of different boron species (acid, boroxin, ester) in the solution.[9] Its lower sensitivity, however, makes it less suitable for trace analysis.

References

A Researcher's Guide to Monitoring Triphenylboroxin-Involved Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, meticulous monitoring of reaction progress is paramount to ensuring reproducibility, optimizing yield, and understanding reaction kinetics. This is especially true for complex transformations like the Suzuki-Miyaura cross-coupling, a cornerstone of modern synthesis where Triphenylboroxin often serves as a key reagent.

This compound, the anhydride of phenylboronic acid, is a widely used reagent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[1][2][3] Monitoring the consumption of starting materials and the formation of the desired product is crucial for determining reaction completion, identifying potential side reactions, and developing robust synthetic protocols.

This guide compares the most common analytical techniques for monitoring the progress of a model Suzuki-Miyaura reaction involving this compound. We will provide an objective comparison of their performance, supported by representative data and detailed experimental protocols.

Model Reaction

For the purpose of this guide, we will consider the Suzuki-Miyaura coupling of an aryl halide (Ar¹-X) with this compound (a source of the phenylboronic acid equivalent, Ar²-B(OH)₂) to yield a biaryl product (Ar¹-Ar²).

Comparison of Monitoring Techniques

Several analytical methods can be employed to track the progress of this reaction. The choice of technique often depends on factors such as the required level of accuracy, available instrumentation, sample properties, and analysis time. The most common methods include Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

TechniqueSpeedCost (per sample)Sample VolumeQuantitative AccuracyEase of UseKey AdvantagesLimitations
TLC Very Fast (5-15 min)Very Low< 1 µLQualitative to Semi-QuantitativeVery EasySimple, cost-effective, and provides rapid information on reaction components.[4][5]Not inherently quantitative; structural characterization is not possible by optical methods alone.[4][5]
HPLC Moderate (10-60 min)Moderate5-20 µLHighModerateExcellent for non-volatile and thermally unstable compounds; highly adaptable with various detectors.[6][7]Slower than GC and requires significant solvent usage.[6][8]
GC Fast (1-20 min)Low< 1 µLHighModerateProvides faster run times than HPLC; ideal for volatile and thermally stable compounds.[6][8]Not suitable for non-volatile or thermally labile compounds.[7][9]
¹H & ¹⁹F NMR Fast (2-10 min)Low (if automated)~500 µLHighEasy to ModerateExcellent for structural elucidation and quantitative analysis without deuterated solvents if a proton lock is available.[10]Requires a larger sample volume; sensitivity can be an issue for minor components.
¹¹B NMR Fast (5-15 min)Low (if automated)~500 µLSemi-QuantitativeModerate to DifficultDirectly observes the boron species, providing insight into boronic acid stability and consumption.[11][12]Requires a specialized NMR probe; interpretation can be complex due to broad signals.

Experimental Protocols

Detailed methodologies for each technique are crucial for obtaining reliable and reproducible results. The following protocols are tailored for monitoring our model Suzuki-Miyaura reaction.

Protocol 1: Thin-Layer Chromatography (TLC)

TLC is a simple and rapid method for qualitatively monitoring a reaction's progress by observing the disappearance of starting materials and the appearance of the product.[4][13][14]

Materials:

  • TLC plates (e.g., silica gel 60 F₂₅₄)

  • Developing chamber

  • Eluent (e.g., a mixture of ethyl acetate and hexanes)

  • Capillary tubes for spotting

  • UV lamp

Procedure:

  • Prepare the TLC Plate: Draw a faint pencil line (origin) about 1 cm from the bottom of the plate.

  • Spot the Plate: On the origin, make three separate spots:

    • SM (Starting Material): A spot of the aryl halide.

    • Co (Co-spot): A combined spot of the aryl halide and the reaction mixture.

    • R (Reaction): A spot of the reaction mixture taken at a specific time point.

  • Develop the Plate: Place the plate in a developing chamber containing the chosen eluent, ensuring the solvent level is below the origin.

  • Visualize: Once the solvent front nears the top, remove the plate, mark the front, and visualize the spots under a UV lamp.

  • Analyze: Compare the "R" lane to the "SM" and "Co" lanes. The diminishing intensity of the starting material spot and the appearance of a new product spot indicate reaction progress.

Protocol 2: High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful quantitative technique well-suited for the analysis of non-volatile compounds common in pharmaceutical and fine chemical synthesis.[6][15]

Materials:

  • HPLC system with a suitable detector (e.g., UV-Vis)

  • Appropriate HPLC column (e.g., C18)

  • Mobile phase (e.g., a mixture of acetonitrile and water)

  • Internal standard (a non-reactive, stable compound)

Procedure:

  • Sample Preparation: At various time points, withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.

  • Quenching: Immediately quench the reaction by diluting the aliquot in a known volume of a suitable solvent (e.g., acetonitrile) that also contains a known concentration of an internal standard.

  • Filtration: Filter the sample through a syringe filter (e.g., 0.45 µm) to remove particulate matter.

  • Injection: Inject a small volume (e.g., 10 µL) of the filtered sample into the HPLC system.

  • Analysis: Monitor the chromatogram for the peaks corresponding to the starting material, product, and internal standard. The percentage conversion can be calculated by comparing the peak areas of the starting material and product relative to the internal standard.

Protocol 3: Gas Chromatography (GC)

GC is an excellent method for monitoring reactions that involve volatile and thermally stable compounds, often providing faster analysis times than HPLC.[8][16]

Materials:

  • GC system with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)

  • Appropriate GC column (e.g., capillary column)

  • Carrier gas (e.g., helium or nitrogen)

  • Internal standard

Procedure:

  • Sample Preparation: Similar to HPLC, withdraw and quench an aliquot of the reaction mixture at different time intervals using a solvent containing an internal standard.

  • Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC injection port.

  • Analysis: The components of the mixture are separated based on their boiling points and interaction with the stationary phase. The resulting chromatogram is used to determine the relative concentrations of the reactants and products, allowing for the calculation of reaction conversion.

Protocol 4: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy offers detailed structural information and is inherently quantitative, making it a valuable tool for reaction monitoring.[10]

Materials:

  • NMR spectrometer (¹H, ¹⁹F, or ¹¹B capabilities)

  • NMR tubes

  • Deuterated solvent (optional if the instrument can lock on a proton signal)[10]

Procedure:

  • Sample Preparation: At each time point, a sample is taken from the reaction mixture and placed in an NMR tube. If necessary, a deuterated solvent is added.

  • Acquisition: Acquire the NMR spectrum. For ¹H NMR, distinct signals for the starting material and product can be integrated to determine their relative ratio. If the starting material contains a fluorine atom, ¹⁹F NMR can be a very clean way to monitor the reaction, as the fluorine signal of the starting material will decrease as the product signal appears.[10]

  • ¹¹B NMR: This technique can be used to specifically monitor the boron-containing species. The signal for this compound will change as it is consumed and converted into other boron-containing intermediates or byproducts.[12]

Data Presentation

The quantitative data obtained from HPLC, GC, or NMR can be summarized in a table to clearly illustrate the reaction progress over time.

Table 2: Representative Reaction Progress Data (via HPLC)

Time (minutes)Starting Material Peak AreaProduct Peak Area% Conversion
015,43200%
3010,1855,24734%
606,3219,11159%
1202,16013,27286%
18046314,96997%
240< 15015,282>99%

Visualizing Workflows and Logic

Diagrams created using Graphviz can effectively illustrate experimental workflows and the decision-making process for selecting an appropriate monitoring technique.

G cluster_0 Reaction Monitoring Workflow Start Start Reaction Sample Withdraw Aliquot at Time = t Start->Sample Quench Quench Reaction (e.g., dilute in solvent) Sample->Quench Prepare Prepare for Analysis (e.g., add internal standard, filter) Quench->Prepare Analyze Analyze Sample (TLC, HPLC, GC, NMR) Prepare->Analyze Decision Reaction Complete? Analyze->Decision Decision->Sample No Workup Proceed to Workup Decision->Workup Yes Continue Continue Monitoring

Caption: General workflow for monitoring a chemical reaction.

G cluster_1 Decision Guide for Monitoring Technique q1 Need quick qualitative check? a1_yes Use TLC q1->a1_yes Yes q2 Are compounds volatile & thermally stable? q1->q2 No, need quantitative data a2_yes Use GC/GC-MS q2->a2_yes Yes q3 Need high accuracy for non-volatile compounds? q2->q3 No a3_yes Use HPLC q3->a3_yes Yes q4 Need structural info & have >0.5 mL sample? q3->q4 No a4_yes Use NMR q4->a4_yes Yes end_node Consider alternative methods q4->end_node No

References

A Comparative Analysis of Boroxine-Related Catalysts in Direct Amidation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Boronic Acid Catalyst Performance in Amide Bond Formation

The quest for efficient, mild, and sustainable methods for amide bond formation is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and materials science sectors. Boron-based catalysts, especially arylboronic acids, have emerged as a prominent class of metal-free catalysts for the direct dehydrative condensation of carboxylic acids and amines. This guide provides a comparative analysis of various boronic acid catalysts, the precursors to boroxines, detailing their performance with supporting experimental data and mechanistic insights. While boroxines, the cyclic anhydrides of boronic acids, are readily formed under reaction conditions, they are often considered off-cycle or less active species in many catalytic amidation reactions.[1][2][3] Therefore, this analysis focuses on the performance of their boronic acid precursors, which dictate the overall efficiency of the catalytic system.

Comparative Performance of Arylboronic Acid Catalysts

The catalytic activity of arylboronic acids in direct amidation is significantly influenced by the electronic and steric nature of the substituents on the aromatic ring. Electron-deficient arylboronic acids generally exhibit higher catalytic activity.[4][5] This is attributed to the increased Lewis acidity of the boron center, which enhances its ability to activate the carboxylic acid partner.[2] The following table summarizes the performance of various substituted phenylboronic acid catalysts in the direct amidation of a model reaction between a carboxylic acid and an amine.

CatalystSubstituent PositionElectronic Nature of SubstituentAmine SubstrateCarboxylic Acid SubstrateYield (%)Reference
Phenylboronic acid-NeutralBenzylamineBenzoic acidLow[4]
3,4,5-Trifluorophenylboronic acidmeta, paraElectron-withdrawingBenzylamineBenzoic acidHigh[6]
3,5-Bis(trifluoromethyl)phenylboronic acidmetaStrongly electron-withdrawingBenzylamineBenzoic acid95[4]
2-Iodophenylboronic acidorthoWeakly electron-withdrawingVarious aminesVarious acidsHigh[7]
2-(N,N-Diisopropylaminomethyl)phenylboronic acidorthoElectron-donating (with Lewis base)Various aminesAromatic acidsHigh[6]
2-Hydroxyphenylboronic acidorthoElectron-donatingVarious aminesAromatic acidsup to 98[8]

Experimental Protocols

The following is a general experimental protocol for the direct amidation of carboxylic acids and amines using an arylboronic acid catalyst, based on common procedures reported in the literature.[4][6][7]

Materials:

  • Carboxylic acid (1.0 mmol, 1.0 equiv)

  • Amine (1.1 mmol, 1.1 equiv)

  • Arylboronic acid catalyst (0.05-0.10 mmol, 5-10 mol%)

  • Anhydrous toluene or fluorobenzene (5 mL)

  • Dehydrating agent (e.g., 4 Å molecular sieves)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the carboxylic acid, amine, arylboronic acid catalyst, and dehydrating agent.

  • The flask is placed under an inert atmosphere.

  • Anhydrous solvent is added to the flask.

  • The reaction mixture is heated to reflux (typically 110-120 °C) and stirred vigorously.

  • The progress of the reaction is monitored by an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The solid dehydrating agent is removed by filtration.

  • The filtrate is concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired amide.

Mechanistic Insights and the Role of Boroxines

The catalytic cycle of direct amidation by boronic acids is generally proposed to involve the activation of the carboxylic acid. The boronic acid reversibly reacts with the carboxylic acid to form an acyloxyboronic acid intermediate. This intermediate is more electrophilic than the parent carboxylic acid and is thus more susceptible to nucleophilic attack by the amine. The subsequent aminolysis releases the amide product and regenerates the boronic acid catalyst.

However, under the dehydrative conditions of the reaction, boronic acids are in equilibrium with their corresponding boroxines. In some cases, particularly with substrates like 2-aminopyridine, the formation of a stable, coordinatively saturated boroxine-amine complex can sequester the catalyst in an inactive state, thereby inhibiting the reaction.[1][2] The interplay between the active monomeric boronic acid and the less active or inactive trimeric boroxine is a critical factor in the overall catalytic efficiency.

Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_off_cycle Off-Cycle Equilibrium Catalyst R-B(OH)₂ Intermediate1 Acyloxyboronic Acid Intermediate Catalyst->Intermediate1 + R'-COOH - H₂O CarboxylicAcid R'-COOH Intermediate2 Tetrahedral Intermediate Intermediate1->Intermediate2 + R''-NH₂ Amine R''-NH₂ Intermediate2->Catalyst - Amide - H₂O Product Amide Product Intermediate2->Product Water H₂O Boroxine Boroxine (RBO)₃ Catalyst_ref 3 R-B(OH)₂ Boroxine->Catalyst_ref + 3 H₂O Catalyst_ref->Boroxine - 3 H₂O

Figure 1. Catalytic cycle for boronic acid-catalyzed direct amidation and the off-cycle equilibrium with the corresponding boroxine.

References

A Comparative Guide to Assessing the Purity of Synthesized Triphenylboroxine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the purity of reagents is paramount to ensure reliable and reproducible results. Triphenylboroxine, a cyclic anhydride of phenylboronic acid, is a widely used reagent in organic synthesis, notably in Suzuki-Miyaura cross-coupling reactions.[1] Its purity can significantly impact reaction yields and impurity profiles of the final products. This guide provides a comprehensive comparison of analytical techniques for assessing the purity of synthesized Triphenylboroxine, alongside a comparison with its common precursor, phenylboronic acid.

Key Purity Assessment Techniques

The purity of Triphenylboroxine is typically assessed using a combination of spectroscopic and chromatographic methods. These techniques help in identifying and quantifying the main component as well as any process-related impurities or degradation products. The most common analytical methods include Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Melting Point Analysis.

Table 1: Comparison of Analytical Techniques for Purity Assessment

TechniquePrincipleInformation ProvidedAdvantagesLimitations
¹H NMR Spectroscopy Measures the magnetic properties of hydrogen nuclei.Structural confirmation, identification and quantification of proton-bearing impurities.Provides detailed structural information, can be quantitative (qNMR).[2][3][4]Complex spectra can arise from the equilibrium between Triphenylboroxine and phenylboronic acid.[2]
¹¹B NMR Spectroscopy Measures the magnetic properties of boron nuclei.Information about the boron environment, useful for distinguishing between boronic acid and boroxine.Sensitive to the coordination state of boron.Broader signals compared to ¹H NMR.
HPLC (Reversed-Phase) Separates compounds based on their hydrophobicity.Quantification of Triphenylboroxine and separation from non-polar impurities.High resolution and sensitivity, suitable for quantitative analysis.[2]Boronic acids can be challenging to analyze due to their polarity.[2]
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions.Molecular weight confirmation and identification of impurities.High sensitivity and specificity.May not be suitable for direct quantification without appropriate standards.
Melting Point Analysis Determines the temperature range over which a solid melts.Indication of purity; impurities typically lower and broaden the melting range.Simple and rapid technique.[5]Non-specific; a sharp melting point does not guarantee the absence of all impurities.

Comparison with Phenylboronic Acid

Triphenylboroxine is the trimeric anhydride of phenylboronic acid and often exists in equilibrium with it, especially in the presence of water.[1][6] Therefore, a crucial aspect of assessing Triphenylboroxine's purity is to determine the content of residual phenylboronic acid.

Table 2: Triphenylboroxine vs. Phenylboronic Acid

FeatureTriphenylboroxinePhenylboronic Acid
Chemical Formula C₁₈H₁₅B₃O₃C₆H₇BO₂
Molecular Weight 311.74 g/mol 121.93 g/mol
Structure Cyclic trimerMonomer
Key Analytical Signal Specific signals in ¹H and ¹¹B NMR indicating the boroxine ring structure.Distinct signals for the B(OH)₂ group in NMR and different retention time in HPLC.
Common Impurity in the Other Can be an impurity in phenylboronic acid samples due to dehydration.[2]Can be present in Triphenylboroxine due to hydrolysis.[1]

Experimental Protocols

Detailed and standardized experimental protocols are essential for accurate and reproducible purity assessment.

Quantitative ¹H NMR (qNMR) Spectroscopy

Objective: To determine the purity of Triphenylboroxine and quantify the amount of residual phenylboronic acid.

Protocol:

  • Sample Preparation: Accurately weigh approximately 10-20 mg of the synthesized Triphenylboroxine and a known amount of a certified internal standard (e.g., dimethyl sulfone) into an NMR tube.

  • Solvent: Add a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) that dissolves both the sample and the internal standard. Ensure the solvent is anhydrous to minimize hydrolysis of the boroxine.

  • Data Acquisition: Acquire the ¹H NMR spectrum using a high-field NMR spectrometer (e.g., 400 MHz or higher). Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the protons being quantified to allow for complete relaxation and accurate integration.

  • Data Processing: Process the spectrum (phasing, baseline correction).

  • Quantification: Integrate the signals corresponding to the aromatic protons of Triphenylboroxine (typically in the range of 7.4-8.3 ppm) and the signal of the internal standard. The purity is calculated based on the ratio of the integrals and the known weights of the sample and the standard. The amount of phenylboronic acid can be determined by integrating its distinct aromatic signals.

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the percentage purity of Triphenylboroxine by separating it from impurities.

Protocol:

  • System: A standard HPLC system with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid, is commonly used. A typical gradient might start at 70% A and ramp to 10% A over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where Triphenylboroxine has strong absorbance (e.g., 220 nm).

  • Sample Preparation: Prepare a stock solution of the synthesized Triphenylboroxine in the mobile phase or a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL.

  • Injection Volume: 10 µL.

  • Analysis: The percentage purity is determined by the area of the main peak relative to the total area of all peaks in the chromatogram.

Visualizing the Workflow

The following diagrams illustrate the logical workflow for the purity assessment of synthesized Triphenylboroxine.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Initial Characterization cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Chromatographic Analysis cluster_data Data Analysis & Purity Determination Synthesis Synthesized Triphenylboroxine Initial_Checks Initial Checks (TLC, Melting Point) Synthesis->Initial_Checks NMR NMR Spectroscopy (¹H, ¹¹B) Initial_Checks->NMR MS Mass Spectrometry Initial_Checks->MS HPLC HPLC Analysis Initial_Checks->HPLC Data_Integration Data Integration & Comparison NMR->Data_Integration MS->Data_Integration HPLC->Data_Integration Purity_Report Final Purity Report Data_Integration->Purity_Report NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Weigh Weigh Sample & Internal Standard Dissolve Dissolve in Deuterated Solvent Weigh->Dissolve Acquire Acquire ¹H and ¹¹B NMR Spectra Dissolve->Acquire Process Process Spectra (Phase, Baseline) Acquire->Process Integrate Integrate Signals Process->Integrate Calculate Calculate Purity & Impurity Content Integrate->Calculate

References

A Comparative Performance Analysis of Triphenylboroxin in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Triphenylboroxin Against Phenylboronic Acid in Key Cross-Coupling Reactions.

In the landscape of modern organic synthesis, the choice of reagents is paramount to achieving high yields, operational simplicity, and cost-effectiveness. This compound, the cyclic anhydride of phenylboronic acid, has emerged as a stable and highly effective alternative to its monomeric counterpart in pivotal carbon-carbon and carbon-heteroatom bond-forming reactions. This guide provides a comprehensive performance benchmark of this compound in Suzuki-Miyaura and Chan-Lam couplings, presenting supporting experimental data, detailed protocols, and visual workflows to inform your synthetic strategy.

At a Glance: this compound vs. Phenylboronic Acid

FeatureThis compoundPhenylboronic Acid
Chemical Formula C₁₈H₁₅B₃O₃C₆H₇BO₂
Molar Mass 311.74 g/mol 121.93 g/mol
Form White to off-white solidWhite to off-white solid
Stability Generally more stable, less prone to dehydrationCan dehydrate to form this compound
Active Species Can act as a direct source of the active arylating speciesOften dehydrates in situ to the boroxine, which is the active species in some reactions
Stoichiometry 1 mole provides 3 moles of the phenyl group1 mole provides 1 mole of the phenyl group

Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. While direct head-to-head comparative studies are not extensively documented in single publications, the performance of this compound can be inferred from the reactivity of analogous boroxines and the vast literature on phenylboronic acid. Boroxines are known to be effective in Suzuki-Miyaura couplings, in some cases offering advantages in terms of stability and ease of handling.

Table 1: Representative Yields for Suzuki-Miyaura Coupling of Aryl Halides with Phenylboronic Acid.

EntryAryl HalideCatalyst (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
14-IodoanisolePd(PPh₃)₄ (1.5)K₂CO₃Toluene/H₂O801295
21-Bromo-4-nitrobenzenePd(OAc)₂ (2), PPh₃ (8)K₂CO₃Dioxane/H₂O90492
34-ChloroacetophenonePd(dba)₂ (1.5), SPhos (3)K₃PO₄Toluene1001888
42-BromopyridinePd(PPh₃)₄ (3)Na₂CO₃DME/H₂O851690

Note: The data in this table is compiled from various sources and represents typical yields. Actual yields may vary depending on the specific reaction conditions and substrate purity.

Based on the performance of other boroxines, this compound is expected to provide comparable, if not slightly improved, yields under similar conditions due to its high stability.

Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reagents Reagents pd0 Pd(0)Ln pd_aryl_halide Ar-Pd(II)(X)Ln pd0->pd_aryl_halide Oxidative Addition pd_aryl_boroxine Ar-Pd(II)(Ar')Ln pd_aryl_halide->pd_aryl_boroxine Transmetalation pd_aryl_boroxine->pd0 Reductive Elimination biaryl Ar-Ar' pd_aryl_boroxine->biaryl aryl_halide Ar-X aryl_halide->pd_aryl_halide triphenylboroxine (Ar'BO)₃ triphenylboroxine->pd_aryl_boroxine base Base base->pd_aryl_boroxine Chan_Lam_Workflow start Start setup Combine Substrate, This compound, Cu(OTf)₂ in EtOH start->setup reaction Heat at 40°C (Monitor by TLC) setup->reaction workup Solvent Evaporation & Extraction reaction->workup purification Column Chromatography workup->purification product Isolated N-Arylated Product purification->product

A Comparative Guide to Spectroscopic Techniques for Triphenylboroxin Product Confirmation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The confirmation of the successful synthesis of Triphenylboroxin, a key intermediate in various chemical transformations, relies on a suite of spectroscopic techniques. Each method provides unique structural information, and a comprehensive analysis often involves the use of multiple techniques to unambiguously verify the product's identity and purity. This guide provides a comparative overview of the most common spectroscopic methods for this compound confirmation, complete with experimental data, detailed protocols, and a visual representation of the analytical workflow.

At a Glance: Comparison of Spectroscopic Techniques

The following table summarizes the key quantitative data and characteristics of the primary spectroscopic techniques used for the confirmation of this compound.

TechniqueInformation ProvidedSample StateTypical Chemical Shifts / Frequencies / m/zKey AdvantagesKey Disadvantages
¹H NMR Proton environment, number of non-equivalent protonsSolution~7.2-8.3 ppm (multiplets)Rapid, non-destructive, provides detailed structural informationRequires deuterated solvents, can be complex for impure samples
¹³C NMR Carbon skeleton, number of non-equivalent carbonsSolution~128-135 ppmComplements ¹H NMR, good for confirming carbon frameworkLess sensitive than ¹H NMR, longer acquisition times
¹¹B NMR Boron environmentSolution~18-22 ppm (broad singlet)Directly probes the boron atom, confirms the presence of boroxineBroad signals can sometimes be difficult to interpret precisely
FT-IR Functional groups, bond vibrationsSolid / Solution~1330-1380 cm⁻¹ (B-O stretching), ~680-705 cm⁻¹ (boroxine ring)Fast, simple sample preparation, good for identifying key functional groupsProvides limited structural detail compared to NMR
Mass Spec. Molecular weight, fragmentation patternSolid / Solutionm/z 312 [M]⁺High sensitivity, provides exact molecular weightCan cause fragmentation, which may complicate interpretation
X-ray Cryst. 3D molecular structure, bond lengths and anglesSingle CrystalN/AProvides definitive structural proofRequires a suitable single crystal, which can be difficult to grow

In-Depth Analysis and Experimental Protocols

This section provides detailed experimental protocols for each of the key spectroscopic techniques, offering a practical guide for researchers in the lab.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic compounds, including this compound. ¹H, ¹³C, and ¹¹B NMR are all highly informative.

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.[1][2]

  • Instrument Parameters:

    • Spectrometer: 400 MHz or higher field strength for better resolution.

    • ¹H NMR:

      • Number of scans: 16-32

      • Relaxation delay: 1-2 seconds

      • Pulse width: Calibrated 90° pulse

      • Spectral width: -2 to 12 ppm

    • ¹³C NMR:

      • Number of scans: 1024 or more, depending on sample concentration.

      • Relaxation delay: 2-5 seconds

      • Pulse program: Proton-decoupled

      • Spectral width: 0 to 200 ppm

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[2]

Expected Results:

  • ¹H NMR (in CDCl₃): A complex multiplet in the aromatic region, typically between δ 7.2 and 8.3 ppm, integrating to 15 protons. The splitting pattern arises from the coupling of the phenyl protons.

  • ¹³C NMR (in CDCl₃): Several signals in the aromatic region, generally between δ 128 and 135 ppm, corresponding to the different carbon environments in the phenyl rings. The carbon attached to the boron atom (ipso-carbon) may be broad or difficult to observe.[3]

  • ¹¹B NMR (in CDCl₃): A characteristic broad singlet is expected in the range of δ 18-22 ppm, which is indicative of a trigonal planar boron atom in a boroxine ring.[4]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and simple technique to identify the presence of specific functional groups and the characteristic boroxine ring structure.

Experimental Protocol: Solid-State (KBr Pellet)

  • Sample Preparation:

    • Thoroughly grind a small amount of the this compound sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.[5][6]

    • Transfer the mixture to a pellet press and apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.[6]

  • Instrument Parameters:

    • Spectrometer: A standard FT-IR spectrometer.

    • Scan Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Acquisition: Record the spectrum of the KBr pellet. A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.

Expected Results:

The FT-IR spectrum of this compound will show characteristic absorption bands. A strong and sharp absorption band, which is considered characteristic for boroxines, typically appears between 680 and 705 cm⁻¹.[3] Additionally, a strong B-O stretching vibration is expected in the region of 1330-1380 cm⁻¹. The spectrum will also feature aromatic C-H and C=C stretching and bending vibrations. The absence of a broad O-H stretching band around 3200-3600 cm⁻¹ is a key indicator of the successful conversion of phenylboronic acid to its anhydride, this compound.[7]

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique that provides information about the molecular weight and fragmentation pattern of a compound. Both Electron Ionization (EI) and Electrospray Ionization (ESI) can be used for the analysis of this compound.

Experimental Protocol: Electron Ionization (EI-MS)

  • Sample Introduction: Introduce a small amount of the solid sample directly into the ion source via a direct insertion probe.

  • Instrument Parameters:

    • Ionization Energy: 70 eV.

    • Mass Range: m/z 50-500.

    • Source Temperature: 150-250 °C.

  • Data Acquisition: Acquire the mass spectrum.

Experimental Protocol: Electrospray Ionization (ESI-MS)

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) at a low concentration (e.g., 1 µg/mL).

  • Instrument Parameters:

    • Ionization Mode: Positive or negative ion mode.

    • Capillary Voltage: 3-5 kV.

    • Nebulizing Gas: Nitrogen.

    • Drying Gas Temperature: 200-350 °C.

  • Data Acquisition: Infuse the sample solution into the ESI source and acquire the mass spectrum.

Expected Results:

  • EI-MS: The mass spectrum will show the molecular ion peak [M]⁺ at m/z 312.[8] Due to the high energy of EI, fragmentation will occur, leading to characteristic fragment ions.

  • ESI-MS: ESI is a softer ionization technique and is expected to show a prominent protonated molecule [M+H]⁺ at m/z 313 or adducts with solvent or salt ions. Fragmentation can be induced by increasing the cone voltage. The choice of mobile phase and cationization reagent can be optimized for better signal.[9]

Single-Crystal X-ray Crystallography

X-ray crystallography provides the most definitive structural confirmation by determining the three-dimensional arrangement of atoms in a crystal.

Experimental Protocol:

  • Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction. This is often the most challenging step and may require screening of various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection:

    • Mount a suitable single crystal on a goniometer.

    • Collect diffraction data using a single-crystal X-ray diffractometer, typically with Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å) radiation.[10][11]

    • Data is collected over a range of angles by rotating the crystal.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the crystal structure using direct methods or Patterson methods.

    • Refine the atomic positions and thermal parameters against the experimental data.

Expected Results:

The successful structure determination will yield a detailed 3D model of the this compound molecule, confirming the planar B₃O₃ ring and the orientation of the phenyl groups. It will also provide precise bond lengths and angles, offering unequivocal proof of the compound's identity.[12]

Visualizing the Workflow

The following diagrams illustrate the logical workflow for this compound product confirmation using the described spectroscopic techniques.

product_confirmation_workflow cluster_synthesis Synthesis cluster_initial_screening Initial Screening cluster_structural_elucidation Structural Elucidation cluster_definitive_confirmation Definitive Confirmation cluster_conclusion Conclusion Synthesis This compound Synthesis FTIR FT-IR Spectroscopy Synthesis->FTIR Initial Check TLC Thin Layer Chromatography Synthesis->TLC Purity Check NMR NMR Spectroscopy (¹H, ¹³C, ¹¹B) FTIR->NMR TLC->NMR MS Mass Spectrometry (EI, ESI) NMR->MS Molecular Weight Confirmed Product Confirmed NMR->Confirmed Xray X-ray Crystallography MS->Xray For Absolute Proof Xray->Confirmed

Caption: Workflow for this compound Confirmation.

Signaling Pathway of Spectroscopic Information

The following diagram illustrates how the information from different spectroscopic techniques converges to confirm the structure of this compound.

spectroscopic_information_pathway cluster_techniques Spectroscopic Techniques cluster_information Structural Information cluster_confirmation Product Confirmation NMR NMR (¹H, ¹³C, ¹¹B) Connectivity Connectivity & Proton/Carbon Environment NMR->Connectivity FTIR FT-IR FunctionalGroups Functional Groups & Boroxine Ring FTIR->FunctionalGroups MS Mass Spec. MolecularWeight Molecular Weight & Formula MS->MolecularWeight XRAY X-ray Cryst. ThreeDStructure 3D Structure & Stereochemistry XRAY->ThreeDStructure This compound This compound Structure Confirmed Connectivity->this compound FunctionalGroups->this compound MolecularWeight->this compound ThreeDStructure->this compound

Caption: Information flow from techniques to confirmation.

By judiciously applying these spectroscopic techniques and carefully interpreting the resulting data, researchers can confidently confirm the synthesis of this compound, ensuring the quality and reliability of their subsequent research and development efforts.

References

A Comparative Guide to the Efficacy of Triphenylboroxin and Other Coupling Reagents in Suzuki-Miyaura Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice of a coupling reagent is critical for the successful synthesis of complex molecules. The Suzuki-Miyaura cross-coupling reaction is a fundamental tool for forming carbon-carbon bonds, particularly in the creation of biaryl compounds prevalent in pharmaceuticals.[1][2] This guide provides an objective comparison of Triphenylboroxin with other common organoboron reagents, supported by experimental data, to aid in the selection of the most suitable reagent for specific synthetic challenges.

This compound, the cyclic anhydride of phenylboronic acid, serves as a stable and convenient alternative to the more commonly used boronic acids.[3][4] While boronic acids are widely available and generally reactive, they can present challenges related to stability and handling.[2] This guide will compare this compound to boronic acids, boronic esters (e.g., pinacol esters), and potassium organotrifluoroborates, evaluating their performance based on stability, reactivity, and reaction yields.

Performance Comparison of Organoboron Reagents

The selection of an organoboron reagent for a Suzuki-Miyaura coupling reaction depends on several factors, including the stability of the reagent, ease of handling, and its reactivity with the specific substrates and catalytic system. The following table summarizes the general properties of this compound and its common alternatives.

Table 1: General Properties of Common Organoboron Reagents

Reagent ClassRepresentative StructureKey AdvantagesKey Disadvantages
Boroxines This compoundHigh stability, non-hygroscopic, easy to handle and store, high atom economy (three aryl groups per molecule).[2][4]May require slightly different reaction conditions for activation compared to boronic acids.
Boronic Acids Phenylboronic AcidWidely commercially available, extensive literature, generally high reactivity.[1][5][6]Can be prone to dehydration to form boroxines, potential for protodeboronation (loss of the boron group), can be hygroscopic.[2][3]
Boronic Esters Phenylboronic acid pinacol esterIncreased stability compared to boronic acids, often used for purification and isolation of boronic acid intermediates.[1]Generally less reactive than boronic acids, requiring more forcing reaction conditions.[5]
Organotrifluoroborates Potassium phenyltrifluoroborateHighly stable, crystalline solids, easy to handle, resistant to protodeboronation.[7][8]Often require specific conditions for efficient transmetalation, may have lower solubility in some organic solvents.
Quantitative Data on Reaction Efficacy

Direct, side-by-side comparisons of different organoboron reagents across a wide range of substrates in a single publication are limited. However, data from various studies can be compiled to illustrate the relative efficacy. Boroxines have demonstrated particular utility in specific synthetic applications where boronic acids may be less effective.

For instance, in the synthesis of the mutagenic heterocyclic amine, 2-amino-1,6-dimethylimidazo[4,5-b]pyridine (DMIP), the use of trimethylboroxine was reported to be instrumental.[2][8] The following table presents a comparative example of yields obtained with different organoboron reagents in Suzuki-Miyaura coupling reactions.

Table 2: Comparative Yields in Suzuki-Miyaura Coupling Reactions

Aryl HalideOrganoboron ReagentCatalyst/Base SystemSolventYield (%)Reference
4-IodoanisolePhenylboronic AcidPd(OAc)₂ / K₂CO₃Toluene/H₂O95[9]
4-IodoanisoleThis compoundPd(OAc)₂ / K₂CO₃Toluene/H₂O~90-95*Inferred
1-Bromo-4-nitrobenzenePhenylboronic AcidPd(OAc)₂ / Na₂CO₃DME/H₂O98[9]
2-ChloropyridinePhenylboronic AcidPd₂(dba)₃ / SPhos / K₃PO₄Toluene/H₂O94[10]
2-BromopyridinePotassium PhenyltrifluoroboratePd(OAc)₂ / Na₂CO₃H₂O92[7]
4-BromophenylferroceneTris(4-ferrocenylphenyl)boroxine**Pd(PPh₃)₄ / Na₂CO₃Toluene/H₂O85[11]

*Yields with this compound are often comparable to those with the corresponding boronic acid, as the boroxine serves as an in-situ source of the boronic acid. ***This example uses a substituted boroxine, demonstrating the utility of this class of reagents for more complex substrates.

Experimental Protocols

The following protocols provide a general framework for performing a Suzuki-Miyaura cross-coupling reaction. Specific conditions such as catalyst, ligand, base, solvent, temperature, and reaction time should be optimized for each specific substrate combination.

General Protocol for Suzuki-Miyaura Coupling using a Boronic Acid
  • Reaction Setup: To a reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), the arylboronic acid (1.2 mmol), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0 mmol).[12]

  • Catalyst and Ligand Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄, 0.5-5 mol%) and, if necessary, a phosphine ligand (e.g., PPh₃, SPhos, XPhos).[9][10]

  • Solvent Addition and Degassing: Add the solvent system (e.g., toluene/water, dioxane/water, DMF).[13] Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.[13]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) and stir for the required time (typically 1-24 hours), monitoring the reaction progress by TLC or LC-MS.[13][14]

  • Workup and Purification: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[9] Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[13]

Considerations for Using this compound

When substituting a boronic acid with this compound, the following points should be considered:

  • Stoichiometry: this compound contains three phenyl groups per molecule. Therefore, 0.4 equivalents of this compound should be used to provide 1.2 equivalents of the phenyl group.

  • Activation: The reaction mechanism involves the hydrolysis of the boroxine to the corresponding boronic acid in the presence of water and base. Therefore, aqueous conditions are generally preferred. The reaction setup and procedure are otherwise very similar to those for boronic acids.

Visualizing Key Concepts and Workflows

Diagrams created using Graphviz can help illustrate the relationships and processes involved in using these coupling reagents.

G Equilibrium of Phenylboronic Acid and this compound cluster_0 cluster_1 cluster_2 PBA 3 x Phenylboronic Acid (PhB(OH)₂) TPB This compound ((PhBO)₃) PBA->TPB Dehydration TPB->PBA Hydrolysis Water + 3 H₂O Suzuki_Cycle Simplified Suzuki-Miyaura Catalytic Cycle cluster_reagents pd0 Pd(0)L₂ pd_complex1 R¹-Pd(II)L₂-X pd0->pd_complex1 Oxidative Addition pd_complex2 R¹-Pd(II)L₂-R² pd_complex1->pd_complex2 Transmetalation pd_complex2->pd0 Reductive Elimination product R¹-R² pd_complex2->product aryl_halide R¹-X organoboron R²-B(OR)₂ base Base Workflow_Comparison Workflow Comparison: Boronic Acid vs. This compound cluster_BA Boronic Acid cluster_TPB This compound ba1 Store in desiccator ba2 Weigh quickly (hygroscopic) ba1->ba2 ba3 Add to reaction ba2->ba3 tpb1 Store on benchtop tpb2 Weigh normally (stable solid) tpb1->tpb2 tpb3 Add to reaction tpb2->tpb3

References

Validating Triphenylboroxin's Role in a Catalytic Cycle: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in palladium-catalyzed cross-coupling reactions, the precise role of each component in the catalytic cycle is of paramount importance for reaction optimization and mechanistic understanding. This guide provides a comparative analysis of triphenylboroxin relative to its monomeric counterpart, phenylboronic acid, in the context of the Suzuki-Miyaura catalytic cycle. We will delve into the experimental data and protocols required to validate the hypothesis that this compound primarily serves as a precursor to the active catalytic species.

The Established Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[1][2] The widely accepted catalytic cycle, depicted below, involves three key steps: oxidative addition, transmetalation, and reductive elimination. In this cycle, the organoboron species, typically a boronic acid, plays a crucial role as the nucleophilic partner.

Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L2 R1-Pd(II)L2-X R1-Pd(II)L2-X Pd(0)L2->R1-Pd(II)L2-X Oxidative Addition (R1-X) R1-Pd(II)L2-R2 R1-Pd(II)L2-R2 R1-Pd(II)L2-X->R1-Pd(II)L2-R2 Transmetalation (R2-B(OH)2 + Base) R1-R2 R1-R2 R1-Pd(II)L2-R2->R1-R2 Reductive Elimination R1-R2->Pd(0)L2 Catalyst Regeneration

Caption: The accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

The transmetalation step is critical and requires the activation of the boronic acid by a base to form a more nucleophilic boronate species.[3][4] This boronate then transfers its organic group to the palladium center.

This compound: A Precursor to the Active Species

This compound is the anhydrous trimer of phenylboronic acid. The two exist in a chemical equilibrium that is highly dependent on the presence of water.[5] In the context of the Suzuki-Miyaura reaction, which is often performed in the presence of aqueous bases, it is widely hypothesized that this compound is not directly involved in the catalytic cycle. Instead, it is believed to act as a stable, crystalline precursor that readily hydrolyzes to form three equivalents of phenylboronic acid under the reaction conditions.

This compound Hydrolysis This compound This compound ((PhBO)3) PhenylboronicAcid 3 x Phenylboronic Acid (PhB(OH)2) This compound->PhenylboronicAcid + 3 H2O (Hydrolysis) PhenylboronicAcid->this compound - 3 H2O (Dehydration)

Caption: The equilibrium between this compound and phenylboronic acid.

This hypothesis is supported by the general observation that Suzuki-Miyaura reactions proceed efficiently when using this compound in the presence of water. However, to rigorously validate this, a direct comparison of the reactivity of this compound and phenylboronic acid under controlled conditions is necessary.

Performance Comparison of Organoboron Reagents

The choice of the organoboron reagent can significantly impact the outcome of a Suzuki-Miyaura reaction. The following table provides a comparative overview of this compound, phenylboronic acid, and common alternative reagents.

ReagentFormulaMolecular Weight ( g/mol )Key AdvantagesKey Disadvantages
Phenylboronic AcidC₆H₅B(OH)₂121.93High reactivity, readily available.Prone to protodeboronation, can be unstable.
This compound (C₆H₅BO)₃311.79Air-stable, crystalline solid, high purity.Requires in-situ hydrolysis to the active monomer.
Phenylboronic acid pinacol esterC₁₂H₁₇BO₂204.07Stable, less prone to protodeboronation.Slower reaction rates, requires hydrolysis.
Potassium phenyltrifluoroborateK[C₆H₅BF₃]184.00Highly stable, crystalline solid.Requires fluoride source for activation.
Phenyl MIDA boronateC₁₁H₁₂BNO₄233.03Very stable, allows for slow release of boronic acid.Requires specific conditions for deprotection.

Experimental Protocols for Validation

To definitively establish the role of this compound as a precursor, a series of kinetic experiments can be performed. The following protocol outlines a comparative study to investigate the reactivity of this compound versus phenylboronic acid in a Suzuki-Miyaura coupling reaction under both standard and anhydrous conditions.

Objective: To compare the rate of product formation in a Suzuki-Miyaura reaction using either phenylboronic acid or this compound as the boron source, under both aqueous and strictly anhydrous conditions.

Experimental Workflow:

Experimental_Workflow cluster_0 Reaction Setup cluster_1 Reaction Monitoring cluster_2 Data Analysis A1 Reaction A1: PhB(OH)2 Aqueous Base Monitoring Aliquots taken at timed intervals A1->Monitoring A2 Reaction A2: (PhBO)3 Aqueous Base A2->Monitoring B1 Reaction B1: PhB(OH)2 Anhydrous Base/Solvent B1->Monitoring B2 Reaction B2: (PhBO)3 Anhydrous Base/Solvent B2->Monitoring Analysis GC-MS Analysis (Product Formation) In-situ NMR (Reactant Consumption) Monitoring->Analysis Plotting Plot [Product] vs. Time Analysis->Plotting Comparison Compare Reaction Rates Plotting->Comparison

Caption: Workflow for the comparative kinetic study of this compound and phenylboronic acid.

Materials and Methods:

  • Reactants: Aryl halide (e.g., 4-bromoanisole), phenylboronic acid, this compound, palladium catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃ for aqueous conditions, and a non-hydroxide base like potassium tert-butoxide for anhydrous conditions), and anhydrous solvent (e.g., toluene or dioxane).

  • Reaction Setup: Four parallel reactions will be set up as described in the workflow diagram. For anhydrous reactions, all glassware will be flame-dried, and reagents will be handled under an inert atmosphere (e.g., argon or nitrogen).

  • Reaction Monitoring: Aliquots of the reaction mixture will be taken at regular time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes).

  • Analytical Techniques:

    • Gas Chromatography-Mass Spectrometry (GC-MS): To quantify the formation of the biaryl product. An internal standard should be used for accurate quantification.

    • In-situ Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹¹B NMR can be used to monitor the consumption of the aryl halide and the boron reagent, as well as the hydrolysis of this compound to phenylboronic acid in real-time.[6]

Expected Outcomes and Data Presentation:

The quantitative data obtained from this study can be summarized in the following table. The expected results would show comparable reaction rates for phenylboronic acid and this compound under aqueous conditions, while under anhydrous conditions, the reaction with this compound would be significantly slower or may not proceed at all.

Reaction ConditionBoron ReagentInitial Rate (mol L⁻¹ min⁻¹)Yield after 2h (%)
Aqueous BasePhenylboronic Acidk₁>95%
Aqueous BaseThis compound k₂ ≈ k₁>95%
Anhydrous BasePhenylboronic Acidk₃>90%
Anhydrous BaseThis compound k₄ << k₃<10%

Conclusion

The available evidence strongly suggests that this compound functions as a convenient and stable precursor to phenylboronic acid in the Suzuki-Miyaura catalytic cycle. Its direct participation in the transmetalation step is considered unlikely under standard reaction conditions. The experimental protocol outlined in this guide provides a robust framework for researchers to validate this hypothesis within their own systems. A thorough understanding of the interplay between this compound, phenylboronic acid, and the reaction conditions is crucial for the rational design and optimization of efficient and reproducible cross-coupling methodologies. By conducting such comparative studies, the scientific community can further refine the mechanistic understanding of this pivotal reaction.

References

Safety Operating Guide

Navigating the Safe Disposal of Triphenylboroxin: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. Triphenylboroxin, a flammable solid that is toxic if swallowed and causes skin and eye irritation, requires meticulous disposal procedures to mitigate risks.[1] Adherence to these guidelines is not only a matter of safety but also of regulatory compliance.

Immediate Safety and Handling Protocols

Before commencing any disposal-related activities, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). This includes protective gloves (nitrile or neoprene are recommended), safety glasses or goggles, a face shield, and a lab coat.[1] All handling of this compound should occur in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or fumes.[1][2] It is also imperative to keep the compound away from heat, sparks, and open flames due to its flammable nature.[1]

In the event of a spill, all ignition sources must be eliminated immediately.[1] The spilled material should be contained using an inert, non-combustible absorbent material such as sand, diatomite, or universal binders.[1] The collected mixture should then be placed in a sealed, properly labeled container for disposal.[1]

Quantitative Hazard Data

The following table summarizes the key hazard information for this compound, providing a quick reference for safety assessment.

Hazard ClassificationGHS CodeDescriptionSource
Flammable SolidH228Flammable solid.[1]
Acute Toxicity, OralH301Toxic if swallowed.[1]
Skin IrritationH315Causes skin irritation.[1]
Eye IrritationH319Causes serious eye irritation.[1]
Specific Target Organ ToxicityH335May cause respiratory irritation.[1]
Hazardous to the Aquatic Environment, Long-term HazardH413May cause long lasting harmful effects to aquatic life.[3]

Step-by-Step Disposal Procedure

The primary principle for the disposal of this compound is that it must be managed as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.

  • Waste Collection:

    • Collect waste this compound, including any contaminated materials from spills, in a designated, compatible, and clearly labeled waste container.

    • The container must be securely closed and stored in a designated hazardous waste accumulation area.[4]

    • Ensure the exterior of the waste container is clean and free of contamination.[4]

  • Labeling:

    • The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution and local regulations.

  • Storage:

    • Store the sealed waste container in a cool, dry, and well-ventilated area away from incompatible materials such as oxidizing agents and strong acids.[1]

    • Liquid waste containers should not be filled to more than 75-90% capacity to allow for vapor expansion.[4][5]

  • Arranging for Disposal:

    • The disposal of this compound must be conducted through a licensed and approved waste disposal contractor.[1]

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste. They will have established procedures and certified vendors.

  • Documentation:

    • Maintain accurate records of the amount of this compound waste generated and its disposal date, in accordance with your institution's policies and local regulations.

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the this compound disposal process, from initial handling to final disposal.

Triphenylboroxin_Disposal_Workflow cluster_lab Laboratory Operations cluster_disposal Waste Management A Handling this compound (in fume hood with PPE) B Generate Waste (unused chemical, contaminated items) A->B E Collect Waste (in a compatible, sealed container) B->E C Spill Event D Contain Spill (use inert absorbent) C->D D->E F Label Container ('Hazardous Waste', chemical name) E->F G Store in Designated Area (cool, dry, ventilated) F->G H Contact EHS/Waste Management G->H Ready for Disposal I Schedule Waste Pickup H->I J Licensed Contractor Disposal I->J

Caption: Workflow for the safe disposal of this compound.

By adhering to these procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, fostering a secure research environment.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Triphenylboroxin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of Triphenylboroxin, including detailed personal protective equipment (PPE) protocols, operational plans for safe use, and comprehensive disposal procedures. By adhering to these guidelines, you can minimize risks and ensure the integrity of your work.

Understanding the Hazards of this compound

This compound is a flammable solid that presents several health hazards. It is toxic if swallowed, causes skin and serious eye irritation, and may lead to respiratory irritation. Furthermore, it can react with air and moisture, underscoring the need for careful handling in a controlled environment.

Personal Protective Equipment (PPE): Your First Line of Defense

A robust PPE strategy is critical when working with this compound. The following table summarizes the required PPE for various laboratory operations involving this compound.

OperationEye and Face ProtectionHand ProtectionRespiratory ProtectionProtective Clothing
Weighing and Transferring Solids Chemical splash goggles and a face shield2 pairs of nitrile gloves (minimum 4 mil thickness) or 1 pair of neoprene glovesNIOSH-approved half-mask respirator with P100 particulate filtersFlame-resistant lab coat, long pants, and closed-toe shoes
In-Solution Handling Chemical splash goggles2 pairs of nitrile gloves (minimum 4 mil thickness) or 1 pair of neoprene glovesNot generally required if handled in a certified chemical fume hoodFlame-resistant lab coat, long pants, and closed-toe shoes
Spill Cleanup Chemical splash goggles and a face shield2 pairs of nitrile gloves (minimum 4 mil thickness) or 1 pair of neoprene glovesNIOSH-approved full-face respirator with P100 particulate filtersFlame-resistant lab coat, long pants, and closed-toe shoes
Waste Disposal Chemical splash goggles and a face shield2 pairs of nitrile gloves (minimum 4 mil thickness) or 1 pair of neoprene glovesNIOSH-approved half-mask respirator with P100 particulate filtersFlame-resistant lab coat, long pants, and closed-toe shoes

Note on Respiratory Protection: The choice of respirator depends on the scale and nature of the operation. For small-scale operations involving weighing and transferring solids in a well-ventilated area or a fume hood, a half-mask respirator with P100 filters is sufficient.[4][5][6] For larger quantities or in situations with a higher risk of aerosolization, a Powered Air-Purifying Respirator (PAPR) with P100 filters should be considered.[7] A full-face respirator provides the additional benefit of eye and face protection.[8] All respirator users must be fit-tested and trained in the proper use, maintenance, and storage of the equipment.[9]

Safe Handling and Operational Workflow

Adherence to a strict operational workflow is crucial for minimizing exposure and preventing accidents. The following diagram illustrates the key steps for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_fume_hood Verify Fume Hood Functionality prep_ppe->prep_fume_hood Next prep_materials Gather All Necessary Materials prep_fume_hood->prep_materials Next handling_weigh Weigh this compound in Fume Hood prep_materials->handling_weigh handling_transfer Transfer to Reaction Vessel handling_weigh->handling_transfer Next handling_reaction Perform Reaction Under Inert Atmosphere (if required) handling_transfer->handling_reaction Next cleanup_decontaminate Decontaminate Glassware and Surfaces handling_reaction->cleanup_decontaminate cleanup_dispose_waste Dispose of Waste cleanup_decontaminate->cleanup_dispose_waste Next cleanup_remove_ppe Doff PPE Correctly cleanup_dispose_waste->cleanup_remove_ppe Next

Caption: A logical workflow for the safe handling of this compound.

Spill Management: A Step-by-Step Emergency Protocol

In the event of a this compound spill, a calm and methodical response is essential. The following protocol outlines the immediate actions to be taken.

1. Evacuate and Alert:

  • Immediately alert others in the vicinity of the spill.
  • If the spill is large or if there is a risk of airborne dust, evacuate the immediate area.

2. Assess the Situation:

  • From a safe distance, assess the extent of the spill and any immediate fire hazards.
  • If the spill is flammable and there is an ignition source, activate the fire alarm and evacuate the building.

3. Don Appropriate PPE:

  • Before attempting any cleanup, don the appropriate PPE as outlined in the table above, including a full-face respirator with P100 filters, double nitrile or neoprene gloves, a flame-resistant lab coat, and chemical splash goggles with a face shield.

4. Contain the Spill:

  • For solid spills, carefully cover the material with a plastic sheet to minimize dust generation.
  • For spills in solution, create a dike around the spill using an inert absorbent material such as sand or vermiculite.[10]

5. Clean Up the Spill:

  • For solid spills: Gently sweep the material into a sealable, labeled hazardous waste container using non-sparking tools. Avoid creating dust.
  • For spills in solution: Absorb the spilled material with an inert absorbent.[11] Scoop the absorbed material into a sealable, labeled hazardous waste container.

6. Decontaminate the Area:

  • Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone), followed by soap and water.[12]
  • All cleaning materials must be disposed of as hazardous waste.

7. Report the Incident:

  • Report the spill to your laboratory supervisor and your institution's Environmental Health and Safety (EHS) department.

Decontamination and Disposal Plan

Proper decontamination and disposal are critical to prevent environmental contamination and ensure the safety of all laboratory personnel.

Decontamination of Laboratory Equipment and Glassware

All equipment and glassware that have come into contact with this compound must be thoroughly decontaminated.

Step-by-Step Decontamination Procedure:

  • Initial Rinse: In a chemical fume hood, rinse the glassware or equipment with a suitable organic solvent, such as acetone, to remove the bulk of the this compound residue.[13] Collect the rinsate as hazardous waste.

  • Wash: Wash the glassware with a laboratory-grade detergent and hot water.[14] Use a brush to scrub all surfaces.

  • Acid Rinse (Optional): For stubborn residues, an acid rinse with a dilute solution of hydrochloric acid may be used.[15]

  • Final Rinse: Rinse the glassware thoroughly with tap water, followed by a final rinse with deionized water to remove any remaining detergent or acid.[2]

  • Drying: Allow the glassware to air dry or dry it in an oven.

Disposal of this compound Waste

All this compound waste, including contaminated PPE, spill cleanup materials, and rinsate from decontamination, must be treated as hazardous waste.

Waste Disposal Workflow:

cluster_collection Waste Collection cluster_storage Temporary Storage cluster_disposal Final Disposal collect_solid Collect Solid Waste in a Labeled, Sealable Container storage_area Store in a Designated Hazardous Waste Accumulation Area collect_solid->storage_area collect_liquid Collect Liquid Waste (Rinsate) in a Labeled, Sealable Container collect_liquid->storage_area collect_ppe Collect Contaminated PPE in a Labeled Bag collect_ppe->storage_area disposal_pickup Arrange for Pickup by Authorized Hazardous Waste Personnel storage_area->disposal_pickup

Caption: A workflow for the proper disposal of this compound waste.

In-Lab Deactivation of Small Quantities (Expert Use Only):

For experienced researchers, small residual amounts of this compound may be deactivated before disposal. This procedure should only be performed by personnel thoroughly familiar with the chemistry and hazards involved.

WARNING: This procedure can be exothermic and should be carried out with extreme caution in a chemical fume hood.

  • Hydrolysis: this compound can be hydrolyzed to the less hazardous phenylboronic acid by the addition of water.[16]

  • Procedure:

    • In a suitable reaction vessel within a chemical fume hood, slowly add a stoichiometric excess of water to the this compound waste with stirring.

    • The reaction may be slow at room temperature. Gentle heating can accelerate the hydrolysis.

    • Once the reaction is complete (the solid has dissolved and the reaction has ceased), the resulting phenylboronic acid solution should be collected as hazardous waste. While less hazardous than the boroxine, it should not be disposed of down the drain without consulting your institution's EHS guidelines.

By implementing these comprehensive safety and handling protocols, you can confidently and safely incorporate this compound into your research endeavors, contributing to a culture of safety and scientific excellence within your laboratory.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Triphenylboroxin
Reactant of Route 2
Reactant of Route 2
Triphenylboroxin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.